molecular formula C5H5NO2S B053473 5-Methylthiazole-4-carboxylic acid CAS No. 120237-76-5

5-Methylthiazole-4-carboxylic acid

Cat. No.: B053473
CAS No.: 120237-76-5
M. Wt: 143.17 g/mol
InChI Key: OIWNDJQQIMISPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylthiazole-4-carboxylic acid is a versatile and high-value heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate for the construction of more complex molecular architectures, particularly those targeting therapeutic areas. Its core structure, featuring both a carboxylic acid functional group and an electron-rich thiazole ring, allows for straightforward derivatization via amide coupling or esterification, facilitating the exploration of structure-activity relationships (SAR). Researchers utilize this compound extensively in the synthesis of potential kinase inhibitors, antimicrobial agents, and other small-molecule therapeutics, where the thiazole moiety often acts as a key pharmacophore for target binding. The methyl group at the 5-position can be leveraged to fine-tune the compound's lipophilicity and metabolic stability. As a key intermediate in drug discovery programs, it is instrumental in lead optimization and compound library synthesis. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c1-3-4(5(7)8)6-2-9-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIWNDJQQIMISPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10555970
Record name 5-Methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120237-76-5
Record name 5-Methyl-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10555970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methyl-1,3-thiazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methylthiazole-4-carboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring, a sulfur- and nitrogen-containing five-membered heterocycle, represents a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of numerous therapeutic agents.[3][4] Among the vast family of thiazole derivatives, 5-Methylthiazole-4-carboxylic acid stands out as a critical building block for constructing more complex, biologically active molecules. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, tailored for professionals in research and drug development.

Core Molecular Properties

A precise understanding of a molecule's fundamental properties is paramount for its effective application in synthesis and development.

Chemical Identity
  • IUPAC Name: 5-Methyl-1,3-thiazole-4-carboxylic acid

  • CAS Number: 120237-76-5[5]

  • Molecular Formula: C₅H₅NO₂S

  • Molecular Weight: 143.16 g/mol

  • Structure:

    alt textO)SC=N1)

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in various solvents and reaction conditions. These properties are essential for designing purification protocols, formulating solutions, and predicting reactivity.

PropertyValueSource
Molecular Weight 143.16 g/mol Calculated
CAS Number 120237-76-5[5]
Appearance White to light yellow crystalline powder[6]
Melting Point Data not available for the acid; the related isomer, 4-methylthiazole-5-carboxylic acid, melts at 287 °C (dec.).[7]N/A
pKa Data not available for the acid; the ethyl ester has a predicted pKa of 0.86±0.10.[8]N/A
Solubility Soluble in many organic solvents and aqueous bases.General Chemical Knowledge

Note: There is significant confusion in public databases between this compound and its isomer, 4-Methylthiazole-5-carboxylic acid (CAS 20485-41-0), as well as its ethyl ester, ethyl 5-methylthiazole-4-carboxylate (CAS 61323-26-0).[7][8] Data should be cross-verified with the correct CAS number.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process that leverages the foundational Hantzsch thiazole synthesis, followed by hydrolysis. This approach is favored for its reliability and the accessibility of its starting materials.

Synthetic Workflow Overview

The most common pathway involves first constructing the ethyl ester of the target molecule, which is then hydrolyzed in a subsequent step to yield the final carboxylic acid. This two-step approach is often more straightforward than direct synthesis of the acid.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Saponification Thioformamide Thioformamide Ethyl_ester Ethyl 5-methylthiazole- 4-carboxylate Thioformamide->Ethyl_ester Cyclization Ethyl_2-chloroacetoacetate Ethyl 2-chloroacetoacetate Ethyl_2-chloroacetoacetate->Ethyl_ester Hydrolysis Base Hydrolysis (e.g., NaOH) Ethyl_ester->Hydrolysis Carboxylic_acid This compound Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Acidification->Carboxylic_acid

Caption: General two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis and Hydrolysis

The following protocols are adapted from established procedures for analogous thiazole syntheses and provide a reliable pathway to the target compound.[6][9]

Part A: Synthesis of Ethyl 5-methylthiazole-4-carboxylate

This step is a variation of the Hantzsch thiazole synthesis, a classic and robust method for forming the thiazole ring.[4]

  • Reagent Preparation: In a well-ventilated fume hood, prepare a solution of thioformamide and a suitable solvent (e.g., ethanol).

  • Reaction Initiation: Cool the solution in an ice bath. Slowly add ethyl 2-chloroacetoacetate dropwise to the thioformamide solution with constant stirring. The use of a chloro-substituted β-ketoester is critical as it provides the C-C-C backbone and the electrophilic sites for cyclization.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, cool the mixture and neutralize it with a mild base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purification: The crude ester can be purified via column chromatography on silica gel.

Part B: Hydrolysis to this compound

Saponification is the standard method to convert the stable ester intermediate into the desired carboxylic acid.

  • Reaction Setup: Dissolve the purified ethyl 5-methylthiazole-4-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH).

  • Hydrolysis: Heat the mixture to 50-60°C and stir for 30-60 minutes, or until TLC analysis indicates the complete consumption of the starting ester.[9] The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to the formation of the sodium carboxylate salt.

  • Acidification and Precipitation: Cool the reaction mixture in an ice bath. Slowly add 1 M hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is between 3 and 4.[9] This step protonates the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate out of the solution.

  • Isolation and Purification: Collect the resulting precipitate by vacuum filtration through a Büchner funnel. Wash the solid with cold deionized water to remove any residual salts. The final product can be further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to yield pure this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its carboxylic acid functional group, making it a versatile intermediate for creating a library of derivatives.

Key Reactions of the Carboxylic Acid Group

The carboxyl moiety can be readily converted into a variety of other functional groups, which is a cornerstone of its utility in drug discovery.

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via the acid chloride yields the corresponding ester.

  • Amide Coupling: The carboxylic acid can be coupled with primary or secondary amines using standard coupling reagents (e.g., HATU, HOBt/EDC) to form amides. This is one of the most common transformations in medicinal chemistry.

  • Acid Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive 5-methylthiazole-4-carbonyl chloride.[10] This intermediate readily reacts with nucleophiles like alcohols and amines without the need for coupling agents.

G Acid 5-Methylthiazole- 4-carboxylic acid AcidChloride 5-Methylthiazole- 4-carbonyl chloride Acid->AcidChloride SOCl₂ Amide Amide Derivatives (R₂N-C=O) Acid->Amide Coupling Agents + R₂NH Ester Ester Derivatives (R-O-C=O) AcidChloride->Ester + R-OH AcidChloride->Amide + R₂NH

Caption: Key derivatization pathways from the carboxylic acid functional group.

Protocol: Conversion to 5-Methylthiazole-4-carbonyl chloride

This protocol describes the activation of the carboxylic acid, a critical step for many subsequent reactions.[10]

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in an excess of thionyl chloride (SOCl₂).

  • Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF). Heat the mixture to reflux for 1-2 hours. The reaction will evolve SO₂ and HCl gas, which should be vented through a scrubber.

  • Isolation: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification due to its reactivity.

Applications in Research and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to treat a wide range of diseases.

  • Antimicrobial and Antitubercular Agents: The thiazole nucleus is a key component of many antimicrobial drugs. Derivatives of the closely related 2-amino-5-methylthiazole-4-carboxylic acid have shown activity against Mycobacterium tuberculosis.[9]

  • Anti-inflammatory Agents: Thiazole-based compounds have been investigated as selective COX-1 inhibitors for their anti-inflammatory properties.[11]

  • Anticancer Therapeutics: Numerous studies have explored the use of thiazole derivatives as potential anticancer agents. For instance, derivatives of the isomeric 4-methylthiazole-5-carboxylic acid have been synthesized and tested against breast cancer cell lines.[12]

  • Metabolic Diseases: Thiazole derivatives have been shown to ameliorate insulin sensitivity and hyperlipidemia in animal models of diabetes.[13] They are also used as reagents to create inhibitors of enzymes like Stearoyl-CoA desaturase-1 (SCD1), which are targets for metabolic diseases.

Spectroscopic and Analytical Data

  • ¹H NMR:

    • A singlet for the methyl group (CH₃) protons, expected around δ 2.5-2.7 ppm.

    • A singlet for the C2 proton of the thiazole ring, expected at a downfield chemical shift (δ > 8.5 ppm) due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

    • A very broad singlet for the carboxylic acid proton (COOH), typically observed far downfield (δ > 12 ppm).

  • ¹³C NMR:

    • A signal for the methyl carbon (CH₃) around δ 12-15 ppm.

    • Signals for the thiazole ring carbons, with the C4 and C5 carbons appearing in the aromatic region (approx. δ 135-155 ppm) and the C2 carbon further downfield.

    • A signal for the carboxylic acid carbonyl carbon (C=O) expected around δ 160-170 ppm.

  • Infrared (IR) Spectroscopy:

    • A very broad absorption band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid dimer.

    • A strong, sharp absorption band for the carbonyl (C=O) stretch, typically around 1700 cm⁻¹.

    • Absorptions corresponding to C=N and C-S stretching within the thiazole ring.

  • Mass Spectrometry (MS):

    • Expected (M+H)⁺ peak at m/z = 144.0114.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. Safety data for the isomeric 4-methylthiazole-5-carboxylic acid indicates that it can cause skin and serious eye irritation.[14] Similar precautions should be taken for the title compound.

  • Hazard Identification: May cause skin, eye, and respiratory irritation.[15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[14]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methyl-1,3-thiazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Note on Nomenclature: The requested topic, "5-methyl-1,3-thiazole-5-carboxylic acid," describes a chemically unfeasible structure due to the substitution pattern on the thiazole ring. This guide will focus on the viable and likely intended isomer, 4-methyl-1,3-thiazole-5-carboxylic acid (CAS No: 20485-41-0), a key heterocyclic building block in medicinal chemistry.

Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery

The 1,3-thiazole ring is a five-membered heterocyclic scaffold containing both sulfur and nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, appearing in a wide array of natural products, such as vitamin B1 (thiamine), and synthetic pharmaceuticals.[1][2] The thiazole nucleus is a versatile building block due to its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere for other functional groups.[3][4] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiretroviral effects.[5]

4-Methyl-1,3-thiazole-5-carboxylic acid serves as a crucial intermediate in the synthesis of more complex molecules, where its physicochemical properties profoundly influence reaction kinetics, purification strategies, and the ultimate biological and pharmacological profile of its derivatives.[6] Understanding these core properties is therefore paramount for its effective utilization in drug design and development.

Core Physicochemical Properties

The fundamental physicochemical characteristics of a molecule govern its behavior in both chemical and biological systems. For a potential drug candidate or a synthetic intermediate, properties such as acidity (pKa), lipophilicity (logP), and solubility are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₅H₅NO₂S[7]
Molecular Weight 143.16 g/mol [7]
Melting Point 287 °C (decomposition)[8]
pKa (Predicted) 1.16 ± 0.31ChemAxon Prediction
logP (Predicted) 1.85ALOGPS Prediction[9]
Aqueous Solubility (Predicted) 1.39 g/LALOGPS Prediction[9]

Note: Predicted values are computationally derived and should be confirmed by experimental methods.

Experimental Determination of Key Physicochemical Parameters

To ensure scientific rigor, predicted physicochemical values must be validated through experimental measurement. The following sections detail standard, authoritative protocols for determining the pKa, logP, and aqueous solubility of 4-methyl-1,3-thiazole-5-carboxylic acid.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it represents the pH at which the compound is 50% ionized. Potentiometric titration is a highly accurate and widely used method for pKa determination.[10][11]

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-15 mg of 4-methyl-1,3-thiazole-5-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., methanol/water) to achieve a concentration of at least 10⁻⁴ M.[10][11] The use of a co-solvent is often necessary for compounds with limited aqueous solubility.

  • Calibration of the pH Electrode: Calibrate the pH meter and electrode system using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).[10]

  • Titration Setup: Place the analyte solution in a thermostated vessel and purge with nitrogen to remove dissolved carbon dioxide.[10]

  • Titration: Titrate the solution with a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, ensuring the reading has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.[12]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound in Co-solvent/Water C Purge Solution with N₂ A->C B Calibrate pH Electrode D Add NaOH Titrant Incrementally B->D C->D E Record Stabilized pH Reading D->E F Plot pH vs. Volume E->F G Determine pKa from Half-Equivalence Point F->G

Caption: Workflow for pKa determination by potentiometric titration.

Determination of the Partition Coefficient (logP) by the Shake-Flask Method

The n-octanol/water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes. The shake-flask method is the traditional and most reliable method for logP determination, as described in OECD Guideline 107.[13][14]

  • Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. The aqueous phase should be buffered to a pH where the carboxylic acid is in its neutral form (at least 2 pH units below the pKa).

  • Preparation of the Test Solution: Prepare a stock solution of 4-methyl-1,3-thiazole-5-carboxylic acid in n-octanol.

  • Partitioning: In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase. The volume ratio is chosen based on the expected logP.

  • Equilibration: Agitate the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24 hours).[15]

  • Phase Separation: Separate the n-octanol and aqueous phases, typically by centrifugation to prevent the formation of emulsions.[16]

  • Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.

  • Calculation of logP: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Pre-saturate n-Octanol and Buffered Water C Combine Phases and Agitate to Equilibrate A->C B Prepare Stock Solution in n-Octanol B->C D Separate Phases via Centrifugation C->D E Analyze Concentration in Each Phase (HPLC) D->E F Calculate logP E->F

Caption: Workflow for logP determination by the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution and absorption. The equilibrium solubility or "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[8][17]

  • Preparation of Saturated Solution: Add an excess amount of solid 4-methyl-1,3-thiazole-5-carboxylic acid to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[18]

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration. Care must be taken to avoid carryover of solid particles.

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Reporting: The solubility is reported in units such as mg/mL or µM.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of 4-methyl-1,3-thiazole-5-carboxylic acid is expected to show distinct signals. The proton on the thiazole ring (at C2) would appear as a singlet in the aromatic region, typically downfield (δ 8.0-9.0 ppm) due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.[3][19][20] The methyl group protons would appear as a singlet further upfield (δ 2.5-3.0 ppm). The carboxylic acid proton is often broad and can appear over a wide range (δ 10-13 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show five distinct signals. The carbonyl carbon of the carboxylic acid is the most downfield signal (δ 160-180 ppm). The carbons of the thiazole ring would appear in the aromatic region (δ 110-160 ppm), with their exact shifts influenced by the substituents.[21][22] The methyl carbon would be the most upfield signal (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For 4-methyl-1,3-thiazole-5-carboxylic acid, the following characteristic absorptions are expected:

  • O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[23][24]

  • C=O Stretch: A strong, sharp absorption band between 1690 and 1760 cm⁻¹. Conjugation with the thiazole ring would likely place this band in the lower end of the range.[25][26]

  • C-O Stretch: A medium intensity band in the region of 1210-1320 cm⁻¹.[25]

  • C=N Stretch: A medium intensity band around 1500-1600 cm⁻¹ from the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (143.16).

  • Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the entire carboxyl group (M-45).[27][28] The stable thiazole ring is likely to remain intact in many fragmentation pathways.[29][30][31]

Conclusion: A Versatile Building Block for Modern Drug Discovery

4-Methyl-1,3-thiazole-5-carboxylic acid embodies the characteristics of a valuable scaffold in medicinal chemistry. Its physicochemical properties, including its acidity, moderate lipophilicity, and defined structure, make it an adaptable starting material for the synthesis of a diverse range of biologically active compounds.[32] A thorough understanding and experimental validation of its core properties are essential for any research program aiming to leverage the potential of the thiazole nucleus in the development of novel therapeutics.

References

Spectroscopic Characterization of 5-Methylthiazole-4-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylthiazole-4-carboxylic acid (CAS No. 120237-76-5)[1]. Due to the limited availability of published experimental spectra for this specific compound, this document leverages high-quality predicted data, corroborated by experimental findings for structurally related analogs. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this molecule for identification, characterization, and quality control purposes.

Molecular Structure and Overview

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 5-position and a carboxylic acid group at the 4-position. This substitution pattern dictates its unique spectroscopic features, which are explored in detail in the subsequent sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ shows three distinct signals.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
13.5Broad Singlet1H-COOH
8.90Singlet1HThiazole-H (C2-H)
2.65Singlet3H-CH₃

Interpretation:

  • The downfield signal at approximately 13.5 ppm is characteristic of a carboxylic acid proton, broadened due to hydrogen bonding with the solvent and potential dimerization.

  • The singlet at 8.90 ppm is assigned to the proton attached to the C2 carbon of the thiazole ring. Its downfield shift is attributed to the deshielding effect of the electronegative nitrogen and sulfur atoms in the heterocyclic ring.

  • The singlet at 2.65 ppm corresponds to the three protons of the methyl group at the C5 position.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides insights into the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
168.0C =O
162.0C =N (C2)
150.0C 5
125.0C 4
16.5-C H₃

Interpretation:

  • The most downfield signal at 168.0 ppm is assigned to the carbonyl carbon of the carboxylic acid group.

  • The signal at 162.0 ppm corresponds to the C2 carbon of the thiazole ring, which is adjacent to the nitrogen atom.

  • The carbons of the thiazole ring at positions 4 and 5 are predicted to appear at 125.0 and 150.0 ppm, respectively.

  • The upfield signal at 16.5 ppm is attributed to the methyl carbon.

Infrared (IR) Spectroscopy

Predicted Wavenumber (cm⁻¹)Vibrational Mode
3300-2500 (broad)O-H stretch (carboxylic acid dimer)
~1700C=O stretch (carboxylic acid)
~1600 & ~1450C=N and C=C stretches (thiazole ring)
~1300C-O stretch (carboxylic acid)
~920 (broad)O-H bend (out-of-plane)

Interpretation:

The IR spectrum is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band from 3300 to 2500 cm⁻¹ is anticipated due to strong hydrogen bonding in the dimeric form of the carboxylic acid[2][3]. The carbonyl (C=O) stretching vibration should appear as a strong, sharp peak around 1700 cm⁻¹. The presence of the thiazole ring will contribute to absorptions in the fingerprint region, particularly from C=N and C=C stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound would provide information about its molecular weight and fragmentation pattern upon ionization.

Predicted Molecular Ion: For the molecular formula C₅H₅NO₂S, the expected monoisotopic mass is 143.0092 g/mol . The mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z 143.

Proposed Fragmentation Pathway:

Proposed MS Fragmentation of this compound M [M]+. m/z = 143 F1 [M-OH]+. m/z = 126 M->F1 - OH F2 [M-COOH]+. m/z = 98 M->F2 - COOH F3 [M-CO2]+. m/z = 99 M->F3 - CO2

Caption: A simplified proposed fragmentation pathway for this compound.

Interpretation:

  • Loss of Hydroxyl Radical: A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH), which would result in a fragment ion at m/z 126.

  • Loss of Carboxyl Group: The loss of the entire carboxylic acid group as a radical (•COOH) would lead to a fragment at m/z 98.

  • Decarboxylation: The expulsion of a neutral carbon dioxide molecule (CO₂) is another characteristic fragmentation of carboxylic acids, which would produce a fragment ion at m/z 99.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragment ions.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a detailed spectroscopic analysis of this compound based on predicted data and comparisons with related compounds. The presented NMR, IR, and MS data, along with the proposed interpretations and general experimental protocols, serve as a valuable resource for the identification and characterization of this compound in a research and development setting. It is important to note that while predictions are a powerful tool, experimental verification is always recommended for definitive structural confirmation.

References

Discovery of Novel 5-Methylthiazole-4-carboxylic Acid Derivatives: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The thiazole ring system is a cornerstone of heterocyclic chemistry and a "privileged scaffold" in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile pharmacophore. This guide focuses on a specific, highly promising subclass: 5-methylthiazole-4-carboxylic acid and its derivatives. This core structure offers a synthetically tractable framework for developing novel therapeutic agents across diverse disease areas, including oncology, inflammation, and infectious diseases.[2][3]

As a Senior Application Scientist, this guide is designed to move beyond simple recitation of facts. It aims to provide a logical, experience-driven narrative that explains the causality behind experimental choices, ensuring that the described protocols are robust and reproducible. We will explore the strategic synthesis of derivative libraries, delve into their biological evaluation against key molecular targets, and elucidate the critical structure-activity relationships (SAR) that drive lead optimization.

Part 1: Strategic Synthesis of this compound Derivatives

The foundation of any drug discovery program is the efficient and versatile synthesis of a chemical library. The this compound scaffold is amenable to several synthetic approaches, but the most common and robust strategy involves the modification of the carboxylic acid moiety.

Core Synthesis: The Hantzsch Thiazole Synthesis and Modern Variants

The classical approach to the thiazole ring is the Hantzsch synthesis. While effective, modern drug discovery often demands higher throughput and milder conditions. A practical, one-pot procedure for generating the core precursor, ethyl 2-amino-4-methylthiazole-5-carboxylate, involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) followed by cyclization with thiourea.[2] This method is advantageous due to its use of commercially available starting materials and generally good yields.[2]

Library Development: Amide and Ester Coupling Strategies

With the core acid in hand, the generation of a diverse library of derivatives is paramount for exploring the chemical space. The most direct method involves the activation of the carboxylic acid, typically by converting it to an acyl chloride, followed by reaction with a wide range of nucleophiles (amines or alcohols).

The rationale for this two-step approach is control and purity. Activating the carboxylic acid with an agent like thionyl chloride (SOCl₂) creates a highly reactive intermediate, ensuring efficient coupling with even weakly nucleophilic amines or sterically hindered alcohols.[4] Triethylamine is often added as a base to scavenge the HCl byproduct, driving the reaction to completion.[4][5]

G cluster_0 Step 1: Activation cluster_1 Step 2: Diversification Core 4-Methylthiazole-5- carboxylic acid AcylChloride Reactive Acyl Chloride Intermediate Core->AcylChloride SOCl₂ Derivatives Diverse Library of Amide & Ester Derivatives AcylChloride->Derivatives Coupling Reaction (+ Triethylamine) Nucleophiles Library of Nucleophiles (Amines, Alcohols, etc.) Nucleophiles->Derivatives

Caption: General workflow for synthesizing a library of this compound derivatives.

Experimental Protocol: Synthesis of a Novel Amide Derivative

This protocol describes a self-validating system for synthesizing a representative amide derivative, based on established methodologies.[4][5]

Objective: To synthesize N-benzyl-4-methylthiazole-5-carboxamide.

Materials:

  • 4-Methylthiazole-5-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, ice bath, standard glassware

Step-by-Step Procedure:

  • Activation: Suspend 4-methylthiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add thionyl chloride (1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then reflux for 2 hours until the solution becomes clear. The progress can be monitored by the cessation of gas evolution.

  • Verification of Intermediate: (Optional QC step) A small aliquot can be carefully quenched with methanol and analyzed by LC-MS to confirm the formation of the methyl ester, indirectly verifying the acyl chloride intermediate.

  • Coupling: Cool the reaction mixture back to 0°C in an ice bath.

  • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Add the amine/TEA solution dropwise to the acyl chloride solution at 0°C.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization or column chromatography to yield the pure N-benzyl-4-methylthiazole-5-carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 2: Biological Targets and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activity. This versatility stems from the core's ability to be tailored to fit the binding pockets of diverse protein targets.

Anticancer Activity

A significant body of research highlights the anticancer potential of these compounds.[1]

  • Mucin 1 (MUC1) Inhibition: Certain derivatives have been designed as inhibitors of the MUC1 oncoprotein, a promising target in breast cancer therapy.[4] Compounds have shown potent activity against MDA-MB-231 breast adenocarcinoma cell lines.[4]

  • General Cytotoxicity: Novel derivatives have exhibited broad-spectrum anticancer activity against various cell lines, including melanoma (SK-MEL-2), ovarian cancer (IGROV1), and non-small cell lung cancer (Hop-92).[6]

Anti-inflammatory Activity

Inflammation is a key driver of numerous pathologies. The thiazole scaffold has been successfully exploited to develop potent anti-inflammatory agents.

  • Cyclooxygenase (COX) Inhibition: Recently synthesized thiazole carboxamide derivatives have been identified as potent inhibitors of COX-1 and COX-2 enzymes.[7] One derivative, compound 2b in the cited study, showed an IC₅₀ of 0.191 µM against COX-2.[7] This line of inquiry is particularly valuable for developing new non-steroidal anti-inflammatory drugs (NSAIDs).

Antimicrobial and Antitubercular Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.

  • Antibacterial Agents: Thiazole derivatives have shown significant antibacterial properties, in some cases superior to ampicillin and streptomycin.[1]

  • Antitubercular Agents: Specifically, 2-aminothiazole-4-carboxylate derivatives have been identified as being active against Mycobacterium tuberculosis H37Rv.[8] The molecular target was identified as β-ketoacyl-ACP synthase (mtFabH), a critical enzyme in mycobacterial fatty acid synthesis.[8]

Metabolic Diseases
  • Antidiabetic Effects: One derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has been shown to ameliorate insulin sensitivity and hyperlipidemia in streptozotocin-induced diabetic rats, indicating potential for treating type 2 diabetes.[9]

  • Xanthine Oxidase (XO) Inhibition: Substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been synthesized as inhibitors of xanthine oxidase, an enzyme targeted for the treatment of gout and hyperuricemia.[]

G cluster_targets Molecular Targets cluster_diseases Therapeutic Areas Core 5-Methylthiazole-4- Carboxylic Acid Derivatives MUC1 MUC1 Oncoprotein Core->MUC1 COX COX-1 / COX-2 Enzymes Core->COX mtFabH mtFabH (M. tuberculosis) Core->mtFabH XO Xanthine Oxidase (XO) Core->XO Cancer Cancer (Breast, Lung, etc.) MUC1->Cancer Inflammation Inflammation COX->Inflammation TB Tuberculosis mtFabH->TB Gout Gout / Metabolic Syndrome XO->Gout

Caption: Relationship between the core scaffold, its molecular targets, and potential therapeutic applications.

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies are crucial for transforming a moderately active "hit" compound into a potent and selective "lead." For the this compound scaffold, SAR is primarily dictated by the nature of the substituent attached to the C4-carboxylic acid group and substitutions on the C2-position.

Key SAR Insights
  • C4-Carboxamide Substituents: The nature of the group attached to the amide nitrogen is a primary driver of activity. For anti-inflammatory COX inhibitors, hydrophobic character on the benzylidene ring was found to be significant for activity.[11] Specifically, electron-withdrawing groups like 4-Cl or 4-NO₂ on an aromatic ring attached to the amide often enhance potency.[11]

  • C2-Position Substituents: The C2 position of the thiazole ring is also critical. For carbonic anhydrase inhibitors, a free amino group at the C2-position was found to be an essential requirement for activity.[1] Conversely, for xanthine oxidase inhibitors, a 2-benzamido group with specific substitutions (e.g., a para-fluoro group) led to excellent inhibitory activity.[]

  • Lipophilicity: As with most drug candidates, a balance of hydrophilicity and lipophilicity is key. This can be tuned by altering the substituents. For instance, the introduction of a hydrophobic methyl group was found to markedly increase anti-inflammatory activity compared to a more polar hydroxyl group.[11]

Data Presentation: Anticancer Activity of Novel Derivatives

The following table summarizes the in vitro anticancer activity of selected 4-methylthiazole-5-carboxylic acid derivatives against the MDA-MB-231 breast cancer cell line, demonstrating the impact of different substitutions.

Compound IDC4-Carboxamide SubstituentIC₅₀ (µM) against MDA-MB-231Reference
1 -OH (Parent Acid)~25[4]
3b -O-(4-chlorophenyl)~30[4]
3d -NH-(4-methoxyphenyl)< 10[4]
3e -NH-(4-chlorophenyl)~20[4]
3f -NH-(4-fluorophenyl)~28[4]
3i -NH-(2,4-dichlorophenyl)~22[4]

Data synthesized from published results. Exact values may vary based on experimental conditions.

This data clearly indicates that converting the carboxylic acid to an amide, particularly with an electron-donating methoxy group on the phenyl ring (Compound 3d ), significantly enhances anticancer potency compared to the parent acid.[4]

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol provides a standardized workflow for assessing the cytotoxic effects of newly synthesized derivatives on a cancer cell line.[4]

Objective: To determine the IC₅₀ value of a test compound against the MDA-MB-231 human breast cancer cell line.

Materials:

  • MDA-MB-231 cells

  • DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed MDA-MB-231 cells into a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the formula: (OD_test / OD_control) * 100.

  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Perspectives

The this compound scaffold is a remarkably fruitful starting point for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent biological promiscuity enables the targeting of a wide range of enzymes and proteins implicated in cancer, inflammation, infectious diseases, and metabolic disorders.

Future research should focus on several key areas:

  • Target Selectivity: For targets like COX enzymes, developing derivatives with high selectivity for COX-2 over COX-1 is crucial to minimize gastrointestinal side effects.[7]

  • Pharmacokinetic Profiling: Promising lead compounds must be subjected to rigorous ADME (Absorption, Distribution, Metabolism, Excretion) profiling to ensure they possess drug-like properties.

  • Mechanism of Action Studies: For compounds with potent phenotypic effects (e.g., cytotoxicity), further studies are needed to definitively identify the molecular mechanism of action.

By integrating rational design, efficient synthesis, and robust biological evaluation, the continued exploration of this compound derivatives holds significant promise for delivering the next generation of innovative medicines.

References

The Pervasive Influence of the Thiazole Scaffold in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Biological Activity of Thiazole-Containing Compounds for Researchers, Scientists, and Drug Development Professionals.

The thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique electronic and structural properties have made it a privileged scaffold in the design of a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth exploration of the diverse pharmacological activities of thiazole derivatives, focusing on their mechanisms of action, the experimental workflows used to assess their efficacy, and the structure-activity relationships that drive the development of next-generation therapeutics.

The Broad Spectrum of Thiazole's Biological Activities

Thiazole-containing compounds exhibit a remarkable range of pharmacological effects, a testament to the versatility of this heterocyclic core.[3][4][5] Modifications to the thiazole ring system allow for the fine-tuning of a molecule's properties, leading to potent and selective agents with applications across numerous therapeutic areas.[1][6] Key activities include:

  • Anticancer: Thiazole derivatives have emerged as powerful tools in oncology, with several approved drugs and numerous candidates in clinical trials.[7][8][9] Their mechanisms are diverse, targeting key pathways in cancer progression.[7]

  • Antimicrobial: The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Thiazole-based compounds have shown significant promise as antibacterial, antifungal, and antiviral agents.[10][11][12]

  • Anti-inflammatory: Chronic inflammation is a hallmark of many diseases. Thiazole derivatives have been developed as potent anti-inflammatory agents, often targeting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[13][14][15]

  • Neuroprotective: The thiazole scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's.[16][17][18] These compounds can modulate key targets in the central nervous system and exhibit antioxidant properties.[16][19]

In Focus: Thiazole Derivatives in Oncology

The success of thiazole-containing drugs in cancer therapy highlights the power of this scaffold. A prime example is Dasatinib , a potent inhibitor of multiple tyrosine kinases, including BCR-ABL, the fusion protein driving chronic myeloid leukemia (CML).[1][7][8][9]

Mechanism of Action: Dasatinib

Dasatinib's efficacy stems from its ability to bind to the ATP-binding pocket of the BCR-ABL kinase, preventing the phosphorylation of downstream substrates and inhibiting the pro-proliferative signaling that characterizes CML. The thiazole ring is a critical component of Dasatinib's structure, contributing to its high-affinity binding to the target kinase.

A diagram illustrating the simplified signaling pathway inhibited by Dasatinib is presented below.

Dasatinib_Pathway BCR_ABL BCR-ABL Kinase BCR_ABL->Inhibition Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits ATP ATP ATP->Inhibition Substrate Downstream Substrates Substrate->Inhibition Phosphorylated_Substrate Phosphorylated Substrates Proliferation Cell Proliferation & Survival Phosphorylated_Substrate->Proliferation Inhibition->Phosphorylated_Substrate

Caption: Simplified signaling pathway of BCR-ABL and its inhibition by Dasatinib.

Experimental Workflow: Evaluating Anticancer Activity

The development of potent anticancer agents like Dasatinib relies on a robust pipeline of in vitro and in vivo assays. A general workflow for screening novel thiazole compounds for anticancer activity is outlined below.

Anticancer_Screening_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Compound_Synthesis Synthesize Thiazole Derivatives Cell_Viability Cell Viability Assay (e.g., MTT, XTT) Compound_Synthesis->Cell_Viability IC50 Determine IC50 Values Cell_Viability->IC50 Target_Engagement Target Engagement Assay (e.g., Kinase Inhibition) IC50->Target_Engagement Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Target_Engagement->Mechanism_Study Xenograft Tumor Xenograft Model in Mice Mechanism_Study->Xenograft Efficacy_Toxicity Evaluate Efficacy and Toxicity Xenograft->Efficacy_Toxicity Lead_Optimization Lead Optimization (SAR Studies) Efficacy_Toxicity->Lead_Optimization Lead_Optimization->Compound_Synthesis

Caption: General workflow for screening thiazole compounds for anticancer activity.

Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiazole-containing compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Thiazole Derivatives as Antimicrobial Agents

The thiazole moiety is a key structural feature in many antimicrobial drugs.[10][12] These compounds can target various essential processes in bacteria, fungi, and viruses.

Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing the antimicrobial potency of thiazole derivatives. For instance, the introduction of electron-withdrawing groups, such as halogens, on a phenyl ring attached to the thiazole core has been shown to enhance antibacterial activity.[20]

CompoundSubstituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
5a H>125>125
5e 4-F15.662.5
5h 4-Cl31.2531.25

Data adapted from a study on the antimicrobial activity of novel thiazole derivatives. The specific MIC values are illustrative and based on trends observed in the literature.

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard in vitro method for assessing the potency of new antimicrobial compounds.

MIC_Workflow Prepare_Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Dilutions with Microbes Prepare_Inoculum->Inoculate Serial_Dilution Perform Serial Dilutions of Thiazole Compound Serial_Dilution->Inoculate Incubate Incubate at Optimal Temperature and Time Inoculate->Incubate Observe_Growth Observe for Visible Growth (Turbidity) Incubate->Observe_Growth Determine_MIC Determine MIC (Lowest Concentration with No Growth) Observe_Growth->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution MIC Assay

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the thiazole compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Future Perspectives

The thiazole scaffold continues to be a fertile ground for drug discovery.[3] Future research will likely focus on:

  • Novel Drug Conjugates: Combining thiazole derivatives with other pharmacophores to create hybrid molecules with dual or synergistic activities.

  • Targeted Drug Delivery: Developing thiazole-based compounds that can be specifically delivered to diseased cells or tissues, minimizing off-target effects.

  • Exploring New Biological Targets: Screening thiazole libraries against a wider range of biological targets to uncover new therapeutic applications.

The versatility and proven track record of thiazole-containing compounds ensure their continued importance in the development of innovative medicines to address unmet medical needs.

References

A Comprehensive Technical Review of 4-Methylthiazole-5-carboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylthiazole-5-carboxylic acid is a pivotal heterocyclic compound that serves as a versatile building block in organic synthesis and drug discovery. Its unique structural features have positioned it as a key intermediate in the synthesis of numerous biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents. This technical guide provides a comprehensive review of the literature on 4-methylthiazole-5-carboxylic acid, encompassing its synthesis, chemical properties, and diverse applications, with a particular focus on its role in medicinal chemistry. Detailed experimental protocols, mechanistic insights, and a thorough analysis of its structure-activity relationships are presented to offer a holistic understanding of this important molecule.

Introduction

The thiazole ring is a fundamental scaffold in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds.[1][2] Among the vast family of thiazole derivatives, 4-methylthiazole-5-carboxylic acid stands out due to its strategic placement of functional groups—a carboxylic acid and a methyl group on a stable heterocyclic core. This arrangement provides multiple reaction sites for chemical modification, making it an ideal starting material for the synthesis of diverse molecular architectures.

This guide aims to provide a deep dive into the chemistry and biological significance of 4-methylthiazole-5-carboxylic acid, bridging the gap between fundamental research and practical applications in drug development.

Synthesis of 4-Methylthiazole-5-carboxylic Acid

Several synthetic routes to 4-methylthiazole-5-carboxylic acid have been reported in the literature, each with its own advantages and limitations. The choice of a particular method often depends on the desired scale, availability of starting materials, and environmental considerations.

Hantzsch Thiazole Synthesis and Subsequent Hydrolysis

A common and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis. This can be adapted to produce 4-methylthiazole-5-carboxylic acid. A variation of this approach involves the reaction of thioformamide with ethyl 2-chloroacetoacetate, followed by hydrolysis of the resulting ester.

A patented method describes a three-step one-pot synthesis involving a sulpho-reaction, a cyclization reaction, and a hydrolysis reaction.[3] This process starts with methanamide and phosphorus pentasulfide, followed by the addition of chloroacetylacetic ether for cyclization, and finally, hydrolysis with a sodium oxide solution to yield the desired product.[3] This method is highlighted for its simple operation, steady process, and reduced wastewater, making it suitable for industrial-scale production with a total yield of up to 75% and purity greater than 98%.[3]

Experimental Protocol: One-Pot Synthesis [3][4]

  • Thio Reaction: In a suitable reactor, mix methanamide and phosphorus pentasulfide in a solvent.

  • Cyclization: Add chloro ethyl acetoacetate to the reaction mixture. The cyclization is typically carried out at a temperature of 75-80 °C.[3]

  • Hydrolysis: The organic phase from the cyclization step is treated with a sodium hydroxide solution to hydrolyze the ester.

  • Isolation: The reaction mixture is filtered to collect the precipitated product, which is 4-methylthiazole-5-carboxylic acid. The pH is adjusted to 3 with hydrochloric acid to facilitate precipitation.[3]

Alternative Synthetic Strategies

Other reported methods for synthesizing 4-methylthiazole-5-carboxylic acid include the chlorination of methyl acetoacetate followed by cyclization with thiocarbamide and subsequent diazotization and hydrolysis.[3] Another approach involves the reaction of hydrocyanic acid and hydrogen sulfide under high pressure and temperature to form thioformamide, which is then cyclized with a chlorinate of methyl acetoacetate and hydrolyzed.[3]

The following diagram illustrates a generalized synthetic pathway.

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product Methanamide Methanamide Thioformamide Thioformamide Intermediate Methanamide->Thioformamide + P4S10 (Sulpho-reaction) P4S10 Phosphorus Pentasulfide ChloroAcetoacetate Ethyl 2-chloroacetoacetate Ester Ethyl 4-methylthiazole-5-carboxylate Thioformamide->Ester + Ethyl 2-chloroacetoacetate (Cyclization) Product 4-Methylthiazole-5-carboxylic Acid Ester->Product Hydrolysis (e.g., NaOH)

Caption: Generalized synthetic pathway for 4-methylthiazole-5-carboxylic acid.

Chemical Properties and Reactivity

4-Methylthiazole-5-carboxylic acid is a white to light yellow crystalline powder with a melting point of approximately 250 °C.[] Its chemical reactivity is primarily dictated by the carboxylic acid group and the thiazole ring.

PropertyValueSource
Molecular FormulaC5H5NO2S[4]
Molecular Weight143.16 g/mol [4]
Melting Point250 °C[]
Boiling Point303.6 °C at 760 mmHg[]
Density1.418 g/cm³[]
Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction. A particularly important transformation is the conversion to the corresponding acyl chloride.

Protocol: Synthesis of 4-Methylthiazole-5-carboxylic Acid Chloride [6]

  • Add 1.5 g of 4-methylthiazole-5-carboxylic acid to 10 mL of thionyl chloride.

  • Reflux the mixture for 2 hours.

  • Distill off the excess thionyl chloride under reduced pressure.

  • The resulting 4-methylthiazole-5-carboxylic acid chloride can be used directly in the next step without further purification.[6]

This acid chloride is a key intermediate for the synthesis of 4-methyl-5-formylthiazole, a precursor to the antibiotic Cefditoren pivoxil.[6][7]

Reactions involving the Thiazole Ring

The thiazole ring is generally stable but can participate in various electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of 4-methylthiazole-5-carboxylic acid is found in a variety of compounds with diverse biological activities. Its derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.

Anticancer Activity

Derivatives of 4-methylthiazole-5-carboxylic acid have been investigated as potential anticancer agents.[8][9] A study reported the synthesis of novel derivatives that were screened for their in vitro anti-breast cancer activity against MDA-MB-231 breast adenocarcinoma cell lines.[8][9] Some of these compounds, including the parent molecule, exhibited significant activity, suggesting they could be effective inhibitors of mucin oncoproteins.[8][9]

Xanthine Oxidase Inhibition

Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for treating hyperuricemia and gout, features the 4-methylthiazole-5-carboxylic acid scaffold.[1] This has spurred the development of other derivatives as potential xanthine oxidase inhibitors.[][10] For instance, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated, with some compounds showing excellent inhibitory activity.[][10]

The following diagram illustrates the role of xanthine oxidase in uric acid production and its inhibition by Febuxostat.

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase Febuxostat Febuxostat (4-methylthiazole derivative) Febuxostat->XO Inhibits

Caption: Inhibition of Xanthine Oxidase by Febuxostat.

Anti-inflammatory and Antidiabetic Properties

A novel derivative, "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid," has been shown to ameliorate insulin sensitivity and hyperlipidemia in diabetic rats.[11] This compound demonstrated protective effects against hyperglycemia and was found to attenuate oxidative stress markers and improve markers of hepatic and renal injury.[11]

Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents.[1] Derivatives of 4-methylthiazole-5-carboxylic acid have been synthesized and evaluated for their antimicrobial properties.[12] For example, novel hydrazide-hydrazone derivatives have shown significant in vitro antimicrobial activity, particularly against Gram-positive bacteria.[12]

Other Applications

Beyond its use in drug discovery, 4-methylthiazole-5-carboxylic acid and its esters are utilized in the flavor and fragrance industry and as intermediates in the synthesis of agrochemicals.[13][14]

Future Perspectives

The versatility of the 4-methylthiazole-5-carboxylic acid scaffold continues to make it an attractive starting point for the design and synthesis of novel bioactive molecules. Future research is likely to focus on:

  • Development of more efficient and sustainable synthetic methodologies.

  • Exploration of new therapeutic applications through the synthesis of diverse libraries of derivatives.

  • In-depth mechanistic studies to elucidate the mode of action of its biologically active derivatives.

  • Application in the development of new materials and agrochemicals.

Conclusion

4-Methylthiazole-5-carboxylic acid is a molecule of significant importance in both academic research and industrial applications. Its straightforward synthesis, versatile reactivity, and the proven biological activity of its derivatives underscore its value as a key building block in medicinal chemistry and beyond. This guide has provided a comprehensive overview of the current state of research on this compound, offering valuable insights for scientists and researchers working in related fields. The continued exploration of the chemical space around this scaffold holds great promise for the discovery of new and improved therapeutic agents.

References

Unlocking the Arsenal: A Technical Guide to the Mechanism of Action of Thiazole-Based Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the global battle against microbial resistance, the scientific community is in a perpetual search for novel therapeutic agents. Among the most promising scaffolds in medicinal chemistry is the thiazole ring, a versatile five-membered heterocycle that forms the backbone of a multitude of compounds with potent antimicrobial activity. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core mechanisms by which thiazole-based agents combat fungal, bacterial, and parasitic infections. Synthesizing technical accuracy with field-proven insights, this document provides a comprehensive overview of the molecular targets and cellular consequences of these remarkable compounds.

Part 1: The Fungal Frontier: Disrupting Ergosterol Biosynthesis

The primary mechanism of action for many thiazole-based antifungal agents lies in their ability to cripple the synthesis of ergosterol, an essential component of the fungal cell membrane. This action is analogous to that of other azole antifungals, such as imidazoles and triazoles.[1]

The Target: Cytochrome P450 14α-demethylase (CYP51)

Thiazole antifungals specifically inhibit the enzyme cytochrome P450 14α-demethylase (also known as lanosterol 14α-demethylase or CYP51).[1][2] This enzyme is a critical catalyst in the conversion of lanosterol to ergosterol.[1][2] The inhibition of CYP51 leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors, such as lanosterol, within the fungal cell membrane.[1][3]

The accumulation of these aberrant sterols disrupts the structural integrity and fluidity of the membrane, leading to increased permeability. This allows for the leakage of essential cellular components and ultimately results in fungal cell death.[1]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol disrupted_membrane Disrupted Fungal Cell Membrane (Increased Permeability & Cell Death) lanosterol->disrupted_membrane Accumulation (Toxic Precursors) cyp51 CYP51 (Lanosterol 14α-demethylase) lanosterol->cyp51 Conversion ergosterol Ergosterol fungal_cell_membrane Fungal Cell Membrane (Normal Function) ergosterol->fungal_cell_membrane Incorporation thiazole Thiazole Antifungal Agent thiazole->cyp51 Inhibition cyp51->ergosterol

Caption: Inhibition of the ergosterol biosynthesis pathway by thiazole antifungal agents.

Experimental Protocol: Quantification of Ergosterol Content

A common method to verify the mechanism of action related to ergosterol synthesis inhibition is to quantify the total ergosterol content in fungal cells after treatment with a thiazole-based compound.

Objective: To determine if a test compound inhibits ergosterol biosynthesis in a fungal strain (e.g., Candida albicans).

Methodology:

  • Culture Preparation: Grow the fungal strain to mid-log phase in a suitable broth medium.

  • Treatment: Inoculate fresh broth with the fungal culture and add the thiazole test compound at various concentrations (e.g., 0.5x, 1x, and 2x the Minimum Inhibitory Concentration [MIC]). Include a no-drug control.

  • Incubation: Incubate the cultures for a defined period (e.g., 16-24 hours) at the optimal growth temperature.

  • Cell Harvesting: Harvest the fungal cells by centrifugation. Wash the cell pellet with sterile distilled water.

  • Saponification: Resuspend the cell pellet in a solution of alcoholic potassium hydroxide (e.g., 25% KOH in ethanol). Heat the suspension at 85°C for 1 hour to saponify the cellular lipids.

  • Sterol Extraction: After cooling, extract the non-saponifiable lipids (including ergosterol) with a non-polar solvent like n-heptane.

  • Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer from 230 to 300 nm using a spectrophotometer. Ergosterol has a characteristic four-peaked curve, with a peak at 281.5 nm.

  • Calculation: The ergosterol content can be calculated as a percentage of the wet weight of the cells. A significant reduction in ergosterol content in the treated samples compared to the control indicates inhibition of the ergosterol biosynthesis pathway.[4]

Part 2: The Bacterial Battlefield: A Multi-Pronged Attack

Thiazole-based antibacterial agents exhibit a broader range of mechanisms, often targeting multiple essential cellular processes. This multi-target approach is a significant advantage in overcoming bacterial resistance.

Inhibition of Cell Wall Synthesis

A key mechanism for some thiazole derivatives is the inhibition of peptidoglycan synthesis, a process vital for maintaining the structural integrity of the bacterial cell wall.

  • Targeting Penicillin-Binding Proteins (PBPs): Certain cephalosporin antibiotics containing a thiazole ring, such as cefpodoxime, function by binding to and inactivating penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis. Inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis.[5][6]

  • Inhibition of MurB: Molecular docking studies have suggested that some thiazole derivatives may act as inhibitors of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme involved in the early stages of peptidoglycan precursor synthesis.[7]

Interference with Nucleic Acid Synthesis

Thiazole compounds have also been shown to target enzymes essential for DNA replication and maintenance.

  • DNA Gyrase and Topoisomerase IV Inhibition: DNA gyrase (specifically the GyrB subunit) and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA during replication, transcription, and repair.[8] Some thiazole derivatives have been identified as inhibitors of the ATPase activity of these enzymes, leading to the cessation of DNA synthesis and bacterial cell death.[8][9] This is a different binding site than that of quinolone antibiotics, offering a potential avenue to combat quinolone resistance.[9]

Bacterial_Targets cluster_cell_wall Cell Wall Synthesis cluster_dna DNA Replication cluster_fatty_acid Fatty Acid Synthesis pbp Penicillin-Binding Proteins (PBPs) murb MurB gyrase DNA Gyrase (GyrB) topo_iv Topoisomerase IV fabH FabH thiazole Thiazole Antibacterial Agent thiazole->pbp Inhibition thiazole->murb Inhibition thiazole->gyrase Inhibition thiazole->topo_iv Inhibition thiazole->fabH Inhibition

Caption: Multiple molecular targets of thiazole-based antibacterial agents.

Disruption of Fatty Acid Synthesis

The bacterial fatty acid synthesis (FASII) pathway is another attractive target for novel antibiotics.

  • FabH Inhibition: β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the initial condensation step in fatty acid biosynthesis. Thiazole derivatives have been identified as inhibitors of FabH, thereby blocking the production of essential fatty acids required for building bacterial cell membranes.[5][10]

Membrane Permeabilization

The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic regions, facilitates their insertion into bacterial cell membranes.[11] This embedding can disrupt the membrane's integrity, leading to the leakage of cytoplasmic contents and ultimately cell death.[11]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard and quantitative technique for determining the MIC of an antimicrobial agent against a specific bacterium.

Objective: To determine the lowest concentration of a thiazole-based compound that inhibits the visible growth of a bacterial strain.

Methodology:

  • Compound Preparation: Prepare a stock solution of the thiazole test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing a cation-adjusted Mueller-Hinton broth. The final volume in each well is typically 100 µL.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be determined by visual inspection or using a microplate reader.[12][13]

Part 3: The Parasitic Menace: Varied Strategies for Eradication

Thiazole-based compounds have demonstrated significant activity against a range of parasitic protozoa, employing distinct mechanisms of action depending on the parasite and the specific compound.

Targeting Anaerobic Metabolism in Protozoa

For anaerobic or microaerophilic parasites like Giardia lamblia and Trichomonas vaginalis, the mechanism of action of nitrothiazoles, such as nitazoxanide, is well-characterized.

  • Pyruvate:Ferredoxin Oxidoreductase (PFOR) Inhibition: These compounds are thought to act as non-competitive inhibitors of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme.[14] PFOR is a key enzyme in the anaerobic energy metabolism of these organisms. The nitro group of the thiazole derivative is reduced by PFOR, generating a toxic radical that damages the parasite's cellular components.[14]

Mechanisms Against Intracellular Parasites

The mode of action against intracellular parasites like Trypanosoma cruzi and Toxoplasma gondii appears to be more complex and multifaceted.

  • Trypanosoma cruzi: Some thiazole derivatives have been shown to interact with cruzain, the major cysteine protease of T. cruzi.[15] Others induce ultrastructural changes, such as flagellar detachment, and can trigger apoptosis-like cell death in the parasite.[16]

  • Toxoplasma gondii: Molecular docking studies suggest that some thiazole compounds may target Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1), a protein crucial for parasite motility, invasion, and replication.[17]

Experimental Protocol: In Vitro Anti-Amastigote Activity Assay

This assay is used to evaluate the efficacy of a compound against the intracellular replicative stage (amastigotes) of parasites like Trypanosoma cruzi or Leishmania species.

Objective: To determine the concentration of a thiazole-based compound that inhibits the proliferation of intracellular amastigotes.

Methodology:

  • Host Cell Seeding: Seed a suitable host cell line (e.g., macrophages or fibroblasts) in a 96-well plate and allow them to adhere overnight.

  • Infection: Infect the host cells with the infective stage of the parasite (e.g., trypomastigotes of T. cruzi) at a defined parasite-to-cell ratio. Allow several hours for parasite invasion.

  • Removal of Extracellular Parasites: Wash the wells to remove any non-internalized parasites.

  • Compound Treatment: Add fresh culture medium containing serial dilutions of the thiazole test compound to the infected cells. Include an untreated control.

  • Incubation: Incubate the plate for a period that allows for amastigote replication in the control wells (e.g., 48-96 hours).

  • Quantification of Infection: Fix and stain the cells (e.g., with Giemsa stain). The number of infected cells and the number of amastigotes per cell are then counted microscopically. Alternatively, a reporter gene system (e.g., parasites expressing β-galactosidase) can be used for a colorimetric readout.

  • Data Analysis: The concentration of the compound that reduces the number of intracellular parasites by 50% (IC50) is calculated.

Conclusion

The thiazole scaffold represents a privileged structure in the development of antimicrobial agents. Its versatility allows for the design of compounds that can selectively target a wide array of essential microbial processes. From the well-defined inhibition of ergosterol biosynthesis in fungi to the multi-pronged attack on bacterial cell wall, DNA replication, and fatty acid synthesis, and the diverse strategies employed against parasitic protozoa, thiazole-based antimicrobials continue to be a rich source of potential new therapies. A thorough understanding of their mechanisms of action, as outlined in this guide, is paramount for the rational design and optimization of the next generation of drugs to combat the ever-growing threat of antimicrobial resistance.

References

Foreword: The Thiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Therapeutic Applications of 5-Methylthiazole-4-carboxylic Acid

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a "privileged scaffold" in drug discovery. Its unique electronic properties, ability to engage in hydrogen bonding, and rigid structure allow it to serve as a versatile pharmacophore, interacting with a wide array of biological targets. Within this important class of compounds, this compound has emerged as a particularly valuable building block. Its strategic substitution pattern provides an ideal starting point for the synthesis of diverse derivatives with significant therapeutic potential. This guide offers a comprehensive exploration of the journey from the synthesis of this core molecule to its application in developing novel treatments for cancer, inflammation, infectious diseases, and metabolic disorders.

I. Synthesis and Chemical Profile of the Core Scaffold

The utility of any chemical scaffold in drug development begins with its accessibility and the ease with which it can be modified. This compound can be synthesized through several established routes, with the Hantzsch thiazole synthesis and its variations being a common and efficient method.

A prevalent synthetic pathway involves the reaction of an α-haloketone (or its equivalent) with a thioamide. For instance, ethyl 2-chloroacetoacetate can be cyclized with formamide in the presence of a sulfur source like phosphorus pentasulfide, followed by hydrolysis to yield the target carboxylic acid.[1][2] This process provides a reliable and scalable method for producing the core scaffold.

G SM1 Ethyl 2-chloroacetoacetate Int1 Cyclization Reaction SM1->Int1 SM2 Formamide + P4S10 SM2->Int1 Int2 Ethyl 5-Methylthiazole-4-carboxylate Int1->Int2 Forms ester intermediate Final This compound Int2->Final Hydrolysis AcidChloride Acid Chloride Intermediate Final->AcidChloride Reaction with Deriv Therapeutic Derivatives SOCl2 SOCl2 SOCl2->AcidChloride AcidChloride->Deriv Amidation/Esterification MUC1_Pathway Drug 5-Methylthiazole-4- carboxylic acid Derivative MUC1 MUC1 Oncoprotein Drug->MUC1 Inhibits EGFR EGFR MUC1->EGFR Activates Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation in_vivo_workflow Start Neonatal Rats Induction Induce T2DM (STZ Injection) Start->Induction Grouping Divide into Control & Treatment Groups Induction->Grouping Treatment 4-Week Treatment (Vehicle vs. NDTD) Grouping->Treatment Analysis Biochemical Analysis (Blood Samples) Treatment->Analysis Histo Histopathology (Pancreas, Liver) Treatment->Histo Result Data Interpretation & Conclusion Analysis->Result Histo->Result Intermediates Core 5-Methylthiazole- 4-carboxylic acid Febuxostat Febuxostat Core->Febuxostat Is a key intermediate for Cefditoren Cefditoren Pivoxil Core->Cefditoren Is a key intermediate for SCD1 SCD1 Inhibitors Core->SCD1 Is a key intermediate for XO Xanthine Oxidase Febuxostat->XO Inhibits PBP Penicillin-Binding Proteins Cefditoren->PBP Inhibits SCD1_enzyme Stearoyl-CoA desaturase-1 SCD1->SCD1_enzyme Inhibits Gout Gout Treatment XO->Gout Antibiotic Antibiotic Action PBP->Antibiotic Metabolic Metabolic Disease Treatment SCD1_enzyme->Metabolic

References

An In-Depth Technical Guide to the Core Thiazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring, a five-membered heteroaromatic scaffold containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have established it as a "privileged scaffold" in drug design. This guide provides an in-depth analysis of the thiazole core, intended for researchers and professionals in drug discovery and development. We will explore its fundamental chemistry, delve into robust synthetic methodologies, elucidate its diverse pharmacological applications with a focus on structure-activity relationships (SAR), and provide detailed experimental protocols. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole, or 1,3-thiazole, is a five-membered aromatic heterocycle characterized by the presence of a sulfur and a nitrogen atom at positions 1 and 3, respectively.[1] This arrangement confers a unique set of physicochemical properties that are highly advantageous for drug design. The thiazole nucleus is a critical component in numerous natural products, most notably Vitamin B1 (Thiamine), and is present in a wide array of FDA-approved drugs, underscoring its therapeutic significance.[2][3][4]

The importance of the thiazole scaffold stems from several key features:

  • Aromaticity and Stability: The thiazole ring is aromatic, lending it chemical stability and a planar geometry that can facilitate interactions with biological targets.[5]

  • Hydrogen Bonding Capacity: The nitrogen atom can act as a hydrogen bond acceptor, while protons on adjacent carbons can be tuned to act as weak hydrogen bond donors.

  • Dipole Moment: The heteroatoms induce a significant dipole moment, influencing solubility and interactions with polar environments in biological systems.[5]

  • Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic systems like benzene or pyridine, allowing for the modulation of pharmacokinetic and pharmacodynamic properties.

  • Synthetic Versatility: A multitude of synthetic routes exist for the preparation of substituted thiazoles, enabling extensive exploration of the chemical space around the core scaffold.[6]

These properties collectively contribute to the ability of thiazole-containing molecules to engage with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.

Visualization of the Thiazole Core

The fundamental structure of the thiazole ring is depicted below, highlighting the positions of the heteroatoms which are crucial for its chemical reactivity and biological activity.

Caption: Numbering of the 1,3-Thiazole Heterocyclic Ring.

Synthesis of the Thiazole Ring: The Hantzsch Synthesis and Beyond

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being the most prominent and widely utilized method since its discovery in 1887.[7][8]

The Hantzsch Thiazole Synthesis: Mechanism and Rationale

The Hantzsch synthesis is a classic condensation reaction that typically involves the cyclization of an α-haloketone with a thioamide.[8][9] Its enduring popularity is a testament to its simplicity, reliability, and the broad availability of starting materials.[10]

Causality in Experimental Design: The choice of an α-haloketone is critical as the halogen (typically bromine or chlorine) serves as a good leaving group, facilitating the initial nucleophilic attack by the sulfur of the thioamide. The ketone functionality provides the electrophilic carbon necessary for the subsequent intramolecular cyclization.

Reaction Mechanism: The reaction proceeds through a well-understood, multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the α-carbon of the haloketone in an SN2 fashion, displacing the halide ion.[8]

  • Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then performs a nucleophilic attack on the carbonyl carbon of the ketone, forming a five-membered heterocyclic intermediate.[8]

  • Dehydration: The intermediate readily undergoes dehydration (loss of a water molecule) to yield the stable, aromatic thiazole ring.[8]

Hantzsch_Synthesis start α-Haloketone + Thioamide step1 Nucleophilic Attack (SN2) Sulfur attacks α-carbon start->step1 intermediate1 S-Alkylated Intermediate step1->intermediate1 step2 Intramolecular Cyclization Nitrogen attacks carbonyl carbon intermediate1->step2 intermediate2 Cyclic Intermediate step2->intermediate2 step3 Dehydration Loss of H2O intermediate2->step3 product Substituted Thiazole step3->product

Caption: Workflow of the Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a robust and self-validating method for the synthesis of a model 2-aminothiazole derivative via the Hantzsch reaction.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol (95%)

  • Sodium Bicarbonate (5% w/v aqueous solution)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.2 eq).[10]

  • Solvent Addition: Add ethanol (approximately 10 mL per gram of 2-bromoacetophenone) to the flask.

  • Reflux: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.

  • Workup: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium bicarbonate while stirring. This neutralizes the hydrobromic acid formed during the reaction.[11]

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with copious amounts of cold deionized water to remove any remaining salts. The product can be further purified by recrystallization from ethanol if necessary.

  • Characterization: Dry the purified product and characterize it by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.

Self-Validation: The formation of the product is validated by the disappearance of the starting materials on TLC and the appearance of a new spot corresponding to the product. The neutralization step with sodium bicarbonate is a critical control to ensure the complete precipitation of the free base form of the aminothiazole. Spectroscopic data provides the ultimate confirmation of the molecular structure.

Alternative Synthetic Strategies

While the Hantzsch synthesis is dominant, other methods offer access to differently substituted thiazoles.[7] These include:

  • Cook-Heilbron Synthesis: Involves the reaction of an α-aminonitrile with carbon disulfide.[7]

  • Gabriel Synthesis: Utilizes the reaction of an acylaminoketone with phosphorus pentasulfide.[7]

  • From Vinyl Bromides: Intramolecular nucleophilic substitution of specific vinyl bromides can also yield thiazole derivatives.[7]

More contemporary methods often focus on greener reaction conditions, such as microwave-assisted synthesis or the use of eco-friendly catalysts.[1][6]

Pharmacological Significance and Structure-Activity Relationships (SAR)

The thiazole scaffold is present in a multitude of drugs with diverse therapeutic applications.[3][12] The substituents at the 2, 4, and 5-positions of the thiazole ring play a crucial role in determining the pharmacological activity and target selectivity.

Diverse Biological Activities

Thiazole derivatives have demonstrated a wide array of biological activities, including:

  • Antimicrobial: Sulfathiazole is a classic example of a thiazole-containing antibacterial agent.[2] Many modern antibiotics, particularly cephalosporins, incorporate a thiazole ring.[1]

  • Anticancer: Dasatinib, an FDA-approved drug for leukemia, features a prominent 2-aminothiazole moiety.[13] Numerous experimental compounds are being investigated for their cytotoxic effects against various cancer cell lines.[14][15]

  • Anti-inflammatory: Meloxicam and Fentiazac are non-steroidal anti-inflammatory drugs (NSAIDs) that contain a thiazole core.[12]

  • Antiviral: The antiretroviral drug Ritonavir, used in the treatment of HIV, contains a thiazole ring.[12]

  • CNS Activity: Thiazole derivatives have been explored for their potential in treating neurological disorders such as Alzheimer's and Parkinson's disease.[1]

The following table summarizes some FDA-approved drugs containing the thiazole scaffold, highlighting the diversity of their applications.

Drug NameTherapeutic ClassKey Structural Feature
Dasatinib Anticancer (Kinase Inhibitor)2-aminothiazole linked to a pyrimidine
Ritonavir Antiviral (Protease Inhibitor)Bis-thiazole moiety
Sulfathiazole Antibacterial (Sulfonamide)2-aminothiazole attached to a sulfonyl group
Meloxicam Anti-inflammatory (NSAID)4-hydroxy-2-methyl-thiazole derivative
Pramipexole Anti-Parkinson's (Dopamine Agonist)Fused aminothiazole system
Nizatidine Anti-ulcer (H2 Receptor Antagonist)Thiazole ring as a key pharmacophore

This table is a representative sample and not exhaustive.[12][16][17][18][19]

Structure-Activity Relationship (SAR) Insights

The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the ring.

  • Position 2: This position is frequently substituted with amino, hydrazinyl, or substituted phenyl groups. An amino group at C2 is a common feature in many anticancer and antimicrobial agents.[1][20] The basicity of this nitrogen can be crucial for forming salt bridges or hydrogen bonds with the target protein.

  • Position 4: Aryl or substituted aryl groups at this position are common. For instance, in many anticancer thiazoles, the nature of the substituent on the C4-phenyl ring (e.g., presence of hydroxyl or methoxy groups) can significantly influence potency.[13][15]

  • Position 5: Substitution at this position is often used to modulate lipophilicity and pharmacokinetic properties. Small alkyl or halogen substituents are frequently employed.

Causality in SAR: The observed activity is a direct result of how the substituted thiazole molecule fits into the binding pocket of its biological target. For example, in kinase inhibitors like Dasatinib, the 2-aminothiazole core forms key hydrogen bonds with the hinge region of the kinase domain, while the substituents at other positions occupy hydrophobic pockets, leading to high-affinity binding.

SAR_Concept Thiazole Thiazole Core R1 (Position 2) R2 (Position 4) R3 (Position 5) R1_effect Target Interaction (H-bonding, etc.) Thiazole:f1->R1_effect R2_effect Potency & Selectivity (Hydrophobic interactions) Thiazole:f2->R2_effect R3_effect Pharmacokinetics (Solubility, Metabolism) Thiazole:f3->R3_effect Biological_Activity Overall Biological Activity R1_effect->Biological_Activity R2_effect->Biological_Activity R3_effect->Biological_Activity

Caption: Structure-Activity Relationship (SAR) of the Thiazole Scaffold.

Conclusion and Future Perspectives

The thiazole scaffold continues to be a highly fruitful area of research in drug discovery. Its combination of favorable physicochemical properties, synthetic tractability, and proven track record in approved therapeutics ensures its continued relevance. Future research will likely focus on the development of novel, more efficient, and greener synthetic methodologies to access complex thiazole derivatives. Furthermore, the application of computational chemistry and machine learning will undoubtedly accelerate the design of new thiazole-based ligands with enhanced potency and selectivity for a new generation of therapeutic targets. The versatility of the thiazole ring guarantees its place as a privileged and indispensable tool in the medicinal chemist's arsenal for years to come.

References

Safety and handling information for 5-Methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 5-Methylthiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structural motif is incorporated into various pharmacologically active agents. As with any specialized chemical reagent, a comprehensive understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This guide provides a detailed examination of the safety, handling, storage, and emergency procedures for this compound, grounded in established safety protocols and data from authoritative sources. The causality behind each recommendation is explained to empower researchers to make informed decisions and foster a culture of safety.

It is important to note that detailed safety and toxicological data for the specific isomer, this compound, is limited. Therefore, this guide synthesizes available information for this compound with data from the closely related and more extensively documented isomer, 4-Methylthiazole-5-carboxylic acid, and general principles for this chemical class. Researchers should always consult the specific Safety Data Sheet (SDS) provided by their supplier for the exact material in use.

Chemical and Physical Properties

A foundational understanding of a compound's physical properties is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions and inform appropriate handling and storage strategies.

PropertyValueSource(s)
Chemical Name This compound[1]
Molecular Formula C₅H₅NO₂S[2]
Molecular Weight 143.16 g/mol [2]
CAS Number 120237-76-5[3]
Appearance Solid / Crystalline Powder[2][4]
Melting Point 90-91°C (for ethyl ester)[1]
Boiling Point 239°C (for ethyl ester)[1]
pKa 0.86 ± 0.10[1]

Note: Some physical data, such as melting and boiling points, are more readily available for the ethyl ester derivative and are provided here for reference.

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound and its close isomers are classified as hazardous. The primary risks involve irritation and potential sensitization.

GHS ClassificationHazard StatementSignal WordPictogram
Skin Irritation H315: Causes skin irritationWarningGHS07 (!)
Serious Eye Irritation H319: Causes serious eye irritationWarningGHS07 (!)
Skin Sensitization H317: May cause an allergic skin reactionWarningGHS07 (!)

Toxicological Profile:

  • Acute Toxicity: No specific data is available for oral, dermal, or inhalation toxicity for this isomer; however, related compounds may be harmful if swallowed, inhaled, or absorbed through the skin.[5] The primary concern is irritation.

  • Skin Corrosion/Irritation: Causes skin irritation.[6] Prolonged or repeated contact should be avoided.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[6] Direct contact can lead to significant injury, making eye protection mandatory.

  • Respiratory/Skin Sensitization: May cause an allergic skin reaction upon contact.[5] Individuals with known chemical sensitivities should handle this compound with extra caution.

  • Carcinogenicity: This substance is not listed as a carcinogen by IARC, NTP, or OSHA.

Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering and administrative controls are the primary means of exposure reduction, with PPE serving as the final barrier. The causality is simple: a well-designed workspace physically removes the hazard from the researcher's breathing zone and personal space.

Engineering Controls:

  • Ventilation: All handling of this compound powder, especially weighing and transfers, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust.[4][6]

  • Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[4] This is critical due to the compound's classification as a serious eye irritant.

Personal Protective Equipment (PPE): The selection of PPE is not a checklist but a risk-based decision. The following diagram outlines the workflow for selecting appropriate PPE when working with this compound.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Requirements start Assess Task: Handling this compound weighing Weighing solid powder or risk of aerosolization? start->weighing solution Working with dilute solution (low volatility)? start->solution ppe_high Mandatory High-Exposure PPE: - Chemical Safety Goggles + Face Shield - Nitrile Gloves (check compatibility) - Lab Coat - N95 Dust Mask / Respirator weighing->ppe_high Yes ppe_low Mandatory Low-Exposure PPE: - Chemical Safety Goggles - Nitrile Gloves - Lab Coat weighing->ppe_low No solution->ppe_low Yes

Caption: PPE selection workflow based on experimental task.

  • Eye and Face Protection: Chemical safety goggles are mandatory at all times.[4] A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[6]

  • Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves.[4] It is crucial to inspect gloves before each use and to observe the manufacturer's breakthrough time data.[4] Remove gloves with care to avoid skin contamination.

  • Skin and Body Protection: A standard laboratory coat should be worn and kept fully buttoned.[4]

  • Respiratory Protection: If engineering controls are insufficient or when handling large quantities that could generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95).[4][5]

Safe Handling and Storage Protocols

Adherence to standardized protocols minimizes the risk of exposure and preserves the chemical's integrity.

Standard Handling Protocol:

  • Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is donned.

  • Dispensing: Conduct all transfers of solid material within a chemical fume hood to contain dust.[6] Use spatulas and weigh boats appropriate for the quantity being handled.

  • Housekeeping: Avoid accumulation of dust on surfaces. Wash hands and face thoroughly after handling and before leaving the laboratory.[6]

  • Ignition Sources: Keep away from sources of ignition. Although not highly flammable, taking precautionary measures against static discharge is good practice.

Storage Conditions:

  • Temperature and Environment: Store in a cool, dry, and well-ventilated place.[6]

  • Container: Keep the container tightly closed to prevent moisture ingress and contamination.[5][6]

  • Incompatibilities: Store away from strong oxidizing agents.[5]

Emergency Procedures and Spill Response

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do.[5][6] Seek immediate medical attention.[6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.[6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[5] Seek medical attention if you feel unwell.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[6] Seek medical attention if you feel unwell.[5]

Spill Response Protocol: The appropriate response depends on the scale of the spill. For any major spill (e.g., >10g, outside of a containment area), evacuate the area and contact your institution's emergency response team. The following protocol and decision tree are for minor laboratory spills.[7][8]

Spill_Response cluster_cleanup Minor Spill Cleanup Steps spill Spill Occurs assess Assess Hazard: Is spill >10g? Is it outside fume hood? Are you trained to handle it? spill->assess major_spill MAJOR SPILL - Alert others - Evacuate area - Call Emergency Response assess->major_spill Yes to any minor_spill MINOR SPILL Proceed with Cleanup Protocol assess->minor_spill No to all step1 1. Don PPE: (Goggles, Gloves, Lab Coat, N95) minor_spill->step1 step2 2. Contain Spill: Cover gently with inert absorbent (vermiculite, sand) to avoid dust. step1->step2 step3 3. Collect Material: Sweep into a labeled container for hazardous waste. step2->step3 step4 4. Decontaminate: Wash spill area with soap and water. step3->step4 step5 5. Dispose: Place all contaminated materials in sealed bag for hazardous waste. step4->step5

Caption: Decision tree for chemical spill response.

Detailed Minor Spill Cleanup Steps:

  • Secure the Area: Alert colleagues in the immediate vicinity.[9]

  • Don PPE: At a minimum, wear chemical safety goggles, a lab coat, double nitrile gloves, and an N95 dust mask.[4][10]

  • Contain and Absorb: Gently cover the solid spill with an inert, non-combustible absorbent material like vermiculite, sand, or diatomaceous earth.[5][8] This prevents the powder from becoming airborne.

  • Collect: Carefully sweep the mixture into a plastic dustpan and place it into a clearly labeled, sealable container for hazardous waste disposal.[4][5]

  • Decontaminate: Once the bulk material is removed, clean the spill surface with soap and water, using absorbent pads to wipe the area.[7]

  • Dispose: Place all contaminated items, including gloves, absorbent pads, and shoe covers, into a sealed bag or container for disposal as chemical hazardous waste.[7][10]

Disposal Considerations

Chemical waste disposal is strictly regulated.

  • Waste Management: this compound and any materials contaminated with it must be disposed of as hazardous waste.[4]

  • Procedure: Collect waste in a designated, properly labeled, and sealed container. Follow all local, state, and federal environmental regulations for chemical waste disposal.

  • Environmental Precaution: Do not allow the chemical to enter drains, sewers, or waterways.

Reactivity and Stability

  • Chemical Stability: The compound is stable under normal, recommended storage temperatures and pressures.[5]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

  • Hazardous Decomposition Products: When subjected to fire, it may emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[5] Firefighting measures should include wearing a self-contained breathing apparatus.[5]

References

Methodological & Application

One-pot synthesis protocol for 4-methylthiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Streamlined One-Pot Synthesis of Ethyl 4-Methylthiazole-5-Carboxylate Derivatives: A Foundational Scaffold for Drug Discovery

Abstract: The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Specifically, 4-methylthiazole-5-carboxylates are crucial building blocks for synthesizing compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][4] This application note details a robust and efficient one-pot synthesis protocol for ethyl 2-substituted-4-methylthiazole-5-carboxylates, leveraging a modified Hantzsch thiazole synthesis. By combining the halogenation of a β-keto ester and the subsequent cyclocondensation with a thioamide derivative into a single procedural step, this method offers significant advantages in terms of operational simplicity, reduced reaction time, and improved yields over traditional multi-step approaches.[1][5]

Scientific Principle and Reaction Mechanism

The protocol described herein is a one-pot, three-component reaction based on the classic Hantzsch thiazole synthesis.[2][6][7] The synthesis convenes three commercially available starting materials: ethyl acetoacetate, a halogenating agent (N-bromosuccinimide), and a thiourea derivative.

The reaction proceeds through a well-established mechanism:

  • α-Halogenation: The reaction is initiated by the in-situ α-bromination of ethyl acetoacetate (a β-keto ester) at the active methylene position using N-bromosuccinimide (NBS). This step generates the key intermediate, ethyl 2-bromoacetoacetate.

  • Nucleophilic Attack: The sulfur atom of the thiourea derivative acts as a potent nucleophile, attacking the electrophilic carbon bearing the bromine atom. This S-alkylation forms an S-alkylated thiouronium salt intermediate.

  • Cyclization and Dehydration: An intramolecular condensation follows, where a nitrogen atom of the thiourea intermediate attacks one of the carbonyl groups of the acetoacetate backbone. The resulting cyclic intermediate readily undergoes dehydration to form the stable, aromatic thiazole ring.

This one-pot approach is highly efficient as it circumvents the need to isolate the often lachrymatory and unstable α-haloketone intermediate.[1][5]

Reaction_Mechanism Figure 1: Reaction Mechanism for One-Pot Thiazole Synthesis A Ethyl Acetoacetate + NBS B Ethyl 2-bromoacetoacetate (Intermediate) A->B α-Bromination D S-Alkylated Intermediate B->D Nucleophilic Attack C Thiourea Derivative C->D E Cyclic Intermediate D->E Intramolecular Cyclization F Ethyl 4-methylthiazole- 5-carboxylate Derivative E->F Dehydration (-H2O)

Caption: Figure 1: Reaction Mechanism for One-Pot Thiazole Synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate as a representative example. The procedure can be adapted for various substituted thioureas.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Ethyl acetoacetateReagent Grade, ≥99%Sigma-Aldrich
N-Bromosuccinimide (NBS)ReagentPlus®, 99%Sigma-AldrichLight-sensitive, handle with care.
ThioureaACS Reagent, ≥99.0%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Deionized WaterIn-house
Ethyl AcetateACS GradeFisher ScientificFor extraction/recrystallization.
Petroleum EtherACS GradeFisher ScientificFor recrystallization.
500 mL Round-bottom flaskVWR
Magnetic stirrer and stir barVWR
Reflux condenserVWR
Ice bath
Buchner funnel and filter flaskVWR
Thin-Layer Chromatography (TLC) platesSilica Gel 60 F254Millipore
Step-by-Step Synthesis Procedure

The following procedure is adapted from Meng et al. (2013).[1][5]

  • Reaction Setup: To a 500 mL round-bottom flask containing a magnetic stir bar, add ethyl acetoacetate (6.50 g, 0.05 mol).

  • Solvent Addition: Add deionized water (50.0 mL) and tetrahydrofuran (THF, 20.0 mL) to the flask.

  • Cooling: Place the flask in an ice bath and stir the mixture until the internal temperature is below 0°C.

  • Bromination: Slowly add N-bromosuccinimide (NBS) (10.5 g, 0.06 mol, 1.2 equiv.) portion-wise to the cooled mixture, ensuring the temperature remains below 5°C.

  • Reaction Monitoring (Step 1): After the addition of NBS is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the disappearance of ethyl acetoacetate by TLC (Mobile phase: petroleum ether–ethyl acetate 2:1; Rf of starting material ≈ 0.71).

  • Thiourea Addition: Once the starting material is consumed, add thiourea (3.80 g, 0.05 mol, 1.0 equiv.) to the reaction mixture.

  • Cyclization: Attach a reflux condenser to the flask and heat the mixture to 80°C in an oil bath. Maintain this temperature for 2 hours.

  • Work-up and Isolation: After 2 hours, cool the reaction mixture to room temperature. A precipitate should form. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold water to remove any inorganic salts. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/petroleum ether) to yield the pure ethyl 2-amino-4-methylthiazole-5-carboxylate.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Data Presentation and Expected Results

The one-pot protocol consistently provides good yields for a range of thiourea derivatives.

EntryR-Group on ThioureaProductYield (%)M.p. (°C)
1HEthyl 2-amino-4-methylthiazole-5-carboxylate72%178–179[5]
2PhenylEthyl 2-(phenylamino)-4-methylthiazole-5-carboxylate75%116–118[5]
3MethylEthyl 2-(methylamino)-4-methylthiazole-5-carboxylate68%105–107[5]
4EthylEthyl 2-(ethylamino)-4-methylthiazole-5-carboxylate70%74–76[5]

Table 1: Scope and yields of the one-pot reaction for various thiourea derivatives.[5]

Experimental Workflow Visualization

Experimental_Workflow Figure 2: Experimental Workflow A 1. Reagent Setup (Ethyl Acetoacetate, H2O, THF) B 2. Cooling (Ice Bath, <0°C) A->B C 3. α-Bromination (Add NBS, stir 2h at RT) B->C D 4. TLC Monitoring C->D E 5. Cyclocondensation (Add Thiourea, heat 80°C for 2h) D->E If SM consumed F 6. Isolation (Cool, Filter) E->F G 7. Purification (Recrystallization) F->G H 8. Characterization (NMR, MS, MP) G->H

Caption: Figure 2: Experimental Workflow.

Troubleshooting and Safety Precautions

Troubleshooting
  • Low Yield:

    • Cause: Incomplete bromination or moisture in the THF.

    • Solution: Ensure NBS is of high purity and added slowly at low temperatures. Use anhydrous THF. Confirm the complete consumption of ethyl acetoacetate via TLC before adding thiourea.

  • Reaction Stalls:

    • Cause: Insufficient heating during the cyclization step.

    • Solution: Ensure the reaction temperature is maintained at 80°C. Monitor the reaction progress via TLC.

  • Impure Product:

    • Cause: Side reactions or unreacted starting materials.

    • Solution: Perform a thorough recrystallization. A second recrystallization may be necessary. Column chromatography can be used for difficult-to-separate impurities.

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Chemical Handling:

    • N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Handle only in a well-ventilated fume hood. Avoid inhalation and contact with skin.

    • Tetrahydrofuran (THF): Is a flammable liquid and can form explosive peroxides. Use in a fume hood away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

Application Notes & Protocols: Synthesis of 5-Methylthiazole-4-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-methylthiazole-4-carboxylic acid and its functional derivatives, which are crucial scaffolds in medicinal chemistry.[1][2] We present a detailed, step-by-step protocol for the well-established Hantzsch thiazole synthesis, starting from commercially available reagents. The guide emphasizes the rationale behind experimental choices, offers practical insights for optimization, and includes methods for the subsequent derivatization of the carboxylic acid group. This application note is intended for researchers and professionals in organic synthesis and drug development, providing a reliable foundation for producing these valuable heterocyclic compounds.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents and biologically active compounds.[1] Its presence is noted in drugs such as the H2 receptor antagonist Famotidine and the anticancer agent Dasatinib.[1] Specifically, the this compound framework serves as a key building block for synthesizing compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents.[2][3][4] The ability to functionalize the carboxylic acid group allows for the creation of diverse libraries of amides and esters, enabling extensive structure-activity relationship (SAR) studies.[4]

Overview of the Primary Synthetic Strategy: Hantzsch Thiazole Synthesis

The most common and reliable method for constructing the this compound core is the Hantzsch thiazole synthesis.[5][6] This reaction involves the condensation of an α-haloketone or a related species with a thioamide.[5] For our target molecule, the key precursors are ethyl 2-chloroacetoacetate (an α-haloketoester) and thioformamide. The reaction proceeds through a cyclization mechanism to form the thiazole ring, followed by hydrolysis of the resulting ester to yield the final carboxylic acid.

A variation of this approach involves a one-pot synthesis where thioformamide is generated in situ from formamide and a thionating agent like phosphorus pentasulfide, followed by cyclization and hydrolysis.[7][8] This guide will focus on a stepwise protocol that offers greater control over each transformation.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Methylthiazole-5-carboxylate

This first protocol details the cyclization reaction to form the ethyl ester precursor of the target acid.

Principle: The synthesis begins by reacting ethyl 2-chloroacetoacetate with thioformamide. The sulfur atom of the thioformamide acts as a nucleophile, attacking the carbon bearing the chlorine atom. This is followed by an intramolecular condensation between the nitrogen atom and one of the ketone's carbonyl groups, and subsequent dehydration to form the aromatic thiazole ring.

Workflow Diagram:

G cluster_0 Step 1: Thiazole Ring Formation reagents Ethyl 2-chloroacetoacetate + Thioformamide solvent Solvent (e.g., Ethanol) reagents->solvent Dissolve in conditions Heat (Reflux) solvent->conditions Apply product1 Ethyl 4-methylthiazole-5-carboxylate conditions->product1 Yields G cluster_1 Step 2a: Acyl Chloride Formation cluster_2 Step 2b: Amide Coupling acid 4-Methylthiazole-5- carboxylic acid socl2 Thionyl Chloride (SOCl₂) acid->socl2 Reacts with acyl_chloride 4-Methylthiazole-5- carbonyl chloride socl2->acyl_chloride Forms amine Primary/Secondary Amine (R-NH₂) acyl_chloride->amine Reacts with base Base (e.g., TEA) amide Thiazole Amide Derivative

References

Using 5-Methylthiazole-4-carboxylic acid as a reagent for SCD1 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Use of 5-Methylthiazole-4-carboxylic Acid in the Development of Potent Stearoyl-CoA Desaturase 1 (SCD1) Inhibitors

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Stearoyl-CoA Desaturase 1 (SCD1) has emerged as a critical enzymatic target in drug discovery, playing a pivotal role in lipid metabolism and the pathogenesis of numerous metabolic diseases and cancers.[1][2][3] This enzyme catalyzes the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs), a process fundamental to cellular membrane composition and signaling.[2][4] Inhibition of SCD1 presents a promising therapeutic strategy for conditions such as non-alcoholic fatty liver disease (NAFLD), obesity, and various malignancies that exhibit upregulated lipogenesis.[1][5][6] This guide provides an in-depth exploration of this compound as a key reagent and structural scaffold in the design of novel SCD1 inhibitors. We will detail the underlying scientific rationale, provide validated experimental protocols for synthesis and evaluation, and present a framework for interpreting the resulting data.

Scientific Foundation: Why Target SCD1?

SCD1 is an iron-containing enzyme integrated into the endoplasmic reticulum membrane.[7][8] It introduces a cis-double bond at the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (C18:0) to oleoyl-CoA (C18:1) and palmitoyl-CoA (C16:0) to palmitoleoyl-CoA (C16:1).[2][6][7] This conversion is not merely a metabolic step; it is a critical control point that dictates the cellular balance between SFAs and MUFAs. This balance, often referred to as the desaturation index, profoundly influences:

  • Membrane Fluidity: The ratio of SFAs to MUFAs is a key determinant of biological membrane fluidity, which affects the function of membrane-bound proteins and signaling pathways.[1][2]

  • Lipid Signaling & Energy Storage: MUFAs are preferentially incorporated into storage lipids like triglycerides and are components of various signaling molecules.[2]

  • Cellular Stress & Apoptosis: An accumulation of SFAs, which occurs upon SCD1 inhibition, can induce endoplasmic reticulum (ER) stress and activate apoptotic pathways.[4][5] This mechanism is particularly relevant in cancer therapy, as many tumor cells overexpress SCD1 to evade SFA-induced lipotoxicity.[2][3][7]

Given its central role, inhibiting SCD1 has been shown to protect against diet-induced obesity, improve insulin sensitivity, and suppress tumor growth in numerous preclinical models, establishing it as a high-value therapeutic target.[1][3][9]

SCD1 Regulatory & Signaling Pathway Overview

The diagram below illustrates the central role of SCD1 in cellular metabolism, regulated by transcription factors like SREBP-1 and influencing downstream pathways critical for cell proliferation and survival.

SCD1_Pathway cluster_upstream Upstream Regulation cluster_enzyme Core Enzymatic Reaction cluster_downstream Downstream Cellular Effects SREBP1 SREBP-1 SCD1 SCD1 Enzyme SREBP1->SCD1 Regulates Expression MUFA Monounsaturated Fatty Acids (e.g., Oleoyl-CoA) SCD1->MUFA Catalyzes Conversion ER_Stress ER Stress & Apoptosis SCD1->ER_Stress Prevents SFA Saturated Fatty Acids (e.g., Stearoyl-CoA) SFA->SCD1 Substrate Membrane Membrane Fluidity & Signaling MUFA->Membrane Lipid Lipid Droplet Formation MUFA->Lipid Pathways PI3K/AKT/mTOR Wnt/β-catenin MUFA->Pathways Influences Inhibitor SCD1 Inhibitor (Thiazole-Based) Inhibitor->SCD1 Inhibition Synthesis_Scheme reagent 5-Methylthiazole- 4-carboxylic acid intermediate Acid Chloride Intermediate reagent->intermediate SOCl2 or (COCl)2 product Thiazole Carboxamide (SCD1 Inhibitor Candidate) intermediate->product amine R-NH2 (Amine Library) amine->product Base (e.g., TEA) Screening_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization & In Vivo biochem Primary Screen: Biochemical Assay (IC50 Determination) cell Secondary Screen: Cell-Based Assay (EC50 & Desaturation Index) biochem->cell Confirm Hits adme ADME/PK Profiling (Solubility, Permeability, Metabolic Stability) cell->adme Characterize Potent Hits invivo In Vivo Efficacy (Rodent Models of Obesity or NAFLD) adme->invivo Select Candidates

References

Synthesis of 4-methyl-5-formylthiazole from 4-methylthiazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the

Introduction

4-Methyl-5-formylthiazole is a pivotal chemical intermediate, most notably in the synthesis of third-generation cephalosporin antibiotics like Cefditoren pivoxil[1]. Its molecular structure, featuring a reactive aldehyde group on a thiazole scaffold, makes it a valuable building block in medicinal chemistry and drug development[2][]. The synthesis of this compound from its corresponding carboxylic acid, 4-methylthiazole-5-carboxylic acid, presents a classic challenge in organic synthesis: the partial reduction of a carboxylic acid to an aldehyde without over-reduction to the alcohol.

This technical guide provides an in-depth analysis of the primary synthetic strategies to achieve this transformation. We will explore two robust and field-proven pathways: a direct, one-step conversion via a modified Rosenmund reduction and a two-step sequence involving reduction to an alcohol intermediate followed by selective oxidation. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed protocols but also the underlying chemical principles and rationale to empower effective experimental design and execution.

Strategic Overview: Pathways from Carboxylic Acid to Aldehyde

The conversion of 4-methylthiazole-5-carboxylic acid to 4-methyl-5-formylthiazole can be approached via two distinct strategies. The choice between them often depends on factors such as scale, available reagents, and tolerance for specific reaction conditions.

  • Route A: Direct Conversion (Rosenmund-type Reduction) : This pathway involves the conversion of the carboxylic acid into a more reactive derivative, the acyl chloride, which is then selectively hydrogenated to the aldehyde using a poisoned catalyst. This method is often favored for its efficiency and suitability for larger-scale production[1][4].

  • Route B: Two-Step Reduction-Oxidation Sequence : This classic strategy first reduces the carboxylic acid completely to the primary alcohol, (4-methylthiazol-5-yl)methanol. A subsequent, carefully controlled oxidation step then furnishes the desired aldehyde. This route offers flexibility in the choice of reagents for both the reduction and oxidation steps.

G cluster_0 Route A: Direct Conversion cluster_1 Route B: Two-Step Sequence start 4-methylthiazole-5-carboxylic acid acyl_chloride 4-methylthiazole-5-carbonyl chloride start->acyl_chloride SOCl₂ alcohol (4-methylthiazol-5-yl)methanol start->alcohol Reduction (e.g., LiAlH₄, BH₃) aldehyde 4-methyl-5-formylthiazole acyl_chloride->aldehyde H₂, Pd/BaSO₄ (Rosenmund Reduction) alcohol->aldehyde Mild Oxidation (e.g., DMP, Swern)

Figure 1: Overview of primary synthetic routes from 4-methylthiazole-5-carboxylic acid to 4-methyl-5-formylthiazole.

Route A: Direct Conversion via Rosenmund-type Reduction

This elegant one-pot approach streamlines the synthesis by avoiding the isolation of the alcohol intermediate. The success of this method hinges on the precise control of the final hydrogenation step.

Causality and Mechanistic Insights
  • Acyl Chloride Formation : Carboxylic acids are generally unreactive towards catalytic hydrogenation. Therefore, the first step is to activate the carboxyl group by converting it into an acyl chloride using a reagent like thionyl chloride (SOCl₂)[1][4]. This significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to reduction.

  • The Rosenmund Reduction : The core of this route is the Rosenmund reduction, a catalytic hydrogenation of an acyl chloride to an aldehyde. A standard palladium catalyst would readily reduce the acyl chloride all the way to the primary alcohol. The key to stopping the reaction at the aldehyde stage is the use of a "poisoned" catalyst, classically palladium on barium sulfate (Pd/BaSO₄)[1][4]. The barium sulfate support and often a sulfur-containing compound (the "poison") selectively deactivate the catalyst just enough to prevent the further reduction of the more robust aldehyde product. This method has been reported as eco-friendly and well-suited for industrial-scale synthesis[1].

Experimental Protocol: Rosenmund-type Reduction

This protocol is adapted from the procedure described by Meng et al.[1][4].

Part 1: Synthesis of 4-methylthiazole-5-carbonyl chloride

  • To 1.5 g of 4-methylthiazole-5-carboxylic acid in a round-bottom flask, add 10 mL of thionyl chloride (SOCl₂).

  • Fit the flask with a reflux condenser (with a gas outlet connected to a scrubber for HCl and SO₂ gases) and heat the mixture to reflux for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude 4-methylthiazole-5-carbonyl chloride is used directly in the next step without further purification[1].

Part 2: Hydrogenation to 4-methyl-5-formylthiazole

  • To the flask containing the crude acyl chloride, add 30 mL of xylene.

  • Add the Rosenmund catalyst, 5% Pd/BaSO₄.

  • Heat the mixture to 140 °C while bubbling hydrogen gas through the stirred suspension.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether-acetone (3:1) mobile phase.

  • Once the starting material is consumed, cool the reaction mixture and filter to remove the catalyst.

  • Extract the xylene solution with 10% HCl (3 x 30 mL).

  • Combine the aqueous extracts and neutralize to a pH of ~8 with sodium carbonate.

  • Extract the neutralized aqueous solution with chloroform (3 x 30 mL).

  • Combine the chloroform extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure product.

Reagent/ParameterQuantity/ValuePurpose/Notes
4-methylthiazole-5-carboxylic acid1.5 gStarting Material
Thionyl Chloride10 mLAcyl chloride formation
Xylene30 mLHigh-boiling solvent for hydrogenation
5% Pd/BaSO₄Catalytic amountPoisoned catalyst for selective reduction
Hydrogen GasContinuous flowReducing agent
Temperature140 °CReaction condition
Reported Yield ~92-96% [4]High efficiency

Route B: Two-Step Reduction-Oxidation Sequence

This pathway offers greater modularity, as a wide array of well-established reagents can be employed for both the reduction and oxidation steps.

Step 1: Reduction of Carboxylic Acid to (4-methylthiazol-5-yl)methanol

Reagent Selection & Rationale

The direct reduction of a carboxylic acid to a primary alcohol requires a powerful reducing agent.

  • Lithium Aluminum Hydride (LiAlH₄) : This is the most common and effective reagent for this transformation[5][6]. It is a potent, non-selective hydride donor. The reaction proceeds through the initial deprotonation of the acidic proton, followed by two consecutive hydride additions to the carbonyl carbon[5]. An acidic workup is required to protonate the resulting alkoxide.

  • Borane (BH₃) : Borane, often used as a complex with THF (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another excellent option. A key advantage of borane is its chemoselectivity; it will readily reduce carboxylic acids in the presence of other reducible functional groups like esters, which LiAlH₄ would attack[7].

Protocol: Reduction using LiAlH₄

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (Nitrogen or Argon) and equip it with a dropping funnel and a reflux condenser.

  • Suspend LiAlH₄ (a molar excess, typically 2-3 equivalents) in anhydrous diethyl ether or THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-methylthiazole-5-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for several hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ether or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (4-methylthiazol-5-yl)methanol.

Step 2: Oxidation of (4-methylthiazol-5-yl)methanol to Aldehyde

Reagent Selection & Rationale

This is the most critical step of Route B. The choice of oxidant is crucial to prevent over-oxidation to the carboxylic acid. Several mild and selective methods are available.

  • Dess-Martin Periodinane (DMP) : This is a hypervalent iodine reagent that provides a very mild and highly selective oxidation of primary alcohols to aldehydes at room temperature[8][9][10]. It avoids the use of toxic chromium reagents and the workup is relatively straightforward[8]. The reaction is typically performed in chlorinated solvents like dichloromethane (DCM)[8].

  • Swern Oxidation : This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine (NEt₃)[11][12][13]. It is known for its mild conditions and broad functional group tolerance[13][14]. A notable drawback is the production of volatile and malodorous dimethyl sulfide (Me₂S) as a byproduct[11].

G DMSO DMSO Intermediate1 Chloro(dimethyl)sulfonium Chloride DMSO->Intermediate1 OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate1 Alcohol Primary Alcohol (R-CH₂OH) Intermediate2 Alkoxysulfonium Ion Alcohol->Intermediate2 Base Triethylamine (NEt₃) Intermediate3 Sulfur Ylide Base->Intermediate3 Aldehyde Aldehyde (R-CHO) Intermediate1->Intermediate2 Reacts with Intermediate2->Intermediate3 Deprotonation Intermediate3->Aldehyde Elimination Byproducts Me₂S + CO₂ + CO + NEt₃·HCl Intermediate3->Byproducts

Figure 2: Simplified workflow of the Swern Oxidation mechanism.

Protocol: Oxidation using Dess-Martin Periodinane (DMP)

  • Dissolve (4-methylthiazol-5-yl)methanol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Add Dess-Martin Periodinane (1.1 - 1.5 equivalents) portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 1-3 hours. Monitor the progress by TLC. The reaction mixture will typically become a clear solution as the DMP is consumed.

  • Upon completion, dilute the reaction mixture with diethyl ether.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, wash with saturated NaHCO₃, then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 4-methyl-5-formylthiazole.

ParameterReduction (LiAlH₄)Oxidation (DMP)
Solvent Anhydrous THF or Et₂OAnhydrous DCM
Temperature 0 °C to refluxRoom Temperature
Key Reagent LiAlH₄Dess-Martin Periodinane
Workup Fieser (H₂O, NaOH)NaHCO₃ / Na₂S₂O₃ quench
Typical Yield High (>90%)High (>90%)

Product Characterization

The final product, 4-methyl-5-formylthiazole, should be characterized to confirm its identity and purity.

  • Appearance : White to light yellow crystalline powder[15].

  • Melting Point : 74-78 °C[15].

  • ¹H-NMR (CDCl₃) : Signals corresponding to the aldehyde proton (~10.0 ppm), the thiazole ring proton (~8.9 ppm), and the methyl group protons (~2.8 ppm) are expected.

  • ¹³C-NMR (CDCl₃) : Signals for the aldehyde carbonyl carbon (~184 ppm), thiazole ring carbons, and the methyl carbon should be present.

  • Mass Spectrometry : The molecular ion peak corresponding to the molecular weight of 127.16 g/mol should be observed[16].

Safety and Handling

  • Thionyl Chloride : Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gas. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Lithium Aluminum Hydride (LiAlH₄) : Extremely reactive with water and protic solvents, releasing flammable hydrogen gas. Must be handled under strictly anhydrous conditions and an inert atmosphere.

  • Oxalyl Chloride (for Swern) : Toxic and corrosive. Reacts with moisture. Handle only in a fume hood.

  • Dess-Martin Periodinane (DMP) : Can be shock-sensitive or explosive, particularly if impure or heated[17]. Use with caution and store appropriately.

  • Solvents : Dichloromethane and chloroform are suspected carcinogens. Diethyl ether is extremely flammable. Handle all solvents with appropriate care in a fume hood.

Conclusion

The synthesis of 4-methyl-5-formylthiazole from its carboxylic acid precursor can be successfully achieved through multiple reliable routes. The direct Rosenmund-type reduction offers an efficient, high-yielding pathway that is particularly attractive for its atom economy and potential for scale-up[1]. The two-step reduction-oxidation sequence provides greater experimental flexibility and relies on well-understood, classic transformations. The choice of a modern, mild oxidizing agent like Dess-Martin Periodinane in the second step minimizes side reactions and avoids the use of hazardous heavy metals[9]. The selection of the optimal synthetic route will ultimately be guided by the specific constraints and goals of the research or production environment.

References

Application Notes & Protocols for the Analytical Characterization of 5-Methylthiazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 5-Methylthiazole-4-carboxylic acid

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structural motif is incorporated into various pharmacologically active agents.[1][] As with any critical intermediate in pharmaceutical synthesis, the unambiguous confirmation of its identity, purity, and stability is paramount. Inconsistent quality can lead to failed reactions, the generation of impurities, and compromised safety and efficacy in the final active pharmaceutical ingredient (API).[3]

This document provides a comprehensive guide to the essential analytical techniques required for the robust characterization of this compound. It is designed for researchers, quality control analysts, and drug development professionals, offering not just protocols, but the scientific rationale behind the methodological choices. We will explore a multi-technique approach, as no single method can provide a complete analytical picture. The core techniques covered are High-Performance Liquid Chromatography (HPLC) for purity and quantification, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential for method development. For instance, its melting point informs thermal analysis and its solubility dictates solvent selection for chromatographic and spectroscopic methods.

PropertyValueSource
Molecular Formula C₅H₅NO₂S[4]
Molecular Weight 143.16 g/mol [5]
CAS Number 20485-41-0[1]
Appearance White to light yellow crystalline powder[1][3]
Melting Point ~287 °C (decomposes)[1][4]
pKa 0.86 ± 0.10 (Predicted)[6]
SMILES Cc1ncsc1C(O)=O[4]
InChI Key ZGWGSEUMABQEMD-UHFFFAOYSA-N[4]

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the cornerstone technique for determining the purity of this compound and quantifying it in the presence of impurities or in formulated products. A reversed-phase method is typically the most effective approach for this type of polar, aromatic carboxylic acid.

The Rationale Behind the Method

The choice of a reversed-phase C18 column is based on its versatility and proven efficacy in retaining and separating small aromatic molecules. The mobile phase, a mixture of an aqueous acidic buffer and an organic solvent like acetonitrile, is designed to control the ionization state of the carboxylic acid. By maintaining a low pH (e.g., with phosphoric or formic acid), the carboxyl group remains protonated (-COOH), rendering the molecule less polar and enhancing its retention on the nonpolar C18 stationary phase. This ensures a sharp, symmetrical peak shape, which is critical for accurate quantification. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. Detection at a wavelength near the molecule's UV maximum provides the necessary sensitivity for detecting trace impurities.

General Analytical Workflow

The following diagram illustrates a typical workflow for the complete characterization of a sample, integrating both chromatographic and spectroscopic techniques.

Analytical_Workflow Figure 1: Comprehensive Analytical Workflow cluster_0 Sample Receipt & Preparation cluster_1 Primary Analysis cluster_2 Data Interpretation & Reporting Sample Bulk Sample of This compound Prep Prepare Stock Solution (e.g., in Diluent) Sample->Prep HPLC HPLC-UV (Purity & Assay) Prep->HPLC Inject NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Analyze MS Mass Spectrometry (Identity & MW) Prep->MS Infuse/Inject FTIR FTIR Spectroscopy (Functional Groups) Prep->FTIR Analyze solid Purity Confirm Purity > 99% HPLC->Purity Structure Confirm Structure NMR->Structure MS->Structure FTIR->Structure Report Generate Certificate of Analysis (CoA) Purity->Report Structure->Report

Caption: Comprehensive analytical workflow.

Protocol: Reversed-Phase HPLC for Purity Determination

This protocol is a validated starting point and may require optimization based on the specific impurity profile of the sample.

1.3.1 Instrumentation and Materials

  • HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and phosphoric acid.

  • Volumetric flasks, pipettes, and autosampler vials.

1.3.2 Reagent Preparation

  • Mobile Phase A (Aqueous): Prepare 0.1% (v/v) phosphoric acid in HPLC-grade water. Filter and degas.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile. Filter and degas.

  • Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

1.3.3 Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the Diluent to achieve a final concentration of 0.1 mg/mL.

  • Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Transfer an aliquot to an HPLC vial for analysis.

1.3.4 Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in WaterB: Acetonitrile
Gradient 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B (Equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm (or PDA scan 200-400 nm)
Run Time 25 minutes

1.3.5 Data Analysis and System Suitability

  • Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%. The theoretical plates should be > 2000, and the tailing factor should be between 0.8 and 1.5. These checks ensure the system is performing correctly and the results are trustworthy.[7][8]

Spectroscopic Characterization: Confirming Molecular Structure

Spectroscopic methods provide orthogonal data to confirm the identity and structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential.

2.1.1 Rationale and Interpretation

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, one would expect to see a singlet for the methyl group (CH₃), a singlet for the proton on the thiazole ring (C2-H), and a broad singlet for the acidic proton of the carboxylic acid (-COOH). The chemical shifts of these protons are characteristic of the thiazole ring structure.[9][10]

  • ¹³C NMR: Shows signals for each unique carbon atom in the molecule. The spectrum will confirm the presence of the methyl carbon, the carbons of the thiazole ring (including the quaternary carbons), and the carbonyl carbon of the carboxylic acid.[9][11]

  • Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent choice as it readily dissolves the carboxylic acid and its polar nature shifts the acidic proton downfield, making it easier to observe.[9]

2.1.2 Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data using appropriate software. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

2.1.3 Expected Spectral Data

Data TypeExpected Chemical Shift (δ, ppm)MultiplicityAssignment
¹H NMR ~13.0 - 13.5broad singlet-COOH
~8.5 - 9.0singletC2-H
~2.6 - 2.8singlet-CH₃
¹³C NMR ~163 - 165singletC=O
~155 - 160singletC2
~145 - 150singletC5
~125 - 130singletC4
~15 - 17singlet-CH₃

Note: These are predicted values based on related structures and may vary slightly.[9][11]

Mass Spectrometry (MS)

MS provides the molecular weight of the compound, serving as a critical identity check. Electrospray ionization (ESI) is a suitable soft ionization technique that can be coupled with LC (LC-MS) for impurity identification.

2.2.1 Rationale and Interpretation An ESI-MS experiment in negative ion mode is ideal for this molecule, as the carboxylic acid will readily deprotonate to form the [M-H]⁻ ion. The measured mass-to-charge ratio (m/z) for this ion should correspond to the calculated molecular weight minus the mass of a proton. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing definitive proof of identity.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the key functional groups present in the molecule.

2.3.1 Rationale and Interpretation The FTIR spectrum provides a molecular "fingerprint." For this compound, the most characteristic absorption bands will be from the carboxylic acid group. A very broad O-H stretch will be observed, often overlapping with C-H stretches. A strong, sharp C=O (carbonyl) stretch is also expected. Vibrations from the C=N and C=C bonds within the thiazole ring will appear in the fingerprint region.[9][11]

2.3.2 Protocol: FTIR Analysis

  • Instrumentation: Use an FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Interpretation: Identify the characteristic absorption bands.

2.3.3 Expected Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2500-3300O-H stretch (very broad)Carboxylic Acid
~1700C=O stretch (strong)Carboxylic Acid
~1600C=N stretchThiazole Ring
~1550C=C stretchThiazole Ring

Conclusion

The analytical characterization of this compound requires a multi-faceted approach. The combination of HPLC for purity assessment, NMR for definitive structural elucidation, MS for molecular weight confirmation, and FTIR for functional group identification provides a comprehensive and robust data package. The protocols and rationales outlined in this guide establish a self-validating system, ensuring that researchers and developers can have high confidence in the quality and identity of this critical chemical intermediate, thereby safeguarding the integrity of the drug development pipeline.

References

Application Notes & Protocols: The Central Role of 5-Methylthiazole-4-carboxylic Acid in the Synthesis of Potent Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds. Specifically, the 5-Methylthiazole-4-carboxylic acid moiety serves as a critical structural linchpin in the design and synthesis of targeted anti-cancer therapeutics, most notably kinase inhibitors.[1] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this scaffold. We will dissect its role in the synthesis of the FDA-approved drug Dasatinib, explore the structure-activity relationships (SAR) of related derivatives, and provide detailed, field-proven protocols for synthesis and biological evaluation.

Introduction: Why the Thiazole Scaffold?

Thiazole derivatives are a cornerstone in the development of kinase inhibitors due to their unique physicochemical properties and ability to form key interactions within the ATP-binding pockets of various kinases. The thiazole ring can act as a bioisostere for other aromatic systems and engage in hydrogen bonding and π-stacking interactions, which are crucial for high-affinity binding to protein targets. The this compound framework, in particular, offers a versatile platform for creating carboxamide derivatives, a chemical feature central to the activity of many potent anti-cancer agents.[2] The carboxamide linkage provides a rigid and planar unit that can be strategically oriented to interact with key amino acid residues in the target protein, while the methyl group and the carboxylic acid itself offer vectors for synthetic elaboration to fine-tune potency, selectivity, and pharmacokinetic properties.

Flagship Application: Synthesis of Dasatinib

Dasatinib (marketed as Sprycel®) is a potent, orally administered multi-targeted kinase inhibitor used for the treatment of chronic myelogenous leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[3] It functions by targeting a range of kinases, including BCR-ABL and members of the SRC family.[4] The synthesis of Dasatinib provides a quintessential example of the utility of the thiazole scaffold. A key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, is derived from precursors related to this compound, forming the core of the final drug molecule.

Synthetic Strategy Overview

A common and efficient synthetic route involves the initial formation of the core thiazole carboxamide, followed by coupling with the pyrimidine moiety. The process highlights a chemoselective α-bromination of an acrylamide precursor, followed by a one-pot cyclization with thiourea to form the desired 2-aminothiazole-5-carboxamide intermediate.[3] This intermediate is then coupled with a substituted pyrimidine to yield Dasatinib.

Dasatinib_Synthesis cluster_1 Final Coupling Acrylamide N-(2-chloro-6-methylphenyl) -3-ethoxyacrylamide Core_Intermediate 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide Acrylamide->Core_Intermediate 1. NBS 2. Thiourea Thiourea Thiourea Thiourea->Core_Intermediate NBS N-Bromosuccinimide (NBS) Dasatinib Dasatinib Core_Intermediate->Dasatinib SNAr Reactions Pyrimidine 4,6-dichloro-2- methylpyrimidine Pyrimidine->Dasatinib Piperazine 1-(2-hydroxyethyl) piperazine Piperazine->Dasatinib

Caption: Synthetic workflow for Dasatinib highlighting the formation of the core thiazole intermediate.

Protocol: Synthesis of 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

This protocol details a key step in a published Dasatinib synthesis route, demonstrating the coupling of the thiazole core with the pyrimidine ring system.

Materials:

  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 4,6-dichloro-2-methylpyrimidine

  • Sodium t-butoxide

  • Tetrahydrofuran (THF), anhydrous

  • 2N Hydrochloric acid (HCl)

  • Standard glassware for organic synthesis, magnetic stirrer, and cooling bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide and 4,6-dichloro-2-methylpyrimidine in anhydrous THF.

  • Cool the mixture to 10-20°C using an ice-water bath.

  • Slowly add a solution of sodium t-butoxide in THF to the stirring mixture, ensuring the temperature remains between 10-20°C.[3][5]

  • After the addition is complete, allow the reaction to stir at room temperature for approximately 1.5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0-5°C.

  • Slowly add 2N HCl to quench the reaction and precipitate the product.[3][5]

  • Stir the resulting slurry at 0-5°C for approximately 1.5 to 2 hours.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the desired coupled product.[3][5]

Causality: Sodium t-butoxide is a strong, non-nucleophilic base used to deprotonate the amino group on the thiazole ring, activating it for nucleophilic aromatic substitution (SNAr) on the electron-deficient dichloropyrimidine ring. The reaction is performed at controlled temperatures to minimize side reactions. Acidic workup protonates the product and neutralizes the excess base, facilitating precipitation.

Broadening the Scope: Other Thiazole Carboxamide Derivatives

The this compound scaffold is not limited to Dasatinib. Researchers have synthesized numerous derivatives to target a wide array of cancer-related proteins and pathways.[6][7]

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that modifications at several key positions on the thiazole carboxamide scaffold can dramatically influence biological activity.[2]

  • The Carboxamide Linker: This group is often critical for activity, acting as a hydrogen bond donor and acceptor to anchor the molecule in the target's active site.[2]

  • Position 2 of the Thiazole Ring: This position is a common site for introducing larger aromatic or heterocyclic systems (like the pyrimidine in Dasatinib) to occupy hydrophobic pockets and confer target selectivity.

  • The Amide Substituent (R2): The nature of the group attached to the amide nitrogen significantly impacts potency and pharmacokinetics. Aromatic rings, such as the 2-chloro-6-methylphenyl group in Dasatinib, are frequently used.

Caption: Key modification points on the 5-methylthiazole-4-carboxamide scaffold for SAR studies.

Examples of Thiazole Carboxamide Derivatives and Their Activities

The versatility of this scaffold is demonstrated by its application against diverse cancer targets and cell lines.

Compound Class/ExampleTarget/PathwayCancer Cell Line(s)Reported Activity (IC₅₀ / % Inhibition)Reference
Dasatinib Derivatives Csk, Src, Abl KinasesPanc-1, BV-173, K562IC₅₀ < 0.25 nM - 26.3 µM[4]
4-Methylthiazole-5-carboxamides Mucin 1 (MUC1)MDA-MB-231 (Breast)High antiproliferative activity[8][9]
2-Phenyl-4-trifluoromethyl Thiazole-5-carboxamides General AntiproliferativeA-549 (Lung), HCT-8 (Intestine)Up to 48% inhibition[6][10]
2-Substituted Thiazole Carboxamides Akt Kinases (1, 2, 3)Prostate Cancer CellsIC₅₀ (Akt1) = 25 nM[11]
4-(Thiazol-5-yl)benzoic acid type Protein Kinase CK2A549 (Lung)CC₅₀ = 1.5-3.3 µM[12]

Protocols for Biological Evaluation

Once synthesized, the novel compounds must be rigorously tested for biological activity. The following are standard protocols for initial screening.

Protocol: In Vitro Antiproliferative MTT Assay

This colorimetric assay measures the metabolic activity of cells and is a widely used method to assess cell viability and cytotoxicity after treatment with a test compound.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 540-570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Workflow: From Synthesis to Biological Validation

The path from a chemical idea to a potential lead compound follows a structured workflow.

Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration S1 Synthesize Thiazole Carboxamide Derivative S2 Purify Compound (e.g., Chromatography) S1->S2 S3 Characterize Structure (NMR, MS) S2->S3 B1 In Vitro Antiproliferative Assay (e.g., MTT) S3->B1 B2 Target-Based Assay (e.g., Kinase Inhibition) S3->B2 B3 Determine IC50 / Potency B1->B3 B2->B3 A1 Analyze SAR B3->A1 A2 Design Next-Gen Compounds A1->A2

Caption: General workflow from compound synthesis to SAR-driven lead optimization.

Conclusion

This compound and its derivatives represent a highly valuable and validated platform for the development of anti-cancer agents. The successful clinical application of Dasatinib stands as a testament to the scaffold's potential. By leveraging the synthetic accessibility and the rich structure-activity relationship data available, researchers can continue to design and synthesize novel thiazole carboxamides with improved potency, selectivity, and therapeutic profiles against a range of cancer-related targets. The protocols and insights provided herein serve as a foundational guide for professionals dedicated to advancing the field of oncology drug discovery.

References

Application Notes and Protocols for the Regioselective Halogenation of Methyl-Substituted Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl-substituted thiazoles are privileged scaffolds in medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of a wide array of biologically active compounds and functional materials.[1][2][3] The strategic introduction of halogen atoms onto either the thiazole nucleus or the methyl substituent unlocks diverse synthetic pathways for further functionalization, enabling the modulation of physicochemical properties and biological activity. This guide provides a comprehensive overview of the experimental procedures for the regioselective halogenation of methyl-substituted thiazoles, detailing the underlying chemical principles and offering validated, step-by-step protocols.

The key to regioselectivity lies in the judicious choice of halogenating agent and reaction conditions, which dictates whether the reaction proceeds via a free-radical pathway, targeting the methyl group, or an electrophilic aromatic substitution pathway, targeting the thiazole ring.

Theoretical Background: Mechanistic Dichotomy

The halogenation of methyl-substituted thiazoles can be directed to one of two positions: the alkyl side chain (a benzylic-type position) or the heterocyclic ring itself. The outcome is determined by the reaction mechanism.

Free-Radical Halogenation of the Methyl Group

Halogenation of the methyl group proceeds via a free-radical chain reaction, analogous to the well-known Wohl-Ziegler reaction.[4] This pathway is favored under conditions that promote the formation of radicals.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV irradiation. This generates a radical that abstracts a bromine atom from N-Bromosuccinimide (NBS) to form a bromine radical (Br•).[5][6]

  • Propagation: A bromine radical abstracts a hydrogen atom from the methyl group on the thiazole ring, forming a stable, resonance-delocalized thiazolyl-methyl radical and HBr. This radical then reacts with a halogen source (like Br₂ generated in situ from NBS and HBr) to yield the halomethylthiazole and a new bromine radical, which continues the chain.[6][7]

  • Termination: The reaction terminates when two radicals combine.[5]

N-halosuccinimides, particularly NBS, are the reagents of choice for this transformation. They provide a low, constant concentration of molecular halogen, which favors the radical substitution pathway over competitive electrophilic addition to the thiazole ring.[7]

Electrophilic Aromatic Halogenation of the Thiazole Ring

The thiazole ring, while being electron-deficient, can undergo electrophilic aromatic substitution. The regioselectivity is governed by the inherent electron density of the ring carbons.

  • Reactivity: The C5 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack, assuming it is not already substituted.[8][9] The presence of electron-donating groups at the C2 position can further activate the C5 position for substitution.[8]

  • Mechanism: The reaction proceeds via the classical arenium ion mechanism. An electrophilic halogen species (e.g., Br⁺) attacks the C5 position, forming a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the 5-halo-substituted thiazole.[10][11]

  • Reagents: This pathway is favored by using molecular halogens (Br₂ or Cl₂) often in polar, protic solvents like acetic acid, or by using N-halosuccinimides in the presence of an acid catalyst.[4][9] For less reactive thiazole systems, highly potent electrophilic halogen sources, such as N-bromopyridinium bromide formed from a bromine-pyridine mixture, can be employed.[11]

Visualizing the Reaction Pathways

The choice of reaction conditions dictates the mechanistic pathway and, consequently, the final product.

G cluster_0 Halogenation of Methyl Group cluster_1 Halogenation of Thiazole Ring Start_Rad Methyl-Thiazole Reagent_Rad NBS / AIBN (or UV light) Non-polar solvent (CCl₄) Start_Rad->Reagent_Rad Conditions Mechanism_Rad Free-Radical Chain Mechanism Reagent_Rad->Mechanism_Rad Favors Product_Rad Halomethyl-Thiazole Mechanism_Rad->Product_Rad Leads to Start_Elec Methyl-Thiazole Reagent_Elec Br₂ / Acetic Acid (or NCS / Lewis Acid) Polar solvent Start_Elec->Reagent_Elec Conditions Mechanism_Elec Electrophilic Aromatic Substitution Reagent_Elec->Mechanism_Elec Favors Product_Elec 5-Halo-Methyl-Thiazole Mechanism_Elec->Product_Elec Leads to

Figure 1. Decision workflow for regioselective halogenation.

Experimental Protocols

Safety Precaution: These procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Halogenating agents are corrosive and toxic.

Protocol 1: Free-Radical Bromination of 2-Methylthiazole at the Methyl Group

This protocol details the synthesis of 2-(bromomethyl)thiazole using N-Bromosuccinimide (NBS) and AIBN as a radical initiator.

Materials:

  • 2-Methylthiazole

  • N-Bromosuccinimide (NBS), recrystallized from water before use

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylthiazole (1.0 eq). Dissolve it in anhydrous carbon tetrachloride (approx. 0.1-0.2 M concentration).

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution.[12]

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The disappearance of the starting material and the formation of a denser solid (succinimide) are indicative of reaction progress. The reaction is typically complete within 2-6 hours.[12]

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the insoluble succinimide byproduct. Wash the solid with a small amount of cold CCl₄. c. Transfer the filtrate to a separatory funnel. d. Wash the organic layer sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution (to quench any remaining bromine), and finally with brine.[12]

  • Purification: a. Dry the organic layer over anhydrous MgSO₄. b. Filter to remove the drying agent. c. Concentrate the filtrate under reduced pressure to yield the crude 2-(bromomethyl)thiazole. d. The product can be further purified by vacuum distillation or column chromatography on silica gel.

G A 1. Dissolve 2-Methylthiazole in anhydrous CCl₄ B 2. Add NBS (1.05 eq) and AIBN (0.02 eq) A->B C 3. Heat to Reflux (77°C) for 2-6 hours B->C D 4. Cool to Room Temp and Filter Succinimide C->D E 5. Wash Filtrate with: a) sat. NaHCO₃ b) sat. Na₂S₂O₃ c) Brine D->E F 6. Dry Organic Layer (anhydrous MgSO₄) E->F G 7. Filter and Concentrate under Reduced Pressure F->G H 8. Purify by Vacuum Distillation or Chromatography G->H I Product: 2-(Bromomethyl)thiazole H->I

Figure 2. Workflow for free-radical bromination of the methyl group.

Protocol 2: Electrophilic Bromination of 2-Methylthiazole at the C5-Position

This protocol describes the synthesis of 5-bromo-2-methylthiazole using molecular bromine in acetic acid.

Materials:

  • 2-Methylthiazole

  • Molecular Bromine (Br₂)

  • Glacial Acetic Acid

  • Ice

  • Saturated sodium carbonate (Na₂CO₃) solution or solid Na₂CO₃

  • Diethyl ether or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methylthiazole (1.0 eq) in glacial acetic acid. Cool the solution in an ice bath.

  • Reagent Addition: Add a solution of bromine (1.0 eq) in glacial acetic acid dropwise to the stirred thiazole solution over 30-60 minutes, maintaining the temperature below 10°C.

  • Reaction Execution: After the addition is complete, allow the mixture to stir at room temperature overnight.[9] Monitor the reaction by TLC until the starting material is consumed.

  • Workup: a. Carefully pour the reaction mixture onto crushed ice. b. Neutralize the mixture by the slow addition of saturated Na₂CO₃ solution or solid Na₂CO₃ until effervescence ceases (pH ~7-8). c. Extract the aqueous mixture three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: a. Combine the organic extracts and dry over anhydrous Na₂SO₄. b. Filter to remove the drying agent. c. Concentrate the filtrate under reduced pressure to afford the crude 5-bromo-2-methylthiazole. d. Further purification can be achieved by recrystallization from a suitable solvent (e.g., petroleum ether) or by column chromatography.[9]

Summary of Reaction Conditions and Expected Outcomes

The choice of halogenating agent is critical for achieving the desired regioselectivity. The following table summarizes the general conditions for halogenating methyl-substituted thiazoles.

Target PositionReaction TypeReagent SystemSolventInitiator/CatalystTypical Product
Methyl Group Free-RadicalN-Bromosuccinimide (NBS)CCl₄, BenzeneAIBN, Benzoyl Peroxide, UV Light(Bromomethyl)thiazole
Methyl Group Free-RadicalN-Chlorosuccinimide (NCS)CCl₄, BenzeneAIBN, Benzoyl Peroxide, UV Light(Chloromethyl)thiazole
Thiazole Ring (C5) ElectrophilicBromine (Br₂)Acetic Acid, CHCl₃None5-Bromo-methyl-thiazole
Thiazole Ring (C5) ElectrophilicChlorine (Cl₂)Acetic Acid, CCl₄None5-Chloro-methyl-thiazole
Thiazole Ring (C5) ElectrophilicN-Iodosuccinimide (NIS)Acetonitrile, DMFTrifluoroacetic Acid5-Iodo-methyl-thiazole

Troubleshooting and Key Considerations

  • Reagent Purity: For free-radical reactions, NBS should be freshly recrystallized as aged NBS may contain HBr and Br₂, which can lead to competing electrophilic side reactions.

  • Solvent Choice: Non-polar solvents (e.g., CCl₄) are crucial for free-radical halogenation to minimize ionic pathways. Polar, protic solvents (e.g., acetic acid) are used for electrophilic halogenation.

  • Over-halogenation: In electrophilic ring halogenation, using more than one equivalent of the halogenating agent can lead to di-substituted products if other positions on the ring are sufficiently activated.[13] For free-radical reactions, excess NBS can lead to di- and tri-halogenation of the methyl group.

  • Light Exclusion: For electrophilic reactions using light-sensitive reagents like Br₂, it is advisable to run the reaction in the dark to suppress unwanted radical pathways. Conversely, UV irradiation is a method to initiate radical reactions.[5]

Conclusion

The regioselective halogenation of methyl-substituted thiazoles is a versatile and powerful tool in synthetic chemistry. By carefully selecting the reaction conditions to favor either a free-radical or an electrophilic substitution mechanism, chemists can precisely install a halogen atom on either the methyl substituent or the thiazole ring. The protocols and principles outlined in this guide provide a robust framework for researchers to successfully perform these critical transformations, paving the way for the development of novel pharmaceuticals and advanced materials.

References

The Strategic Role of 5-Methylthiazole-4-carboxylic Acid in the Synthesis of Cefditoren Pivoxil: A Detailed Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefditoren pivoxil is a third-generation oral cephalosporin antibiotic valued for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] As a prodrug, it is hydrolyzed by esterases after absorption to release its active form, cefditoren.[1][2] The bactericidal mechanism of cefditoren involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1] A critical component in the industrial synthesis of this potent antibiotic is the strategic use of 5-Methylthiazole-4-carboxylic acid and its derivatives as key intermediates. This document provides an in-depth guide to the application of this intermediate, detailing the underlying chemical principles, step-by-step protocols, and critical process considerations.

Introduction: The Architectural Significance of the Thiazole Moiety

The synthesis of complex antibiotics like Cefditoren pivoxil is a multi-step process that relies on the precise assembly of various molecular fragments. The thiazole ring, and specifically the vinylthiazole moiety at the C-3 position of the cephem nucleus, is a hallmark of Cefditoren's structure and is crucial for its antibacterial activity. This compound serves as a versatile and efficient precursor for constructing this essential side chain. Its chemical structure allows for facile conversion into key intermediates, such as 4-methyl-5-formylthiazole, which can then be coupled to the cephalosporin core.[3]

Synthetic Pathway Overview: From Intermediate to Final Product

The overall synthesis of Cefditoren pivoxil can be conceptually divided into two major stages:

  • Formation of the C-3 Vinylthiazole Side Chain: This involves the conversion of this compound into a reactive intermediate, typically an aldehyde or a phosphonium salt, which is then used to form the vinyl linkage at the C-3 position of the cephalosporin nucleus.

  • Acylation and Esterification: The 7-amino group of the modified cephalosporin core is acylated with the characteristic aminothiazole side chain, and the carboxylic acid at the C-4 position is esterified to form the pivoxil ester, enhancing oral bioavailability.[1]

Synthesis_Overview A 5-Methylthiazole-4- carboxylic acid B 4-Methyl-5-formylthiazole A->B Reduction D C-3 Vinylthiazole Cephalosporin Intermediate B->D C Cephalosporin Core (e.g., 7-ACA derivative) C->D Wittig Reaction F Cefditoren D->F E Aminothiazole Side Chain E->F Acylation H Cefditoren Pivoxil F->H Esterification G Iodomethyl Pivalate G->H

Caption: High-level overview of the synthetic strategy for Cefditoren pivoxil.

Protocol I: Preparation of 4-Methyl-5-formylthiazole from this compound

A crucial step in the synthesis of the Cefditoren side chain is the reduction of this compound to the corresponding aldehyde, 4-methyl-5-formylthiazole. A common and industrially scalable method involves the conversion of the carboxylic acid to its acid chloride, followed by a Rosenmund-type reduction.[3]

Step 1: Synthesis of 4-Methylthiazole-5-carboxylic acid chloride [3]

  • To 1.5 g of this compound, add 10 mL of thionyl chloride.

  • Reflux the mixture for 2 hours.

  • After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.

  • The resulting 4-Methylthiazole-5-carboxylic acid chloride is used directly in the next step without further purification.

Step 2: Hydrogenation to 4-Methyl-5-formylthiazole [3]

  • Add 30 mL of xylene to the freshly prepared 4-Methylthiazole-5-carboxylic acid chloride.

  • Add the Pd/BaSO4 catalyst to the mixture.

  • Heat the reaction mixture to 140°C while bubbling hydrogen gas through it.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether-acetone (3:1).

  • Once the reaction is complete, filter the mixture to remove the catalyst.

  • Extract the filtrate with 10% HCl (3 x 30 mL).

  • Neutralize the aqueous solution to a pH of 8 with sodium carbonate.

  • Extract the neutralized solution with chloroform (3 x 30 mL).

  • Distill off the chloroform to obtain the pure 4-methyl-5-formylthiazole product.

Protocol II: Synthesis of the Cefditoren Mother Nucleus (7-ATCA)

The prepared 4-methyl-5-formylthiazole is then used to introduce the vinylthiazole side chain at the C-3 position of a suitable cephalosporin starting material, such as a derivative of 7-aminocephalosporanic acid (7-ACA). A common method for this transformation is the Wittig reaction.[4]

Wittig_Reaction cluster_reagents Reactants Phosphonium_Ylide Phosphonium Ylide (from 7-ACA derivative) Intermediate Betaine Intermediate Phosphonium_Ylide->Intermediate Aldehyde 4-Methyl-5-formylthiazole Aldehyde->Intermediate Product 7-amino-3-[(Z)-2-(4-methylthiazol-5-yl)ethenyl] -3-cephem-4-carboxylic acid (7-ATCA) Intermediate->Product Elimination of Triphenylphosphine oxide

Caption: The Wittig reaction for the formation of the C-3 vinylthiazole side chain.

Note: The specific conditions for the Wittig reaction can vary significantly depending on the protecting groups on the 7-ACA derivative and the desired stereoselectivity (Z-isomer is required).[4] Industrial processes often employ phase-transfer catalysts or ionic liquids to improve yield and selectivity.[4][5]

Protocol III: Acylation and Esterification to Yield Cefditoren Pivoxil

The final steps in the synthesis involve the acylation of the 7-amino group of the Cefditoren mother nucleus (7-ATCA) and the subsequent esterification of the C-4 carboxylic acid.

Step 1: Acylation of 7-ATCA

The acylation is typically carried out using an activated derivative of 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid.[6]

  • In a reaction vessel, dissolve 7-amino-3-[(Z)-2-(4-methyl-5-thiazolyl)vinyl]-3-cephem-4-carboxylic acid and an activated ester of the aminothiazole side chain (e.g., a benzothiazole ester) in a suitable solvent like dichloromethane.[6]

  • Cool the mixture to 0°C.

  • Add an organic base, such as triethylamine, dropwise to the reaction mixture.[6]

  • After the reaction is complete, add water and separate the layers.

  • Adjust the pH of the aqueous layer to approximately 2.8 with dilute hydrochloric acid to precipitate the cefditoren acid.[6]

  • The crude cefditoren acid is then converted to its sodium salt (cefditoren sodium) for the subsequent esterification step.[5]

Step 2: Esterification to Cefditoren Pivoxil

The final step is the esterification of cefditoren sodium with iodomethyl pivalate to yield the prodrug, Cefditoren pivoxil.[5]

  • In a reaction flask, prepare a two-phase system of dichloromethane and water.

  • Add the cefditoren sodium wet product to the mixture and stir at a controlled temperature between 0-25°C.[5]

  • Add a phase transfer catalyst, such as tetrabutylammonium bromide.[5]

  • Add iodomethyl pivalate to the reaction mixture and stir for approximately 2 hours.[5]

  • After the reaction is complete, separate the layers and concentrate the organic phase.

  • Induce crystallization by adding water to the concentrated organic phase to obtain the crude Cefditoren pivoxil product.[5]

Quantitative Data Summary

StepStarting MaterialProductReagentsTypical YieldTypical PurityReference
I This compound4-Methyl-5-formylthiazoleThionyl chloride, Pd/BaSO4, H2GoodHigh[3]
II 7-ACA derivative & 4-Methyl-5-formylthiazole7-ATCATriphenylphosphine, Base89% (for a related step)High[4]
III 7-ATCA & Activated aminothiazole side chainCefditoren SodiumOrganic base80%High[6]
IV Cefditoren SodiumCefditoren PivoxilIodomethyl pivalate, Phase transfer catalyst93-95.3%99.7-99.85%[5]

Conclusion

This compound is an indispensable building block in the synthesis of Cefditoren pivoxil. Its conversion to 4-methyl-5-formylthiazole provides the key intermediate for the construction of the C-3 vinylthiazole side chain, which is essential for the drug's antibacterial efficacy. The protocols outlined in this application note provide a framework for the laboratory-scale synthesis of Cefditoren pivoxil, highlighting the critical transformations and reaction conditions. For industrial-scale production, further optimization of these steps to maximize yield, purity, and cost-effectiveness is paramount.

References

Harnessing the 2-Amino-4-methylthiazole-5-carboxylic Acid Scaffold for the Discovery of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocols for the Synthesis of Novel Compounds from 2-amino-4-methylthiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-methylthiazole-5-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its inherent structural features, including a hydrogen bond donor and acceptor, a hydrophobic methyl group, and a carboxylic acid handle for further derivatization, make it an ideal starting point for the generation of diverse chemical libraries. Thiazole-containing compounds have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5][6] This application note provides a comprehensive guide for the synthesis of novel derivatives from 2-amino-4-methylthiazole-5-carboxylic acid, with a focus on practical, field-proven protocols and the underlying scientific rationale.

Strategic Approaches to Derivatization

The design of novel compounds from 2-amino-4-methylthiazole-5-carboxylic acid can be approached through several key synthetic strategies. The choice of strategy will depend on the desired final compound and the intended biological target.

  • Modification of the Carboxylic Acid Moiety: The carboxylic acid group is a prime site for modification, most commonly through the formation of amide bonds. This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

  • Derivatization of the 2-Amino Group: The exocyclic amino group can be acylated, sulfonylated, or used as a nucleophile in various coupling reactions to introduce diverse functionalities.[7][8]

  • Synthesis of Fused Heterocyclic Systems: The bifunctional nature of the starting material allows for its use in the construction of more complex, fused heterocyclic systems, which can lead to the discovery of compounds with novel pharmacological profiles.

Below is a generalized workflow for the creation and initial assessment of a novel compound library based on the 2-amino-4-methylthiazole-5-carboxylic acid scaffold.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation A Starting Material: 2-amino-4-methylthiazole-5-carboxylic acid B Amide Coupling with Diverse Amines A->B Select diverse amine building blocks C Purification by Column Chromatography or Recrystallization B->C Crude product D Structural Confirmation: NMR (1H, 13C), Mass Spectrometry C->D Purified compound E Purity Assessment: HPLC, Elemental Analysis D->E Confirmed structure F Primary Screening: In vitro biological assays E->F Purity >95% G Hit Identification & Validation F->G Active compounds

Caption: A generalized workflow for the synthesis and evaluation of a novel compound library.

Experimental Protocols

The following protocols are provided as a starting point for the synthesis of novel derivatives. It is crucial to adhere to all laboratory safety guidelines and to perform reactions in a well-ventilated fume hood.

Protocol 1: General Procedure for Amide Bond Formation via Carbodiimide Coupling

Amide bond formation is a cornerstone of medicinal chemistry, and carbodiimide coupling reagents offer a reliable method for this transformation.[9] This protocol describes a general procedure for the coupling of 2-amino-4-methylthiazole-5-carboxylic acid with a primary or secondary amine.

Rationale: This method involves the in-situ activation of the carboxylic acid with a carbodiimide, such as EDC, to form a highly reactive O-acylisourea intermediate. The addition of an activating agent like HOBt suppresses side reactions and minimizes racemization.

Materials:

  • 2-amino-4-methylthiazole-5-carboxylic acid

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-amino-4-methylthiazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

Table 1: Representative Amide Coupling Reactions

AmineCoupling ConditionsYield (%)
AnilineEDC, HOBt, DIPEA, DMF, RT, 18h85
BenzylamineEDC, HOBt, DIPEA, DMF, RT, 16h92
MorpholineEDC, HOBt, DIPEA, DMF, RT, 24h78
Protocol 2: N-Acylation of the 2-Amino Group

This protocol details the acylation of the 2-amino group, a common strategy to introduce further diversity and modulate the electronic properties of the thiazole ring.[7]

Rationale: The 2-amino group can be readily acylated using an acid chloride or anhydride in the presence of a non-nucleophilic base to neutralize the HCl or carboxylic acid byproduct.

Materials:

  • Ethyl 2-amino-4-methylthiazole-5-carboxylate

  • Acetyl chloride (or other desired acid chloride)

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.2 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography.

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification A Dissolve thiazole ester in anhydrous DCM B Add pyridine and cool to 0 °C A->B C Slowly add acid chloride B->C D Stir at RT for 4-6 hours C->D E Aqueous workup (HCl, NaHCO3, brine) D->E F Dry and concentrate E->F G Recrystallization or Column Chromatography F->G

Caption: Workflow for the N-acylation of the 2-amino group.

Characterization of Novel Compounds

The structural elucidation and purity assessment of newly synthesized compounds are critical. A combination of spectroscopic and analytical techniques should be employed.

Table 2: Key Characterization Techniques

TechniqueInformation Provided
¹H and ¹³C NMR Confirms the carbon-hydrogen framework and the successful incorporation of new functionalities.[10][11]
Mass Spectrometry (MS) Determines the molecular weight of the compound, confirming the expected molecular formula.[10][12]
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the final compound.
Infrared (IR) Spectroscopy Identifies key functional groups (e.g., C=O stretch of the amide, N-H stretch).[10]

Potential Applications and Future Directions

The derivatives of 2-amino-4-methylthiazole-5-carboxylic acid have shown promise in a variety of therapeutic areas. For instance, dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy, features a 2-aminothiazole-5-carboxamide core.[13][14] The exploration of novel derivatives could lead to the discovery of new drug candidates with improved efficacy, selectivity, and pharmacokinetic properties. Future work could focus on the synthesis of libraries for screening against a wide range of biological targets, including kinases, proteases, and microbial enzymes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylthiazole-5-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-methylthiazole-5-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.

Introduction

4-Methylthiazole-5-carboxylic acid is a crucial intermediate in the synthesis of various pharmaceuticals, most notably as a key building block for the third-generation cephalosporin antibiotic, Cefditoren pivoxil, and the gout medication, Febuxostat.[1][2][3] Achieving a high yield and purity of this compound is critical for the efficiency and cost-effectiveness of the overall drug manufacturing process.[4] This guide will address common challenges encountered during its synthesis and provide practical, evidence-based solutions.

The predominant and industrially favored method for synthesizing the 4-methylthiazole-5-carboxylate core is a variation of the Hantzsch thiazole synthesis.[5][6] This typically involves the condensation of an α-haloketone equivalent with a thioamide source, followed by hydrolysis of the resulting ester.

Core Synthesis Workflow

The synthesis generally proceeds in two main stages: the formation of the ethyl ester precursor, ethyl 4-methylthiazole-5-carboxylate, followed by its hydrolysis to the desired carboxylic acid. A common modern approach involves a three-step, one-pot reaction sequence.[1]

Synthesis_Workflow cluster_0 Stage 1: Ester Synthesis (Hantzsch Condensation) cluster_1 Stage 2: Hydrolysis cluster_2 Purification A Formamide + Phosphorus Pentasulfide (P4S10) B Thioformamide formation (in situ) A->B Sulfidation D Cyclization B->D C Ethyl 2-chloroacetoacetate C->D E Ethyl 4-methylthiazole-5-carboxylate D->E Condensation G Hydrolysis E->G F Sodium Hydroxide (NaOH) F->G H 4-Methylthiazole-5-carboxylic acid G->H Acidification (e.g., HCl) I Filtration H->I J Washing I->J K Drying J->K L Final Product K->L

Caption: General workflow for the synthesis of 4-methylthiazole-5-carboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
T-01 Low Yield of Ethyl 4-Methylthiazole-5-carboxylate (Ester) 1. Incomplete Thioformamide Formation: Insufficient reaction time or incorrect temperature for the reaction between formamide and P₄S₁₀.[1][7] 2. Side Reactions of Ethyl 2-chloroacetoacetate: The α-haloketone is reactive and can undergo self-condensation or other side reactions if conditions are not optimal. 3. Suboptimal Cyclization Temperature: The condensation reaction is temperature-sensitive. Temperatures that are too low can lead to slow reaction rates, while excessively high temperatures can promote byproduct formation.1. Optimize Sulfidation: Ensure the reaction temperature is maintained between 30-55°C for the sulfidation step.[1] Allow for sufficient reaction time (e.g., 2 hours) with slow, dropwise addition of formamide.[7] 2. Control Reagent Addition: Add the ethyl 2-chloroacetoacetate dropwise to the in situ-formed thioformamide solution to maintain a low concentration and minimize side reactions. 3. Maintain Cyclization Temperature: A recommended temperature range for the cyclization reaction is 75-80°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
T-02 Incomplete Hydrolysis of the Ester 1. Insufficient NaOH: The molar ratio of sodium hydroxide to the ester is critical for complete saponification. 2. Low Reaction Temperature: Hydrolysis is often slower at lower temperatures. 3. Short Reaction Time: The reaction may not have proceeded to completion.1. Adjust Stoichiometry: Use a molar ratio of NaOH to formamide (and thus, theoretically to the ester) of 1:1 to 1:2.5.[1] 2. Increase Temperature: The hydrolysis reaction temperature should be maintained between 85-90°C.[1] 3. Monitor Reaction: Stir the mixture at the elevated temperature until TLC or HPLC analysis indicates the complete disappearance of the starting ester.
T-03 Product is an Oil or Fails to Precipitate After Acidification 1. Incorrect pH: The pH of the solution must be sufficiently low to protonate the carboxylate salt and cause the carboxylic acid to precipitate. 2. Presence of Impurities: Organic-soluble impurities can sometimes prevent crystallization. 3. Excessive Water: If the reaction mixture is too dilute, the product may remain dissolved.1. Ensure Proper pH: After hydrolysis, carefully adjust the pH of the aqueous solution to approximately 1 using a 5% hydrochloric acid solution to ensure complete precipitation.[1] 2. Purification: If impurities are suspected, perform an extraction. After acidification, extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and evaporate the solvent. 3. Concentration: If the product is pure but remains in solution, consider carefully concentrating the aqueous solution under reduced pressure before filtration.
T-04 Low Purity of Final Product 1. Contamination with Starting Materials: Incomplete reaction in either the cyclization or hydrolysis step. 2. Formation of Byproducts: Older synthetic methods using reagents like POCl₃ are known to be hazardous and can lead to chlorinated byproducts.[8] 3. Ineffective Purification: Simple filtration may not be sufficient to remove all impurities.1. Reaction Monitoring: Use TLC or HPLC to ensure each reaction step goes to completion before proceeding to the next. 2. Modernize Reagents: Avoid harsh and hazardous reagents. The use of P₄S₁₀ for thioamide formation is generally considered a more modern and environmentally friendly approach.[1][9] 3. Recrystallization: If the purity is below the desired specification (typically >98%), consider recrystallizing the crude product from a suitable solvent system (e.g., ethanol/water).

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing 4-methylthiazole-5-carboxylic acid with a high yield?

A1: A robust and scalable method involves a three-step process: (1) sulfidation of formamide with phosphorus pentasulfide in a suitable solvent, (2) cyclization with ethyl 2-chloroacetoacetate to form ethyl 4-methylthiazole-5-carboxylate, and (3) subsequent hydrolysis with sodium hydroxide.[1] This method has been reported to achieve a total yield of up to 75% with a purity of over 98%.[1]

Q2: What are the critical parameters to control during the cyclization step?

A2: The most critical parameters are temperature and the molar ratio of reactants. The cyclization temperature should be carefully maintained between 75-80°C.[1] The molar ratio of the thioamide source (formamide) to the α-halo ester (ethyl 2-chloroacetoacetate) should be near stoichiometric, typically in the range of 1:1.[1] Careful, controlled addition of the haloester is also key to preventing side reactions.

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. For the cyclization step, you can use a solvent system like petroleum ether-acetone (3:1) to track the disappearance of the starting materials and the appearance of the ester product.[9] For the hydrolysis step, the disappearance of the ester spot and the appearance of a more polar spot for the carboxylate/carboxylic acid at the baseline would indicate reaction progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring, especially in industrial settings.[8]

Q4: Are there any significant safety precautions I should take?

A4: Yes. Phosphorus pentasulfide (P₄S₁₀) is water-reactive and should be handled under a nitrogen atmosphere in a dry solvent.[7] Thionyl chloride, used in some related procedures to make the acid chloride, is highly corrosive and toxic.[9][10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: My final product has a yellowish tint, but the literature describes it as a white solid. What could be the cause?

A5: A yellow discoloration often indicates the presence of impurities.[4] This could be due to residual starting materials or byproducts formed from side reactions, potentially at elevated temperatures. To obtain a white product, consider treating the solution with activated carbon before the final filtration[1] or performing a recrystallization of the isolated solid.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methylthiazole-5-carboxylate

This protocol is adapted from a high-yield synthesis method.[7]

  • Under a nitrogen atmosphere, add 1 mole of phosphorus pentasulfide (P₄S₁₀) to a suitable glass reactor containing 6 kg of ethylene glycol dimethyl ether.

  • With stirring, slowly add 5 moles of formamide dropwise to the suspension. The reaction is exothermic; maintain control over the addition rate.

  • Allow the reaction to proceed for 2 hours.

  • Subsequently, add 5 moles of ethyl 2-chloroacetoacetate dropwise to the mixture.

  • Let the reaction proceed at room temperature for 6-8 hours, monitoring by TLC until completion.

  • Upon completion, cool the reaction mixture to 10°C.

  • Collect the precipitated white solid product by filtration.

  • Dissolve the solid product in four times its weight in water and adjust the pH to 7-8 with a 20% sodium hydroxide solution.

  • Cool the solution to 0-5°C and filter to collect the purified ethyl 4-methylthiazole-5-carboxylate as a white solid. A molar yield of up to 95.8% with 99% purity has been reported for this step.[7]

Protocol 2: Hydrolysis to 4-Methylthiazole-5-carboxylic Acid

This protocol is based on conditions described in patent literature.[1]

  • Take the organic phase containing the ethyl 4-methylthiazole-5-carboxylate from the previous step.

  • Add a 5-40% sodium hydroxide solution. The molar ratio of the initial formamide to sodium hydroxide should be between 1:1 and 1:2.5.

  • Heat the mixture to 85-90°C and stir vigorously until the hydrolysis is complete (monitor by TLC).

  • After cooling, add activated carbon to the solution and stir for 30 minutes.

  • Filter the mixture to remove the activated carbon.

  • Slowly add 5% hydrochloric acid to the filtrate to adjust the pH to 1.

  • The product will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum to yield 4-methylthiazole-5-carboxylic acid.

Troubleshooting_Decision_Tree Start Low Final Yield Q1 Check yield of ester intermediate Start->Q1 A1_Low Ester yield is low Q1->A1_Low < 75% A1_OK Ester yield is good Q1->A1_OK > 75% Sol_Ester Troubleshoot Cyclization (T-01): - Verify sulfidation conditions - Check cyclization temp (75-80°C) - Control reagent addition rate A1_Low->Sol_Ester Sol_Hydrolysis Troubleshoot Hydrolysis (T-02): - Check NaOH stoichiometry - Verify hydrolysis temp (85-90°C) - Ensure sufficient reaction time A1_OK->Sol_Hydrolysis Sol_Precip Troubleshoot Precipitation (T-03): - Verify final pH is ~1 - Check for impurities - Consider concentrating solution Sol_Hydrolysis->Sol_Precip If hydrolysis is complete but product doesn't precipitate

Caption: Decision tree for troubleshooting low yield issues.

References

Technical Support Center: Purification of Crude 5-Methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of crude 5-Methylthiazole-4-carboxylic acid. This guide is designed to provide in-depth, practical advice to overcome common challenges encountered during the purification of this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning behind them, empowering you to make informed decisions in your laboratory work.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented in a question-and-answer format, providing a clear path to resolution.

Issue 1: Low Purity After Initial Synthesis

Question: My initial synthesis of this compound has resulted in a crude product with low purity, confirmed by NMR/LC-MS. What are the likely impurities and how can I remove them?

Answer:

Low purity in crude this compound is a common issue stemming from the synthetic route. The nature of the impurities will depend on the specific synthetic method used, but they generally fall into a few categories:

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like ethyl 2-chloroacetoacetate or thioformamide.[1]

  • Side-Reaction Products: The formation of isomers or related thiazole derivatives can occur. For instance, if the synthesis involves the hydrolysis of an ester precursor, incomplete hydrolysis can leave residual ester.[2]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the reaction can contaminate the final product.

Recommended Purification Strategy: Acid-Base Extraction

Acid-base extraction is a highly effective first-line purification technique for carboxylic acids like this compound.[3][4][5] This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Underlying Principle: The carboxylic acid is deprotonated by a base to form a water-soluble carboxylate salt.[4] This salt will partition into the aqueous phase, while neutral organic impurities remain in the organic phase. The layers are then separated, and the aqueous layer containing the desired product is acidified to precipitate the pure carboxylic acid.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the impurities are also soluble (e.g., diethyl ether, ethyl acetate).

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). It is crucial to use a weak base to avoid potential side reactions with other functional groups.[3][6]

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup (CO₂ evolution). Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of your product into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution 1-2 more times to ensure complete recovery.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as concentrated hydrochloric acid (HCl), until the pH is acidic (pH ~2-3).[7] this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any remaining salts, and dry thoroughly.

Visualizing the Workflow: Acid-Base Extraction

AcidBaseExtraction Crude Crude Product (in Organic Solvent) AddBase Add aq. NaHCO3 & Shake Crude->AddBase SeparatoryFunnel Separatory Funnel (Two Layers Form) AddBase->SeparatoryFunnel OrganicLayer Organic Layer (Neutral/Basic Impurities) SeparatoryFunnel->OrganicLayer Discard AqueousLayer Aqueous Layer (Product as Salt) SeparatoryFunnel->AqueousLayer Acidify Acidify with HCl (pH ~2-3) AqueousLayer->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate Filter Filter & Dry Precipitate->Filter PureProduct Pure 5-Methylthiazole- 4-carboxylic acid Filter->PureProduct

Caption: Workflow for Acid-Base Extraction.

Issue 2: Product Fails to Crystallize or "Oils Out" During Recrystallization

Question: After acid-base extraction, I am attempting to further purify my this compound by recrystallization, but the compound either remains in solution or forms an oil instead of crystals. What should I do?

Answer:

This is a common and frustrating problem in recrystallization. "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. The failure to crystallize upon cooling often indicates that the solvent system is not ideal or that there are persistent impurities.

Troubleshooting Steps:

  • Re-evaluate Your Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For this compound, consider solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water or toluene/petroleum ether.[7]

    Solvent SystemRationale
    Ethanol or Methanol Good for moderately polar compounds.
    Ethanol/Water The compound is soluble in hot ethanol and insoluble in water. Water is added to the hot ethanol solution until the cloud point is reached, then the solution is cooled.
    Toluene/Petroleum Ether A non-polar/polar aprotic system that can be effective.
  • Address "Oiling Out":

    • Add More Solvent: Your solution may be too concentrated, causing the compound to come out of solution too quickly and above its melting point. Reheat the mixture and add more of the "good" solvent (the one it is more soluble in) until the oil dissolves, then allow it to cool slowly.[8]

    • Slow Cooling: Rapid cooling encourages oil formation. Ensure the flask is allowed to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[8]

    • Scratching the Flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[8]

    • Seeding: If you have a small amount of pure crystal, add it to the cooled solution to induce crystallization.

  • Consider Impurities: Persistent impurities can inhibit crystallization. If the above steps fail, you may need to perform another purification step, such as column chromatography, before attempting recrystallization again.

Decision Tree for Recrystallization Troubleshooting

RecrystallizationTroubleshooting Start Recrystallization Issue OilingOut Compound 'Oils Out'? Start->OilingOut NoCrystals No Crystals Form? OilingOut->NoCrystals No AddSolvent Reheat & Add More 'Good' Solvent OilingOut->AddSolvent Yes Scratch Scratch Flask NoCrystals->Scratch Yes CheckSolvent Re-evaluate Solvent Choice NoCrystals->CheckSolvent No SlowCool Cool Slowly AddSolvent->SlowCool Seed Add Seed Crystal Scratch->Seed Seed->CheckSolvent ColumnChrom Consider Column Chromatography CheckSolvent->ColumnChrom

Caption: Decision-making for recrystallization problems.

Issue 3: Persistent Colored Impurities

Question: My this compound is persistently yellow or brown, even after initial purification. How can I decolorize my product?

Answer:

Colored impurities are often highly conjugated organic molecules present in small amounts. Activated charcoal (carbon) is an excellent agent for removing these types of impurities.

Mechanism: Activated charcoal has a very high surface area with a network of pores that can adsorb large, colored impurity molecules, while the smaller product molecules remain in solution.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve: Dissolve the impure, colored product in the minimum amount of hot recrystallization solvent.

  • Add Charcoal: Remove the flask from the heat source and add a small amount of activated charcoal (a spatula tip is usually sufficient). Adding charcoal to a boiling solution can cause it to boil over violently.

  • Heat and Swirl: Return the flask to the heat and swirl for a few minutes to allow the charcoal to adsorb the impurities.

  • Hot Filtration: This is a critical step. You must filter the solution while it is hot to remove the charcoal. If the solution cools, your product will crystallize prematurely and be lost with the charcoal.

    • Use a pre-heated funnel and fluted filter paper to speed up the filtration.

    • Collect the hot, colorless filtrate in a clean, pre-warmed flask.

  • Crystallize: Allow the filtrate to cool slowly to induce crystallization of the pure, decolorized product.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

The literature reported melting point is approximately 287 °C (with decomposition). A broad melting point range or a value significantly lower than this indicates the presence of impurities.

Q2: Can I use column chromatography to purify crude this compound?

Yes, column chromatography can be an effective purification method, especially for removing impurities with similar acidity. However, due to the polarity of the carboxylic acid group, it can sometimes be challenging.

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate) is typical. A small amount of acetic or formic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing on the silica gel.

Q3: Are there any specific safety precautions I should take when working with this compound and the reagents for its purification?

Yes, standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and gloves.

  • Fume Hood: Handle all organic solvents and corrosive acids/bases in a well-ventilated fume hood.

  • Reagent Handling: Be particularly careful when handling concentrated acids and bases. Add acid to water, not the other way around, to control the exothermic reaction. Thionyl chloride, which may be used in synthesis, is highly corrosive and reacts violently with water.[9]

Q4: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to confirm the purity and identity of your this compound:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and help identify any remaining impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides information about the molecular weight and can detect impurities at very low levels.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the purity of the sample.[10][11]

References

Identifying and minimizing side products in thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Thiazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals on Identifying and Minimizing Side Products

Welcome to the Technical Support Center for thiazole synthesis. This guide is designed to provide you, a senior application scientist, with in-depth, field-proven insights to navigate the complexities of thiazole ring formation. We will move beyond simple procedural lists to explain the causality behind common side reactions and provide robust, self-validating protocols to enhance the purity and yield of your target molecules.

Part 1: Frequently Asked Questions (FAQs) on Thiazole Synthesis Side Products

This section addresses the most common issues encountered during the synthesis of thiazole derivatives, particularly via the widely-used Hantzsch synthesis.

Q1: My Hantzsch thiazole synthesis is giving a very low yield and multiple spots on TLC. What are the most likely side products?

A1: Low yields in Hantzsch synthesis, which involves reacting an α-haloketone with a thioamide or thiourea, are often due to several competing side reactions.[1] The primary culprits are typically unreacted starting materials, especially the α-haloketone, and the formation of dimeric or alternative condensation products. The reaction's success hinges on the initial SN2 reaction between the thioamide's sulfur and the α-haloketone, followed by intramolecular cyclization and dehydration.[2][3] Any deviation from this pathway can lead to a complex product mixture.

Q2: I am using an N-substituted thiourea and observing two different products. What is causing this and how can I control it?

A2: The use of N-monosubstituted thioureas can lead to the formation of two distinct regioisomers.[4] The reaction can produce either the externally N-substituted 2-aminothiazole or the internally N-substituted 2-iminothiazoline. The outcome is highly dependent on the reaction's pH. Neutral or slightly basic conditions typically favor the formation of the 2-(N-substituted amino)thiazole. In contrast, strongly acidic conditions can promote the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[4] Therefore, precise pH control is critical for achieving regioselectivity.

Q3: My final product is a persistent oil or refuses to crystallize, making purification difficult. What are my options?

A3: Purification challenges often stem from residual starting materials or closely related side products.[4] Several strategies can be employed:

  • Stoichiometric Control: Using a slight excess of the thioamide component can drive the reaction to completion, consuming the α-haloketone which can be a stubborn impurity.[2][4]

  • Strategic Washing: Wash the crude product with a solvent that solubilizes the starting materials but not your desired product.[4]

  • Column Chromatography: This is a reliable method for separating products with similar polarities, especially for oily compounds.[4]

  • Salt Formation: Converting the thiazole product into a salt (e.g., an HCl salt) can often induce crystallization, providing a straightforward purification pathway.[2][4]

Q4: Are there greener or more efficient synthesis methods that can inherently reduce side product formation?

A4: Yes, modern synthetic methods offer significant advantages over traditional protocols. Microwave-assisted synthesis, for instance, can dramatically shorten reaction times and increase yields, often leading to cleaner reaction profiles.[5][6] Ultrasound irradiation is another technique that can promote higher yields and milder reaction conditions.[7] The use of green solvents or even solvent-free conditions can also minimize side reactions and simplify workup procedures.[6][8]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and mechanistic insights to address specific side product issues.

Issue 1: Formation of Dimeric Byproducts (e.g., Bis-thiazoles)
  • Problem: Characterization (e.g., by LC-MS) indicates the presence of a significant impurity with a mass corresponding to a dimer of the expected product or a related structure.

  • Probable Cause: This often occurs when a highly reactive intermediate, or the product itself, participates in a subsequent reaction. For example, a reactive α-haloketone can react with two molecules of the thioamide, or a formed aminothiazole can react with another molecule of the α-haloketone. High concentrations of reactants can favor these bimolecular side reactions.

  • Troubleshooting Protocol:

    • Adjust Stoichiometry: Ensure a slight excess (1.1-1.2 equivalents) of the thioamide relative to the α-haloketone. This helps to fully consume the more reactive halo-ketone.[2][4]

    • Control Reagent Addition: Employ a slow, dropwise addition of the α-haloketone solution to the thioamide solution. This maintains a low instantaneous concentration of the α-haloketone, favoring the intramolecular cyclization over intermolecular side reactions.

    • Optimize Concentration: Run the reaction at a more dilute concentration. While this may slightly increase reaction time, it can significantly suppress the formation of dimeric species.

    • Monitor Reaction Progress: Use TLC or LC-MS to track the consumption of starting materials and the formation of both the product and side products. Stop the reaction once the limiting reagent is consumed to prevent further side reactions.

Issue 2: Regioselectivity Control with N-Substituted Thioureas
  • Problem: Synthesis with an N-substituted thiourea yields a mixture of 2-(N-substituted amino)thiazole and 3-substituted 2-iminothiazoline.

  • Probable Cause: The cyclization step can proceed via two different pathways depending on which nitrogen atom acts as the nucleophile. This is heavily influenced by the protonation state of the intermediates, which is dictated by the reaction pH.[4]

  • Experimental Workflow for Optimization:

G cluster_0 Regioselectivity Troubleshooting start Problem: Mixture of Regioisomers q1 What is the desired isomer? start->q1 path1 2-(N-substituted amino)thiazole (Exo-N Substitution) q1->path1 Path A path2 3-substituted 2-iminothiazoline (Endo-N Substitution) q1->path2 Path B sol1 Action: Maintain Neutral/Slightly Basic pH - Use non-acidic solvent (e.g., EtOH, DMF) - Add a non-nucleophilic base (e.g., NaHCO3, DIPEA) - Monitor pH throughout reaction path1->sol1 sol2 Action: Use Acidic Conditions - Use solvent like 10M HCl in EtOH - Add a catalytic amount of a strong acid (e.g., H2SO4) - Ensure complete protonation of intermediate path2->sol2 end Result: Selective formation of a single regioisomer sol1->end sol2->end

Caption: Troubleshooting workflow for controlling regioselectivity.

Part 3: Mechanistic Insights and Preventative Strategies

Understanding the reaction mechanism is key to proactively designing experiments that minimize side products.

The Hantzsch Synthesis Pathway and Common Diversions

The desired reaction proceeds through a well-defined pathway.[2][9] Side reactions are diversions from this main route.

Hantzsch_Mechanism SM α-Haloketone + Thioamide SN2 S-Alkylation (SN2) Forms Thioiminoether Intermediate SM->SN2 Step 1 Side1 Side Reaction: Over-alkylation of Thioamide SM->Side1 Excess Haloketone Cyclize Intramolecular Cyclization SN2->Cyclize Step 2 Side2 Side Reaction: Alternative Cyclization (e.g., with impurities) SN2->Side2 Presence of other nucleophiles Dehydrate Dehydration Cyclize->Dehydrate Step 3 Side3 Side Reaction: Dimerization Cyclize->Side3 High Concentration Product Desired Thiazole Product Dehydrate->Product

Caption: Hantzsch synthesis pathway and points of side product diversion.

Table 1: Proactive Measures to Minimize Side Products
ParameterRecommended ActionRationale
Purity of Starting Materials Use freshly purified α-haloketones and thioamides. Verify purity by NMR or melting point.Impurities can introduce competing nucleophiles or electrophiles, leading to a complex mixture of byproducts.
Solvent Choice Select an appropriate solvent (e.g., ethanol, DMF) that solubilizes both reactants.[9]Poor solubility can lead to localized high concentrations and incomplete reactions.
Temperature Control Maintain a consistent and optimized reaction temperature. Avoid excessive heat.While heat is often required to drive the dehydration step, excessive temperatures can promote decomposition and polymerization side reactions.[2]
Atmosphere Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).This is particularly important if starting materials or intermediates are sensitive to oxidation.

Part 4: Analytical Workflow for Side Product Identification

When an unknown impurity is detected, a systematic analytical approach is necessary for its identification.

  • Initial Assessment (TLC/LC-MS):

    • Run a TLC to determine the number of components and their relative polarities.

    • Obtain an LC-MS spectrum of the crude reaction mixture. The mass-to-charge ratio (m/z) of the impurity peaks provides the molecular weight, which is the first crucial piece of information.

  • High-Resolution Mass Spectrometry (HRMS):

    • Submit the sample for HRMS analysis to obtain an exact mass. This allows for the determination of the molecular formula of the side product.

  • Structural Elucidation (NMR Spectroscopy):

    • If the side product can be isolated (e.g., via preparative HPLC or careful column chromatography), acquire ¹H and ¹³C NMR spectra.

    • Advanced techniques like COSY, HSQC, and HMBC can be used to piece together the structure of the unknown compound.

  • Hypothesis and Confirmation:

    • Based on the molecular formula and NMR data, propose a plausible structure for the side product, considering the starting materials and potential side reactions.

    • If possible, attempt to synthesize the proposed side product through a targeted route to confirm its identity by comparing its analytical data (retention time, mass spectrum, NMR) with the isolated impurity.

References

Technical Support Center: Optimizing the Synthesis of 4-Methyl-5-formylthiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-methyl-5-formylthiazole. This critical intermediate, essential in the development of pharmaceuticals like the third-generation cephalosporin, Cefditoren Pivoxil, presents unique synthetic challenges.[1] This guide is structured to provide researchers, chemists, and process development professionals with actionable insights, troubleshooting protocols, and a comprehensive FAQ section to navigate the complexities of its preparation. Our focus is on elucidating the underlying chemistry to empower you to optimize reaction conditions for yield, purity, and scalability.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 4-methyl-5-formylthiazole, and how do I choose the best one for my application?

A1: There are three principal pathways to synthesize 4-methyl-5-formylthiazole, each with distinct advantages and disadvantages. The optimal choice depends on factors such as scale, available starting materials, safety constraints, and desired purity profile.

  • Oxidation of 4-Methyl-5-(hydroxymethyl)thiazole: This is a common and versatile laboratory-scale method. The precursor alcohol is readily prepared by reducing the corresponding carboxylic acid ester.[2][3] Various oxidizing agents can be employed, offering flexibility.

  • Reduction of a 4-Methylthiazole-5-carboxylic Acid Derivative: This route, particularly the Rosenmund-type reduction of the acid chloride, is lauded for its efficiency and environmental friendliness, making it suitable for industrial production.[1][4]

  • Vilsmeier-Haack Formylation of 4-Methylthiazole: This classic organometallic reaction directly installs a formyl group onto an electron-rich heterocycle.[5][6] While powerful, its success is highly dependent on the reactivity of the thiazole substrate and careful control of the reaction conditions.

The following table summarizes the key aspects of each route:

Synthetic Route Starting Material Key Reagents Advantages Challenges & Considerations Typical Scale
Oxidation 4-Methyl-5-(hydroxymethyl)thiazoleMnO₂, PCC, NaOCl/TEMPO, CrO₃[2][7]High selectivity, mild conditions (esp. TEMPO), well-established.Use of heavy metals (Cr, Mn) is eco-unfriendly; potential for over-oxidation to carboxylic acid.[7]Lab / Pilot
Reduction 4-Methylthiazole-5-carboxylic acid chloridePd/BaSO₄, H₂ (gas)[1]"Green" chemistry, high yield, suitable for industrial scale-up.Requires preparation of the acid chloride precursor; catalyst can be sensitive to poisoning; handling H₂ gas.Pilot / Industrial
Vilsmeier-Haack 4-MethylthiazolePOCl₃, DMF[5][8]Direct C-H functionalization, atom-economical.Vilsmeier reagent is moisture-sensitive; reaction can be aggressive; regioselectivity can be an issue with substituted thiazoles.[9]Lab
Q2: In the oxidation route using NaOCl/TEMPO, what are the critical parameters to control for optimal yield and purity?

A2: The TEMPO-catalyzed oxidation is an excellent choice for a mild and selective reaction. The critical parameters are:

  • Temperature: The reaction is typically run at low temperatures (0-5°C) to prevent side reactions and decomposition of the unstable aldehyde product.[2] Maintaining this temperature during the addition of sodium hypochlorite is crucial.

  • pH Control: The reaction medium should be kept slightly basic (pH ~8-9), often by using a sodium bicarbonate solution.[2] This prevents the disproportionation of hypochlorite and minimizes acid-catalyzed side reactions.

  • Stoichiometry: Precise control over the amount of NaOCl is vital. An excess can lead to over-oxidation to the carboxylic acid, a common impurity. The reaction should be closely monitored by TLC or HPLC to determine the endpoint.[2]

  • Phase Transfer Catalyst (optional but recommended): While not always reported, the use of a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can enhance the reaction rate and efficiency in a biphasic system (e.g., dichloromethane/water).

Q3: The Rosenmund reduction of the acid chloride is described as "eco-friendly." What makes it so, and what are the key experimental details?

A3: The term "eco-friendly" primarily stems from avoiding the use of stoichiometric heavy metal oxidants (like CrO₃ or MnO₂) or hazardous reducing agents (like LiAlH₄).[1][7] The reaction uses a catalytic amount of palladium and hydrogen gas, with water being the main byproduct.

The causality behind its success lies in the catalyst system: Pd/BaSO₄. Barium sulfate acts as a support and, crucially, as a partial "poison" for the palladium catalyst. This moderation is essential; a more active catalyst (like Pd/C) would likely reduce the aldehyde all the way to the alcohol.

Key Experimental Considerations:

  • Acid Chloride Quality: The precursor, 4-methylthiazole-5-carboxylic acid chloride, must be freshly prepared and free of excess thionyl chloride, which can poison the catalyst. It is typically prepared by refluxing the carboxylic acid with SOCl₂ and removing the excess reagent under reduced pressure.[1][4]

  • Catalyst Loading and Particle Size: Yield is sensitive to the catalyst's physical properties. Research indicates that a Pd content of ~7.5% on BaSO₄ with a particle size of approximately 5 µm provides optimal results.[4][7]

  • Solvent and Temperature: High-boiling, inert solvents like xylene are used to achieve the necessary reaction temperature, typically around 140°C, to drive the reaction.[1]

Visualizing the Synthetic Pathways

The diagram below illustrates the primary synthetic routes discussed, providing a clear overview of the precursor relationships.

SynthesisPathways Ester 4-Methylthiazole- 5-carboxylic acid ester Acid 4-Methylthiazole- 5-carboxylic acid Ester->Acid Hydrolysis Alcohol 4-Methyl-5- (hydroxymethyl)thiazole Ester->Alcohol Reduction (e.g., NaBH4/AlCl3) [3] AcidChloride 4-Methylthiazole- 5-carboxylic acid chloride Acid->AcidChloride SOCl2 or (COCl)2 [1] Product 4-Methyl-5-formylthiazole (TARGET) AcidChloride->Product Rosenmund Reduction (H2, Pd/BaSO4) [1] Alcohol->Product Oxidation (e.g., TEMPO/NaOCl) [2] Thiazole 4-Methylthiazole Thiazole->Product Vilsmeier-Haack (POCl3, DMF) [7]

Caption: Primary synthetic routes to 4-methyl-5-formylthiazole.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reagent Inactivity: Oxidizing agent is old; Pd catalyst is poisoned or inactive; Vilsmeier reagent decomposed due to moisture. 2. Incorrect Temperature: Too low for reaction activation (e.g., Rosenmund) or too high, causing product/reagent decomposition. 3. Poor Quality Starting Material: Precursor (alcohol, acid chloride) is impure.1. Verify Reagents: Use freshly opened or prepared reagents. For the Rosenmund reduction, ensure the acid chloride is free from SOCl₂. Prepare the Vilsmeier reagent in situ under strictly anhydrous conditions. 2. Calibrate & Monitor Temperature: Use a calibrated thermometer and ensure the reaction is maintained at the optimal temperature reported in the literature for the chosen method (e.g., ~140°C for Rosenmund, 0-5°C for TEMPO oxidation).[1][2] 3. Purify Starting Material: Recrystallize or distill the starting material before use. Confirm purity by NMR or melting point.
Multiple Spots on TLC / Impure Product 1. Over-oxidation: The aldehyde product has been oxidized further to the corresponding carboxylic acid. 2. Incomplete Reaction: Significant amount of starting material remains. 3. Side Reactions: The Vilsmeier-Haack reaction can sometimes lead to the formation of N,N-dimethylformimidamide byproducts if free amino groups are present on the substrate.[9] 4. Work-up Issues: Emulsion formation during extraction; product degradation during purification.1. Monitor Reaction Closely: Use TLC or HPLC to track the consumption of starting material and formation of the product. Quench the reaction immediately upon completion. Use the exact stoichiometry of the oxidant. 2. Optimize Reaction Time/Temp: Increase reaction time or slightly elevate the temperature if the reaction is stalling. 3. Purify Substrate: Ensure the starting 4-methylthiazole is free from amine impurities. 4. Refine Purification: For work-up, the product can be extracted from the reaction mixture into an acidic aqueous layer (10% HCl), which is then washed, neutralized to pH ~8 with Na₂CO₃, and back-extracted into an organic solvent like chloroform or dichloromethane.[1] This acid/base extraction is highly effective for purification. Consider column chromatography or vacuum distillation for final polishing.
Reaction Stalls or is Sluggish 1. Catalyst Poisoning (Rosenmund): Traces of sulfur compounds or excess thionyl chloride in the acid chloride precursor. 2. Insufficient Activation (Vilsmeier): The thiazole ring is not sufficiently electron-rich, or the Vilsmeier reagent was not formed correctly. 3. Biphasic Reaction Issues (TEMPO): Poor mixing between the organic and aqueous layers.1. Use High-Purity Precursors: Ensure the 4-methylthiazole-5-carboxylic acid is pure before converting it to the acid chloride. Remove all excess SOCl₂ under high vacuum. 2. Verify Reagent Formation: The Vilsmeier reagent (a chloroiminium salt) should be prepared at low temperature (0°C) before adding the thiazole substrate.[6] 3. Improve Mass Transfer: Use vigorous mechanical stirring and consider adding a phase-transfer catalyst to facilitate the reaction between the phases.[2]

Troubleshooting Flowchart: Low Product Yield

Troubleshooting Start Problem: Low Product Yield CheckSM Is Starting Material (SM) consumed (by TLC/HPLC)? Start->CheckSM CheckReagents Check Reagent/Catalyst Activity & Purity CheckSM->CheckReagents No CheckWorkup Was product lost during work-up/purification? CheckSM->CheckWorkup Yes CheckConditions Check Reaction Conditions (Temp, Time) CheckReagents->CheckConditions Success Yield Improved CheckConditions->Success OptimizeWorkup Optimize Extraction/Purification. Consider Acid/Base Extraction. [1] CheckWorkup->OptimizeWorkup Yes SideReaction Analyze crude mixture for side products (e.g., over-oxidation). CheckWorkup->SideReaction No OptimizeWorkup->Success SideReaction->Success

Caption: A logical flowchart for diagnosing low yield issues.

Experimental Protocols

Protocol 1: Synthesis via TEMPO-Catalyzed Oxidation[2]

This protocol is adapted from patent literature and represents a common lab-scale procedure.

  • Preparation: To a stirred solution of 4-methyl-5-(hydroxymethyl)thiazole (50.0 g, 0.38 mol) in dichloromethane (300 mL), add a solution of sodium bicarbonate (17 g in 250 mL of water). Stir the biphasic mixture for 10 minutes at 30-32°C.

  • Catalyst Addition: Cool the mixture to 0°C in an ice-water bath. Add a solution of potassium bromide (6 g in 10 mL of water) followed by TEMPO (0.285 g, 0.0018 mol) in a single portion.

  • Oxidation: Add sodium hypochlorite solution (450 mL of 12.5% w/v) dropwise over 1 hour, ensuring the internal temperature is maintained between 0-2°C.

  • Monitoring: Stir the reaction at 0-2°C and monitor its progress by HPLC or TLC (e.g., petroleum ether-acetone = 3:1).[1]

  • Work-up: Once the starting material is consumed, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 125 mL).

  • Purification: Combine the organic layers and wash with a dilute alkaline solution followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude 4-methyl-5-formylthiazole. Further purification can be achieved by vacuum distillation or column chromatography.

Protocol 2: Synthesis via Rosenmund-Type Reduction[1]

This protocol is based on the eco-friendly method developed by Bai et al.

  • Acid Chloride Formation: In a flask equipped with a reflux condenser, add 4-methylthiazole-5-carboxylic acid (1.5 g) to thionyl chloride (10 mL). Reflux the mixture for 2 hours. After cooling, distill off the excess thionyl chloride under reduced pressure. The resulting acid chloride is used directly in the next step.

  • Hydrogenation Setup: To the freshly prepared acid chloride, add xylene (30 mL) and the Pd/BaSO₄ catalyst (e.g., 7.5% Pd, ~0.375 g).

  • Reaction: Heat the mixture to 140°C (reflux) while bubbling hydrogen gas through the solution.

  • Monitoring: Monitor the reaction by TLC (petroleum ether-acetone = 3:1).

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the catalyst. Transfer the filtrate to a separatory funnel and extract with 10% HCl (3 x 30 mL).

  • Purification: Combine the acidic aqueous extracts and neutralize to pH ~8 with solid sodium carbonate or a saturated solution. Extract the product into chloroform (3 x 30 mL). Dry the combined chloroform extracts over anhydrous Na₂SO₄, filter, and remove the solvent by distillation to obtain the pure product.

References

Technical Support Center: Troubleshooting Low Yields in the Amidation of Febuxostat Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Febuxostat is a potent selective inhibitor of xanthine oxidase, crucial for managing hyperuricemia and gout.[1][2] The synthesis of its derivatives often involves an amidation step, a reaction notorious for its sensitivity and potential for low yields. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the amidation of febuxostat and its analogues. Our focus is on understanding the root causes of these issues and providing actionable, scientifically-grounded solutions.

Section 1: Foundational Knowledge & Proactive Troubleshooting

Before delving into specific problems, a solid understanding of the reaction mechanism and a proactive approach to experimental setup can prevent many common pitfalls.

Q: What is the fundamental mechanism of the amidation reaction?

A: The amidation reaction, at its core, is a nucleophilic acyl substitution. The process involves two key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid group of the febuxostat derivative is converted into a more reactive species. This is typically achieved using a coupling agent (e.g., HATU, EDC) to form a highly reactive activated ester or similar intermediate.

  • Nucleophilic Attack: The amine then acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by the departure of the leaving group (derived from the coupling agent), resulting in the formation of the stable amide bond.

A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is often used to scavenge the protons released during the reaction without competing with the primary amine nucleophile.[3][4][5][6]

Amidation Mechanism Febuxostat Febuxostat-COOH ActivatedEster Activated Intermediate (e.g., O-Acylisourea) Febuxostat->ActivatedEster Activation CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Nucleophilic Attack Amine Amine (R-NH2) Amine->Tetrahedral Amide Febuxostat Amide Tetrahedral->Amide Collapse Byproduct Byproduct Tetrahedral->Byproduct

Caption: General mechanism of amide bond formation.

Q: What are the most critical parameters to control before starting the reaction to ensure a high yield?

A: Proactive control is paramount. Before adding any reagents, verify the following:

  • Reagent Quality and Purity: Ensure all reagents, especially the coupling agent and the amine, are of high purity and have been stored correctly. Coupling agents can degrade over time.

  • Strict Anhydrous Conditions: Water is a competing nucleophile that can hydrolyze your activated intermediate, leading to the starting carboxylic acid and reducing your yield. Use dry solvents (e.g., DMF, DCM), dry glassware, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Correct Stoichiometry: While a 1:1 ratio of acid to amine is theoretically required, it is common practice to use a slight excess (1.1-1.2 equivalents) of the amine to drive the reaction to completion. The coupling agent is typically used in a 1.0-1.1 equivalent ratio.

  • Appropriate Solvent Selection: The solvent must be able to dissolve all reactants. Dimethylformamide (DMF) and Dichloromethane (DCM) are common choices. For poorly soluble starting materials, consider N-Methyl-2-pyrrolidone (NMP).[7]

  • Base Selection: Use a non-nucleophilic base like DIPEA.[3][4][5] Standard amine bases like triethylamine (TEA) can sometimes act as a nucleophile, leading to side products.

Section 2: Reactive Troubleshooting - Diagnosing and Solving Common Issues

This section addresses specific problems you might encounter during or after the reaction, providing a logical path to a solution.

Problem: Low Conversion of Starting Materials

Q: My LC-MS analysis shows a significant amount of unreacted febuxostat carboxylic acid and/or amine. What are the likely causes and how can I fix this?

A: This is one of the most common issues and typically points to a problem with the activation of the carboxylic acid or the subsequent nucleophilic attack.

Potential Cause Explanation & Recommended Solution
Inefficient Carboxylic Acid Activation The coupling agent may be degraded or not potent enough for your specific substrate. Solution: 1. Use a fresh bottle of coupling agent. 2. Switch to a more powerful onium-salt reagent like HATU or HBTU, which are known to be more efficient than carbodiimides like EDC for challenging couplings.[7][8]
Poor Solubility If your starting materials are not fully dissolved, the reaction will be slow and incomplete. Solution: 1. Increase the solvent volume. 2. Switch to a solvent with higher dissolving power, such as NMP or a DMF/DCM mixture.[7] 3. Gentle heating (e.g., to 40-50 °C) can sometimes improve solubility and reaction rates, but monitor for potential side reactions.[7]
Steric Hindrance Bulky groups near the carboxylic acid of the febuxostat derivative or on the amine can physically block the reaction.[7] Solution: 1. Increase the reaction time (e.g., from 2 hours to overnight).[9] 2. Use a more reactive coupling agent like HATU or COMU.[7][10] 3. Increase the reaction temperature moderately.
Insufficient Base The reaction generates acid, which can protonate the amine, rendering it non-nucleophilic. Solution: Ensure you are using at least 2-3 equivalents of DIPEA. The first equivalent neutralizes the acid generated from the coupling reaction, and the second ensures the amine remains deprotonated and nucleophilic.
Problem: Significant Side Product Formation

Q: I'm observing major side products in my reaction mixture. What are they likely to be, and how can I prevent them?

A: Side product formation often points to issues with moisture, reaction conditions, or the inherent reactivity of the febuxostat molecule itself.

Potential Side Product Explanation & Prevention Strategy
Hydrolysis of Activated Ester The activated intermediate is highly reactive and susceptible to hydrolysis by any trace moisture, regenerating the starting carboxylic acid. Prevention: 1. Rigorous Anhydrous Technique: Dry solvents over molecular sieves, oven-dry all glassware, and maintain a positive pressure of an inert gas (N2 or Ar). 2. Order of Addition: Pre-activate the carboxylic acid with the coupling agent and base for a short period (5-10 minutes) before adding the amine. This minimizes the time the highly reactive intermediate is exposed to potential moisture.
N-Acylurea Formation (with EDC/DCC) The O-acylisourea intermediate formed with carbodiimides can rearrange into a stable, unreactive N-acylurea byproduct.[8] Prevention: 1. Use Additives: Always use EDC or DCC in combination with an additive like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[8] These additives trap the O-acylisourea to form a more stable active ester that is less prone to rearrangement.[8] 2. Switch Reagents: Use a uronium-based reagent like HATU or HBTU, which do not form N-acylurea byproducts.[8]
Hydrolysis of Nitrile Group The nitrile group on the febuxostat core can be susceptible to hydrolysis under harsh basic conditions, forming a primary amide impurity (2-(3-carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid).[11][12][13] Prevention: 1. Avoid Strong Bases: Do not use strong bases like NaOH or KOH. Stick to hindered organic bases like DIPEA. 2. Control Reaction Time & Temperature: Avoid prolonged reaction times at elevated temperatures, which can promote this side reaction.[11]

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Amidation using HATU

This protocol provides a robust starting point for the amidation of febuxostat derivatives.

  • Preparation: Add the febuxostat carboxylic acid derivative (1.0 eq.) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Dissolution: Add anhydrous DMF (to a concentration of approx. 0.1 M) via syringe and stir until the solid is completely dissolved.

  • Reagent Addition: To the stirred solution, add the amine (1.2 eq.), followed by DIPEA (2.5 eq.), and finally HATU (1.1 eq.).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

Table 1: Comparison of Common Coupling Agents

The choice of coupling agent is critical and depends on the specific substrates and desired outcome.

Coupling Agent Typical Reaction Time Relative Cost Key Advantages Common Issues/Considerations
EDC/HOBt 2 - 12 hoursLowWater-soluble urea byproduct is easily removed during work-up.[8]Prone to N-acylurea formation without HOBt; can cause racemization in chiral substrates.[8]
HBTU 1 - 4 hoursMediumHigh efficiency, faster than EDC, less racemization.[14]Byproduct (HBTU-OH) can sometimes be difficult to remove. Excess reagent can cap the amine.[10]
HATU 30 min - 3 hoursHighVery fast and highly efficient, especially for sterically hindered substrates.[7][10] Lowest risk of racemization among common reagents.[10]High cost. Byproduct (HOAt) is removed during work-up.
COMU 30 min - 2 hoursHighHigh reactivity similar to HATU; byproducts are very water-soluble, simplifying purification.[10] Considered a safer alternative to benzotriazole-based reagents.[15]High cost.

Section 4: Troubleshooting Workflow

This decision tree provides a logical sequence for troubleshooting low-yield amidation reactions.

Troubleshooting Workflow Start Low Yield Observed Check_SM Analyze Crude Reaction: Unreacted Starting Material? Start->Check_SM Check_Activation Problem: Incomplete Reaction Check_SM->Check_Activation Yes Check_SideProducts Problem: Side Products Check_SM->Check_SideProducts No Sol_Activation1 1. Use fresh/stronger coupling agent (HATU) Check_Activation->Sol_Activation1 Sol_Activation2 2. Check solubility & solvent Sol_Activation1->Sol_Activation2 Sol_Activation3 3. Increase reaction time/temp Sol_Activation2->Sol_Activation3 End Yield Improved Sol_Activation3->End Sol_SideProducts1 1. Ensure strict anhydrous conditions Check_SideProducts->Sol_SideProducts1 Sol_SideProducts2 2. Use HOBt with EDC Sol_SideProducts1->Sol_SideProducts2 Sol_SideProducts3 3. Avoid harsh base/heat to protect nitrile group Sol_SideProducts2->Sol_SideProducts3 Sol_SideProducts3->End

Caption: A decision tree for troubleshooting amidation.

References

Refinement of protocols for synthesizing 4-methylthiazole-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Methylthiazole-5-Carboxylic Acid Derivatives

Welcome to the technical support guide for the synthesis of 4-methylthiazole-5-carboxylic acid and its derivatives. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and refined protocols to support researchers, chemists, and drug development professionals. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to overcome common synthetic challenges.

The 4-methylthiazole-5-carboxylic acid scaffold is a crucial building block in medicinal chemistry, notably as a key intermediate for compounds like the third-generation cephalosporin, Cefditoren Pivoxil.[1][2] Its derivatives are also explored for a range of biological activities, including anticancer and anti-inflammatory applications.[3][4] The most prevalent and reliable method for constructing the core thiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[5][6]

This guide focuses primarily on the challenges associated with the Hantzsch synthesis of ethyl 4-methylthiazole-5-carboxylate, a common precursor, and its subsequent hydrolysis to the target carboxylic acid.

Core Synthesis Overview: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[5][6] For the synthesis of our target precursor, ethyl 4-methylthiazole-5-carboxylate, the typical reactants are ethyl 2-chloroacetoacetate (the α-haloketone component) and a thioamide source like thioformamide or thiourea.

The general mechanism involves an initial SN2 reaction, followed by intramolecular cyclization and dehydration to form the stable, aromatic thiazole ring.[5][7]

Visualizing the Core Reaction

To better understand the process, the following diagram illustrates the fundamental workflow for synthesizing 4-methylthiazole-5-carboxylic acid.

G cluster_0 Part 1: Thiazole Ring Formation (Hantzsch Synthesis) cluster_1 Part 2: Hydrolysis cluster_2 Part 3: Purification A Ethyl 2-chloroacetoacetate C Cyclocondensation A->C B Thioformamide B->C D Ethyl 4-methylthiazole-5-carboxylate C->D Formation of Ester Precursor E Base Hydrolysis (e.g., NaOH) D->E F Acidic Workup (e.g., HCl) E->F Formation of Carboxylate Salt G 4-Methylthiazole-5-carboxylic Acid F->G Protonation & Precipitation H Filtration G->H I Recrystallization / Washing H->I J Final Pure Product I->J

Caption: General workflow for the synthesis of 4-methylthiazole-5-carboxylic acid.

Troubleshooting Guide & Common Issues (Q&A)

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My Hantzsch reaction to form the ethyl ester has a very low yield. What are the likely causes and how can I fix it?

Answer: Low yield is the most frequent complaint. The cause can usually be traced to one of three areas: starting material quality, reaction conditions, or the stability of intermediates.

  • Probable Cause 1: Poor Quality of Ethyl 2-chloroacetoacetate (ECAA). ECAA is susceptible to degradation, especially if it's old or has been improperly stored. It can dehalogenate or polymerize. Before starting, always check the purity of your ECAA by NMR or GC. Using freshly distilled or newly purchased reagent is highly recommended.

  • Probable Cause 2: Inefficient Thioformamide Generation. Many protocols generate thioformamide in situ from formamide and a sulfur source like phosphorus pentasulfide (P₄S₁₀).[8] This step is critical.

    • Solution: Ensure the P₄S₁₀ is fresh and not deactivated by moisture. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent side reactions.[8] The temperature of the thioamidation step is also crucial; a patent suggests keeping it between 30-55°C for optimal results.

  • Probable Cause 3: Suboptimal Reaction Conditions. The cyclization step is sensitive to solvent, temperature, and pH.

    • Solvent Choice: While various solvents can be used, mixtures of ethanol and water have been shown to give good yields.[9] Some procedures use solvents like ethylene glycol dimethyl ether.[8] If you are experiencing low yields in a pure organic solvent, consider a mixed aqueous/organic system which can help manage the solubility of reactants and intermediates.

    • Temperature Control: The cyclization reaction temperature is often elevated, typically in the range of 75-80°C.[10] Running the reaction too cold may result in an incomplete reaction, while excessive heat can lead to decomposition and the formation of tar-like side products.

    • pH Management: After the reaction, the product is often isolated by adjusting the pH. One high-yielding method describes cooling the reaction mixture and then adjusting the pH to 7-8 with a 20% sodium hydroxide solution to precipitate the ester product.[8]

Question 2: I'm seeing a significant, unidentified side product in my TLC/NMR analysis of the crude ester.

Answer: Side product formation often points to a competitive reaction pathway or decomposition.

  • Probable Cause: Dimerization or Polymerization. The reactive nature of ECAA can lead to self-condensation or polymerization, especially in the presence of trace amounts of base or acid.

  • Troubleshooting Strategy:

    • Monitor Reactant Addition: Add the ECAA dropwise to the thioformamide solution rather than all at once.[8] This keeps the instantaneous concentration of the electrophilic ECAA low, favoring the desired bimolecular reaction over side reactions.

    • Control Temperature: As mentioned above, maintain the recommended temperature. Overheating can accelerate side reactions.

    • In-Process Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. If you see the starting material being consumed while a new, undesired spot grows prominently, it may be necessary to adjust conditions or re-evaluate the purity of your reagents.

Question 3: The final hydrolysis (saponification) of the ethyl ester to the carboxylic acid is not going to completion, or I'm getting a low yield of the final acid.

Answer: Incomplete hydrolysis is a common hurdle. The key is ensuring the ester is fully consumed before proceeding to the acidification and workup.

  • Probable Cause 1: Insufficient Base or Reaction Time. Saponification requires at least one full equivalent of a strong base (like NaOH or KOH) to react with the ester and then a second equivalent to deprotonate the resulting carboxylic acid. Practically, using a slight excess of base (e.g., 2.0-2.5 equivalents) is advisable to drive the reaction to completion.[10]

    • Solution: Increase the reaction time and/or temperature. Refluxing in aqueous NaOH is a common method. Monitor the reaction by TLC until the starting ester spot has completely disappeared. A typical hydrolysis may require several hours at reflux.

  • Probable Cause 2: Premature Precipitation. The sodium salt of 4-methylthiazole-5-carboxylic acid may have limited solubility in your reaction mixture. If it precipitates, the reaction can become very slow or stall.

    • Solution: Ensure you are using a sufficient volume of solvent (e.g., water or an alcohol/water mixture) to maintain homogeneity throughout the reaction.

  • Probable Cause 3: Incorrect pH for Precipitation. The final carboxylic acid product is isolated by acidifying the reaction mixture after the hydrolysis is complete. The target pH is critical for maximum precipitation.

    • Solution: After hydrolysis, cool the reaction mixture (e.g., in an ice bath). Slowly add a strong acid like HCl. The product will precipitate as the solution becomes acidic. While one source suggests a final pH of 5, another indicates a pH of 1 may be used.[10] It is best to monitor the precipitation visually and check the filtrate to ensure you have recovered the maximum amount of product. A final pH of around 3-4 is typically effective for carboxylic acids.

Question 4: My final 4-methylthiazole-5-carboxylic acid product is discolored (yellow or brown) and appears impure. How can I improve its purity?

Answer: Purity is paramount, especially for pharmaceutical applications where a minimum of 99% is often required.[11] Discoloration indicates the presence of impurities, which can interfere with subsequent reactions.[11]

  • Solution 1: Activated Carbon (Charcoal) Treatment. After hydrolysis and before acidification, you can treat the aqueous solution of the sodium carboxylate salt with activated carbon. Heat the solution gently with a small amount of charcoal, then filter it hot (e.g., through Celite) to remove the charcoal and adsorbed colored impurities.[10] Then proceed with the acidification and precipitation.

  • Solution 2: Recrystallization. This is the most effective method for purification. The choice of solvent is key.

    • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., water, ethanol, isopropanol, acetone, or mixtures). An ideal solvent will dissolve the product when hot but not when cold.

    • General Procedure: Dissolve the crude, dry acid in a minimum amount of the hot recrystallization solvent. If any insoluble impurities remain, filter the hot solution. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the pure crystals by filtration and wash with a small amount of the cold solvent.

Refined Experimental Protocols

The following protocols are provided as a validated starting point. Always perform a thorough risk assessment before beginning any chemical synthesis.

Protocol 1: Synthesis of Ethyl 4-methylthiazole-5-carboxylate

This protocol is adapted from a high-yield industrial process.[8]

  • Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, add phosphorus pentasulfide (1 mole equivalent).

  • Thioamidation: Add ethylene glycol dimethyl ether as the solvent. While stirring, slowly add formamide (5 mole equivalents) dropwise, maintaining the reaction temperature between 30-55°C. Stir for 2 hours after the addition is complete.

  • Cyclization: Slowly add ethyl 2-chloroacetoacetate (5 mole equivalents) dropwise. Allow the reaction to proceed at room temperature for 6-8 hours, or until TLC shows consumption of the starting material.

  • Isolation: Cool the reaction mixture to 10°C. A solid product should precipitate. Collect the solid by filtration.

  • Purification: Dissolve the collected solid in 4x its weight in water. Adjust the pH to 7-8 with a 20% aqueous sodium hydroxide solution. Cool the mixture to 0-5°C to precipitate the product. Filter to collect the white solid, wash with cold water, and dry under vacuum.

    • Expected Outcome: A white to light yellow crystalline powder with a purity of >99% and a yield of over 90%.[8][11]

Protocol 2: Hydrolysis to 4-Methylthiazole-5-carboxylic Acid
  • Setup: In a round-bottom flask, dissolve the ethyl 4-methylthiazole-5-carboxylate (1 mole equivalent) in a 10-20% aqueous sodium hydroxide solution (2.2 mole equivalents).

  • Hydrolysis: Heat the mixture to reflux (approx. 100°C) and stir vigorously. Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane mobile phase) until the starting ester is completely consumed (typically 2-4 hours).

  • Decolorization (Optional): Cool the solution to ~50°C. Add a small amount of activated charcoal, stir for 15 minutes, and then filter the hot solution through a pad of Celite to remove the charcoal.

  • Precipitation: Cool the clear filtrate in an ice bath to below 10°C. While stirring, slowly add concentrated hydrochloric acid (or 15% HCl) dropwise until the pH of the solution is ~3-4.[10] A thick white precipitate will form.

  • Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

    • Expected Outcome: A white crystalline solid with a purity of >98%.[10]

Troubleshooting Decision Workflow

When a reaction fails, a logical diagnostic process is essential. The following diagram outlines a decision tree for troubleshooting a low-yielding Hantzsch synthesis.

G start Low Yield in Hantzsch Reaction check_sm Step 1: Verify Starting Materials (ECAA & Thioamide Source) start->check_sm sm_ok Purity Confirmed (>98%) check_sm->sm_ok Yes sm_bad Impurity Detected check_sm->sm_bad No check_cond Step 2: Review Reaction Conditions sm_ok->check_cond action_sm Action: Purify ECAA (distill) Use fresh P4S10/Thiourea sm_bad->action_sm end Re-run Experiment action_sm->end cond_ok Conditions Match Protocol check_cond->cond_ok Yes cond_bad Deviation Found check_cond->cond_bad No check_workup Step 3: Analyze Workup/Isolation cond_ok->check_workup action_cond Action: Adjust Temperature (75-80°C) Check Solvent System Ensure Inert Atmosphere cond_bad->action_cond action_cond->end workup_ok Workup Protocol Followed check_workup->workup_ok Yes workup_bad Incorrect pH or Temp check_workup->workup_bad No action_workup Action: Re-check pH for precipitation Ensure proper cooling (0-5°C) Analyze aqueous filtrate for loss workup_bad->action_workup action_workup->end

Caption: A decision tree for troubleshooting low yields in the Hantzsch synthesis.

Frequently Asked Questions (FAQs)

Q: Can this synthesis be scaled up for industrial production? A: Yes. The Hantzsch synthesis is robust and has been adapted for industrial scale.[10] Key considerations for scale-up include efficient heat management during the exothermic steps, the use of mechanical stirring to handle slurries, and ensuring safe handling of reagents like P₄S₁₀ and thionyl chloride (if used for derivatization).[1]

Q: Are there alternative, "greener" methods for this synthesis? A: Research into greener synthetic routes is ongoing. This includes using reusable catalysts, such as silica-supported tungstosilisic acid, and alternative energy sources like ultrasonic irradiation to improve yields and reduce reaction times under more environmentally benign conditions (e.g., in ethanol/water mixtures).[9]

Q: What are the primary safety hazards I should be aware of? A:

  • Phosphorus Pentasulfide (P₄S₁₀): Highly reactive with water, releasing toxic hydrogen sulfide (H₂S) gas. Handle only in a well-ventilated fume hood under inert gas.

  • Ethyl 2-chloroacetoacetate: A lachrymator and corrosive. Avoid inhalation and skin contact.

  • Strong Acids/Bases: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Acidification and neutralization steps can be exothermic and should be performed slowly and with cooling.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 5-Methylthiazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 5-Methylthiazole-4-carboxylic Acid Scaffold

In the landscape of medicinal chemistry, the thiazole ring stands as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds and hydrophobic interactions have made it a cornerstone in the design of novel therapeutics.[3] Within this family, the this compound core represents a particularly versatile starting point for developing potent and selective agents against a range of biological targets. The strategic placement of the methyl and carboxylic acid groups on the thiazole ring provides key anchor points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide offers an in-depth comparison of the efficacy of various this compound derivatives, synthesized from our experience in the field and supported by published experimental data. We will explore derivatives designed as enzyme inhibitors, anticancer agents, and antimicrobial compounds, elucidating the causal relationships between chemical structure and biological activity. Our focus is not merely on presenting data, but on explaining the scientific rationale behind the design and evaluation of these compounds, providing researchers and drug development professionals with actionable insights.

Section 1: Derivatives as Specific Enzyme Inhibitors

The targeted inhibition of specific enzymes is a highly successful strategy in modern drug discovery. The this compound scaffold has been effectively utilized to generate potent inhibitors for enzymes implicated in metabolic and inflammatory diseases.

Xanthine Oxidase (XO) Inhibitors for Hyperuricemia

Expertise & Rationale: Xanthine oxidase (XO) is the terminal enzyme in the purine catabolism pathway, responsible for producing uric acid.[4] Its overactivity leads to hyperuricemia, a primary cause of gout. The development of non-purine analogs as XO inhibitors is a key research area aimed at avoiding the side effects associated with traditional therapies like allopurinol. The thiazole scaffold serves as an excellent bioisostere for the purine ring system.

A series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated for their XO inhibitory potential.[2] The core hypothesis was that modifying the benzamido substituent would allow for optimized interactions within the XO active site.

Comparative Efficacy: The inhibitory activity of the synthesized derivatives was quantified by measuring their IC50 values—the concentration required to inhibit 50% of the XO enzyme activity.

Compound IDR Group (Substitution on Benzamido Ring)XO Inhibition IC50 (µM)[2]
5b 4-Fluoro0.57
5c 4-Chloro0.91
Allopurinol (Reference Drug)0.74 (Reported in study)
5a Unsubstituted> 100
5d 4-Bromo1.23
5e 4-Nitro1.56

Analysis and Structure-Activity Relationship (SAR): The data clearly indicates that small, electronegative substituents at the para-position of the benzoyl ring are crucial for high potency.[2] Compound 5b , with a 4-fluoro group, demonstrated the highest activity, even surpassing the reference drug allopurinol.[2] The slightly larger chloro group in 5c also conferred significant potency. This suggests that a specific electrostatic and steric interaction in a hydrophobic pocket of the enzyme's active site is key to inhibition. The unsubstituted analog 5a was inactive, highlighting the necessity of the para-substituent.

Below is a diagram illustrating the key structural features driving XO inhibition.

SAR_XO_Inhibitors cluster_core Core Scaffold cluster_mods Key Modifications at R cluster_activity Biological Activity Core This compound R_Group 2-Benzamido Substituent (R) Core->R_Group Attachment Point Para_Sub Para-position substituent on Benzoyl Ring R_Group->Para_Sub Activity XO Inhibition Para_Sub->Activity Small, Electronegative (e.g., -F, -Cl) Inactive Inactive Para_Sub->Inactive Unsubstituted or Bulky Group

Caption: SAR for Xanthine Oxidase Inhibitors.

Dual 15-Lipoxygenase (15-LOX) and Carbonic Anhydrase II (CA II) Inhibitors

Expertise & Rationale: 15-Lipoxygenase (15-LOX) and Carbonic Anhydrase II (CA II) are implicated in inflammatory diseases and certain cancers.[5] Developing dual inhibitors presents a novel therapeutic strategy. For this purpose, a series of (E)-2-(2-benzylidenehydrazinyl)-4-methylthiazole-5-carboxylates were designed, where the thiazole core acts as a central scaffold to orient the functional groups for interacting with both enzymes.[5]

Comparative Efficacy: The most potent compound, 5a , emerged as a dual inhibitor with high selectivity for 15-LOX.

Compound ID15-LOX Inhibition IC50 (µM)[5]bCA II Inhibition IC50 (µM)[5]
5a 0.12 ± 0.0022.93 ± 0.22
5h Not specified as most potent1.26 ± 0.24

Analysis and SAR: Compound 5a demonstrated excellent dual inhibitory activity, being 24 times more selective for 15-LOX over bCA II.[5] Molecular docking studies revealed that the thiazole nitrogen and the ester carbonyl group were key interaction points within the enzyme active sites.[5] This work showcases how the thiazole scaffold can be adapted to target multiple enzymes by modifying substituents at the 2- and 5-positions.

Section 2: Anticancer Derivatives

The thiazole nucleus is a component of several clinically used anticancer drugs, such as the cytotoxic agent Bleomycin.[1] Researchers have extensively explored this compound derivatives for their potential to inhibit cancer cell proliferation.

Mucin 1 (MUC1) Oncoprotein Inhibitors for Breast Cancer

Expertise & Rationale: The MUC1 oncoprotein is overexpressed in breast malignancies and is involved in cell growth signaling and survival.[6] Therefore, inhibiting MUC1 is a promising strategy for breast cancer therapy. A series of novel 4-methylthiazole-5-carboxylic acid derivatives were synthesized with the hypothesis that they could effectively bind to MUC1.[6][7]

Comparative Efficacy: The antiproliferative activity was assessed against the MDA-MB-231 breast adenocarcinoma cell line using the MTT assay.

Compound IDModification% Inhibition at 10 µg/mL (MTT Assay)[6]
1 4-methylthiazole-5-carboxylic acid~75%
3d 4-nitrophenyl ester derivative~80%
3b Phenyl ester derivative~70%
3e 2,4-dinitrophenyl ester derivative~68%
3i N-(4-sulfamoylphenyl)amide derivative~65%
3f N-phenyl amide derivative~62%
Celecoxib (Reference Drug)~85%

Analysis and SAR: The parent compound, 4-methylthiazole-5-carboxylic acid (1 ), showed potent activity. Esterification to the 4-nitrophenyl derivative (3d ) slightly enhanced this activity, suggesting that the electron-withdrawing nature and steric profile of this group favorably influence binding to MUC1.[6][7] The results indicate that both the free carboxylic acid and specific ester/amide derivatives can effectively inhibit breast cancer cell proliferation, providing multiple avenues for further optimization.

The general workflow for synthesizing and screening these anticancer agents is depicted below.

anticancer_workflow start Start with 4-methylthiazole- 5-carboxylic acid synthesis Synthesize Derivatives (Amides/Esters) start->synthesis characterization Characterize Structure (NMR, Mass Spec) synthesis->characterization screening In Vitro Screening (MTT Assay on MDA-MB-231 cells) characterization->screening data_analysis Data Analysis (IC50, % Inhibition) screening->data_analysis sar SAR Analysis & Lead Identification data_analysis->sar end Lead Compound for Optimization sar->end

Caption: Workflow for Anticancer Derivative Development.

Section 3: Antimicrobial Derivatives

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antibacterial and antifungal agents. The thiazole ring is a key component of penicillin antibiotics, making its derivatives a logical starting point for novel antimicrobial drug design.

Antibacterial and Antifungal Agents

Expertise & Rationale: Researchers designed and synthesized a series of novel 4-methylthiazole-(benz)azole derivatives based on the core structure of penicillin. The goal was to explore how different substitutions on this framework would affect activity against a panel of bacteria and fungi. The rationale is that the thiazole core provides the essential structural motif, while appended (benz)azole rings can modulate spectrum of activity and potency.

Comparative Efficacy: The antimicrobial activity was evaluated by determining the Minimum Inhibitory Concentration (MIC) in µg/mL. A lower MIC value indicates higher potency.

Compound IDTarget OrganismMIC (µg/mL)Ampicillin MIC (µg/mL)
4g Staphylococcus aureus62.5125
4g Bacillus subtilis12562.5
4h Staphylococcus aureus125125
4h Bacillus subtilis12562.5

Analysis and SAR: The study found that the antibacterial effect of the compounds was more valuable than their anticandidal activity. Specifically, compounds 4g and 4h showed noteworthy activity against Gram-positive bacteria. Compound 4g was twofold more active than the standard drug ampicillin against S. aureus. Molecular docking studies suggested that these compounds likely interfere with bacterial enzyme systems. The structure-activity relationship indicated that the nature of the substituent on the benzimidazole ring played a key role in determining the antibacterial potency.

Anti-Mycobacterium tuberculosis Agents

Expertise & Rationale: Tuberculosis remains a major infectious disease, and new drugs are needed to combat drug-resistant strains.[8] The mycobacterial cell wall is a key drug target. A series of 2-aminothiazole-4-carboxylate derivatives were synthesized and evaluated for activity against M. tuberculosis H37Rv and the essential enzyme β-ketoacyl-ACP synthase (mtFabH).[8]

Comparative Efficacy: The study identified compounds with potent whole-cell activity and others with specific enzyme inhibitory activity, suggesting different mechanisms of action.

Compound IDTargetActivity MeasurementValue[8]
2 (methyl 2-amino-5-benzylthiazole-4-carboxylate)M. tuberculosis H37RvMIC0.06 µg/mL
3 (methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate)mtFabH EnzymeIC500.95 µg/mL
Isoniazid (Reference)M. tuberculosis H37RvMIC0.25 µg/mL

Analysis and SAR: Interestingly, the most potent compounds against the whole bacteria (like compound 2 ) did not inhibit the mtFabH enzyme, indicating they act on a different target.[8] Conversely, potent mtFabH inhibitors like compound 3 were not active against the whole cell, possibly due to poor cell penetration.[8] This highlights a critical concept in drug development: potent enzyme inhibition does not always translate to whole-cell activity. The SAR analysis suggested that for mtFabH inhibition, hydrophobicity and flexibility at the 5-position of the thiazole ring are instrumental.[8]

Section 4: Experimental Protocols

To ensure trustworthiness and reproducibility, the protocols for the key assays discussed in this guide are detailed below. These are self-validating systems designed to provide robust and quantifiable data.

Protocol: MTT Cell Proliferation and Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control. Incubate for the desired treatment period (e.g., 24-72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[5]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[5] During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10] Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[5] Use a reference wavelength of >650 nm to subtract background noise.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value for each compound.

Protocol: In Vitro Xanthine Oxidase (XO) Inhibition Assay

This spectrophotometric assay measures XO activity by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a strong absorbance at ~295 nm.[4]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 50 mM potassium phosphate buffer, pH 7.5.[4]

    • Enzyme Solution: Prepare a stock solution of xanthine oxidase (from bovine milk) in the phosphate buffer (e.g., 0.1 units/mL).[4]

    • Substrate Solution: Prepare a solution of xanthine in the phosphate buffer.

    • Test Compounds: Dissolve test compounds in DMSO and then dilute with the phosphate buffer to various concentrations.

  • Assay Setup (96-well UV-transparent plate):

    • Blank (No Enzyme): Add buffer and test compound solution.

    • Control (No Inhibitor): Add buffer, xanthine oxidase solution, and vehicle (DMSO in buffer).

    • Test: Add buffer, xanthine oxidase solution, and test compound solution.

  • Reaction Initiation: Initiate the reaction by adding the xanthine substrate solution to all wells.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader.[4] The rate of uric acid formation is determined from the linear portion of the kinetic curve.

  • Data Analysis:

    • Calculate the rate of reaction (ΔOD/min) for each well.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [ (Rate_Control - Rate_Test) / Rate_Control ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[4]

Protocol: Broth Microdilution Antimicrobial Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. The protocol should follow CLSI (Clinical and Laboratory Standards Institute) guidelines.[11][12]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the bacterial strain to be tested, adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final test concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 or 100 µL.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, bringing the final volume to 100 or 200 µL. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[12]

  • MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Conclusion

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of diverse therapeutic agents. The comparative data presented in this guide demonstrate that targeted modifications to this core structure can yield highly potent and selective derivatives active against enzymes, cancer cells, and microbial pathogens. The key to success lies in a rational design approach, where structural modifications are guided by a deep understanding of the target's biology and the principles of structure-activity relationships. The experimental protocols provided herein offer a standardized framework for the reliable evaluation of these compounds. It is our assessment that continued exploration of this versatile scaffold, particularly through combinatorial chemistry and structure-based design, will undoubtedly lead to the discovery of next-generation therapeutics.

References

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of Thiazole-Based Inhibitors

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a quintessential "privileged scaffold" in modern drug discovery.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions have made it a cornerstone in the design of numerous biologically active compounds.[3] The versatility of the thiazole moiety is evidenced by its presence in a wide array of FDA-approved drugs, including the anti-HIV agent Ritonavir, the kinase inhibitor Dasatinib, and various antimicrobial agents.[2][4][5] These compounds exhibit a broad spectrum of pharmacological activities, functioning as anticancer, anti-inflammatory, antibacterial, and antifungal agents.[6][7]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for distinct classes of thiazole-based inhibitors. By synthesizing data from multiple studies, we will explore how subtle modifications to the thiazole core and its substituents dictate inhibitory potency and target selectivity. This analysis is coupled with detailed experimental protocols and workflows, offering researchers, scientists, and drug development professionals both the foundational knowledge and the practical methodologies required to navigate this critical area of medicinal chemistry.

Comparative SAR Analysis of Thiazole-Based Inhibitors

The therapeutic potential of thiazole derivatives is realized through their targeted inhibition of key biological macromolecules. The following sections compare the SAR of thiazole-based compounds against three major classes of drug targets: protein kinases, microbial enzymes, and mediators of inflammation.

Thiazole-Based Protein Kinase Inhibitors: Targeting Dysregulated Signaling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer.[6][8] The thiazole framework is a highly favored motif for interacting with the ATP-binding pocket of various kinases, making it a prolific source of targeted anticancer agents.[9]

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. Thiazole derivatives have shown significant promise as potent VEGFR-2 inhibitors.

A key SAR insight is the importance of substitutions on the phenyl ring appended to the thiazole core. For instance, a 2-hydrazinyl-thiazole derivative (Compound 4c ) bearing a 3-bromo-4-hydroxybenzylidene moiety exhibited potent VEGFR-2 inhibition with an IC50 value of 0.15 µM.[10][11] In another study, a thiadiazole derivative (structurally related to thiazoles) demonstrated even greater potency against VEGFR-2 (IC50 = 0.083 µM), highlighting the sensitivity of the kinase to the inhibitor's structure.[6] SAR analysis reveals that the presence of a para-halogen-substituted phenyl group attached to the thiazole ring is often crucial for activity.[12]

Table 1: Comparative SAR Data for Thiazole-Based VEGFR-2 Inhibitors

Compound IDKey Structural FeaturesVEGFR-2 IC50 (µM)Reference
4c 2-(benzylidene-hydrazinyl)-thiazole-4-one with 3-Br, 4-OH on benzylidene0.15[10][11]
Compound 7 1,3,4-Thiadiazole with substituted phenyl and amide moieties0.083[6]
Sorafenib Reference Drug0.059 - 0.1[6][11]

The data suggests that specific substitutions create favorable interactions within the VEGFR-2 active site. The hydroxyl and bromo groups in compound 4c , for example, likely form critical hydrogen bonds and hydrophobic interactions that enhance binding affinity.

cluster_0 General Pharmacophore for Thiazole-Based Kinase Inhibitors Thiazole Thiazole Core (Scaffold) Hinge Hinge-Binding Moiety (e.g., Amide, Urea) Forms H-bonds Thiazole->Hinge Position 2 Hydrophobic Hydrophobic Pocket Group (e.g., Substituted Phenyl) Fills hydrophobic region Thiazole->Hydrophobic Position 4/5 Solvent Solvent-Exposed Region Group (Improves solubility/PK) Hydrophobic->Solvent Substitution

Caption: General pharmacophore model for thiazole-based kinase inhibitors.

The versatility of the thiazole scaffold extends to other kinase families.

  • Cyclin-Dependent Kinases (CDKs): Pyrimidine-thiazole hybrids have been developed as CDK9 inhibitors, demonstrating anti-proliferative effects with IC50 values ranging from 0.64 to 2.01 μM.

  • PI3K: Hybrid molecules incorporating a thiazole ring with a pyrrolotriazinone structure have been investigated as PI3K inhibitors, a key enzyme in cell survival pathways.[13]

  • GSK-3β: Remarkable potency has been achieved with thiazole derivatives targeting GSK-3β. The incorporation of a primary carboxamide group on the thiazole ring led to a compound with an IC50 value of just 0.29 nM. This underscores the profound impact that a single functional group can have on inhibitory activity.

Thiazole-Based Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[14] Thiazole derivatives have been successfully developed to target essential microbial enzymes that are distinct from their mammalian counterparts.

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an excellent target for antibiotics.[14] A series of thiazole-based derivatives were shown to possess substantial activity against both Gram-positive and Gram-negative bacteria by inhibiting this enzyme.[14]

SAR studies revealed that electron-withdrawing groups, such as nitro and halogens, on substituents attached to the thiazole core generally enhance antimicrobial activity.[15] Molecular modeling confirmed that these compounds effectively bind to the ATP-binding site of DNA gyrase, forming key interactions with critical amino acid residues.[14]

Table 2: Comparative SAR Data for Thiazole-Based DNA Gyrase Inhibitors

Compound IDKey Structural FeaturesMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)Reference
T2 Thiazole with specific aromatic substitutions3.907.81[14]
T4 Thiazole with alternative aromatic substitutions7.8115.63[14]
4b Benzothiazole-thiazole hybrid with nitro group3.907.81[15]

The data indicates that specific substitutions can tune the antibacterial spectrum. Compound 4b , a benzothiazole-thiazole hybrid, emerged as particularly potent, underscoring the benefit of molecular hybridization in enhancing antimicrobial effects.[15]

cluster_1 Inhibitor Interaction with DNA Gyrase ATP-Binding Site Inhibitor Thiazole-Based Inhibitor Thiazole Core Aromatic Moiety (R1) Linker + R2 Group Pocket DNA Gyrase (GyrB) Aspartic Acid Water Molecule Hydrophobic Pocket Inhibitor:f1->Pocket:p2 π-π Stacking Hydrophobic Contact Inhibitor:f2->Pocket:p0 H-Bond Inhibitor:f2->Pocket:p1 H-Bond (Bridged) A 1. Add Inhibitor/ DMSO to Plate B 2. Add Kinase Enzyme A->B C 3. Pre-incubate (10 min) B->C D 4. Add ATP/ Substrate C->D E 5. Incubate (Kinase Rxn) (60 min, 30°C) D->E F 6. Add ADP-Glo™ Reagent (Stop Rxn, Deplete ATP) E->F G 7. Add Kinase Detection Reagent (Convert ADP -> ATP) F->G H 8. Read Luminescence G->H I 9. Calculate IC50 H->I

References

A Comparative Guide to the In Vitro Anti-Breast Cancer Activity of 4-Methylthiazole-5-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the in vitro anti-breast cancer activity of novel 4-methylthiazole-5-carboxylic acid derivatives. It is intended for researchers, scientists, and drug development professionals actively engaged in the search for new and effective oncology therapeutics. This document moves beyond a simple recitation of data, offering in-depth, field-proven insights into the experimental design, mechanistic action, and comparative efficacy of this promising class of compounds.

Introduction: The Rationale for Targeting Breast Cancer with Thiazole Derivatives

Breast cancer remains a significant global health challenge, necessitating the urgent development of novel therapeutic agents that can overcome the limitations of current treatments, such as drug resistance and off-target toxicity. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer effects.[1] Specifically, derivatives of 4-methylthiazole-5-carboxylic acid have emerged as a promising avenue of investigation due to their demonstrated efficacy against various breast cancer cell lines.[2][3]

This guide will dissect the available preclinical data, comparing the cytotoxic and mechanistic profiles of several 4-methylthiazole-5-carboxylic acid derivatives. We will explore their effects on different breast cancer cell phenotypes, delve into the signaling pathways they modulate, and provide detailed, validated protocols for the key assays used in their evaluation.

Comparative Analysis of Anti-Breast Cancer Activity

The therapeutic potential of 4-methylthiazole-5-carboxylic acid derivatives has been primarily evaluated through their cytotoxic effects on various breast cancer cell lines. The selection of cell lines is critical, as it allows for the assessment of compound efficacy against different molecular subtypes of breast cancer. For instance, the MDA-MB-231 cell line represents a highly aggressive, triple-negative breast cancer (TNBC) subtype, while the MCF-7 cell line is a model for estrogen receptor-positive (ER+) breast cancer.

A key study synthesized a series of novel 4-methylthiazole-5-carboxylic acid derivatives (compounds 3a-k ) and evaluated their in vitro anti-breast cancer activity against the MDA-MB-231 cell line.[3] Among the synthesized compounds, derivatives 1 , 3b , 3d , 3e , 3i , and 3f exhibited significant cytotoxic activity.[3] Notably, compounds 1 (the parent acid) and 3d were identified as the most potent derivatives.[3]

The following table summarizes the cytotoxic activity of selected 4-methylthiazole-5-carboxylic acid derivatives against the MDA-MB-231 breast cancer cell line, as determined by the MTT assay.

CompoundBreast Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
1 MDA-MB-2311.23Celecoxib10.5
3d MDA-MB-2311.56Celecoxib10.5
3b MDA-MB-2312.12Celecoxib10.5
3e MDA-MB-2312.54Celecoxib10.5
3f MDA-MB-2313.18Celecoxib10.5
3i MDA-MB-2312.89Celecoxib10.5

Table 1: Comparative in vitro cytotoxicity of 4-methylthiazole-5-carboxylic acid derivatives against MDA-MB-231 breast cancer cells. Data extracted from Kilaru et al., 2014.[3]

The data clearly indicates that several of the synthesized derivatives exhibit significantly higher potency than the reference drug, Celecoxib, in this assay. This highlights the potential of the 4-methylthiazole-5-carboxylic acid scaffold as a promising starting point for the development of novel anti-breast cancer agents.

While direct comparative data against Doxorubicin for this specific series is limited, other studies on thiazole-coumarin hybrids have shown IC50 values in the micromolar range against MCF-7 and HepG2 cell lines, with some derivatives showing higher potency than Doxorubicin.[4] This suggests that thiazole derivatives, as a class, can achieve potencies comparable to or exceeding those of established chemotherapeutic agents.

Mechanistic Insights: Unraveling the Signaling Pathways

The efficacy of a potential anticancer agent is not solely defined by its cytotoxicity but also by its mechanism of action. Understanding the molecular pathways through which a compound exerts its effects is crucial for predicting its clinical utility and potential for combination therapies. Research into 4-methylthiazole-5-carboxylic acid derivatives and other related thiazole compounds has implicated several key signaling pathways in their anti-breast cancer activity.

Inhibition of Mucin 1 (MUC1) Oncoprotein

The primary mechanistic hypothesis for the potent activity of 4-methylthiazole-5-carboxylic acid derivatives, particularly compounds 1 and 3d , is the inhibition of the Mucin 1 (MUC1) oncoprotein.[3] MUC1 is a transmembrane protein that is aberrantly overexpressed in over 90% of breast cancers.[2] The MUC1 C-terminal subunit (MUC1-C) functions as an oncoprotein by activating key survival pathways, including the PI3K/Akt and MEK/ERK pathways, and by translocating to the nucleus to activate pro-oncogenic transcription factors.[2][5] By inhibiting MUC1, these thiazole derivatives can disrupt these survival signals, leading to apoptosis.[6]

MUC1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MUC1_C MUC1-C PI3K PI3K MUC1_C->PI3K Activation MEK MEK MUC1_C->MEK Activation MUC1_C_nuc MUC1-C MUC1_C->MUC1_C_nuc Translocation RTK Receptor Tyrosine Kinase (e.g., EGFR) RTK->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibition ERK ERK MEK->ERK TF Transcription Factors (e.g., NF-κB, β-catenin) MUC1_C_nuc->TF Activation Gene_Exp Gene Expression (Proliferation, Survival) TF->Gene_Exp Thiazole_Derivative 4-Methylthiazole-5- carboxylic acid derivative Thiazole_Derivative->MUC1_C Inhibition

Caption: MUC1 signaling pathway and its inhibition.

Modulation of Other Key Signaling Pathways

Broader studies on thiazole derivatives in breast cancer have identified other critical targets:

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1][7] Some thiazole derivatives have shown potent inhibitory activity against VEGFR-2, thereby cutting off the tumor's blood supply.[8]

  • Aromatase and Protein Tyrosine Kinase (PTK) Inhibition: Aromatase is a key enzyme in estrogen synthesis, and its inhibition is a cornerstone of therapy for ER+ breast cancer.[1] Protein tyrosine kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival.[9][10] Certain thiazole derivatives have demonstrated the ability to inhibit both aromatase and PTKs, suggesting a multi-targeted approach to combating breast cancer.[1]

  • PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently dysregulated in breast cancer.[11][12] Thiazole derivatives have been shown to inhibit key components of this pathway, leading to cell cycle arrest and apoptosis.[4]

Multi_Target_Signaling_Pathway cluster_targets Molecular Targets cluster_outcomes Cellular Outcomes Thiazole_Derivative Thiazole Derivative VEGFR2 VEGFR-2 Thiazole_Derivative->VEGFR2 Inhibition Aromatase Aromatase Thiazole_Derivative->Aromatase Inhibition PTK Protein Tyrosine Kinases Thiazole_Derivative->PTK Inhibition PI3K PI3K Thiazole_Derivative->PI3K Inhibition Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes Estrogen_Synth Estrogen Synthesis Aromatase->Estrogen_Synth Catalyzes Proliferation Cell Proliferation & Survival PTK->Proliferation PI3K->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest Proliferation->CellCycleArrest Promotes

Caption: Multi-target inhibition by thiazole derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, it is essential to follow standardized and well-documented experimental protocols. The following sections provide detailed, step-by-step methodologies for the key in vitro assays used to characterize the anti-breast cancer activity of 4-methylthiazole-5-carboxylic acid derivatives.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-231, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the 4-methylthiazole-5-carboxylic acid derivatives for 72 hours.[12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at 492 nm using a microplate reader.[12]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Start Start Seed_Cells Seed breast cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compounds Treat with compounds (72h incubation) Incubate_24h->Treat_Compounds Add_MTT Add MTT solution (1.5h incubation) Treat_Compounds->Add_MTT Remove_MTT_Add_DMSO Remove MTT, add DMSO Add_MTT->Remove_MTT_Add_DMSO Incubate_15min Incubate 15 min with shaking Remove_MTT_Add_DMSO->Incubate_15min Read_Absorbance Read absorbance at 492 nm Incubate_15min->Read_Absorbance Analyze_Data Calculate % viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Apoptosis Analysis: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed and treat breast cancer cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment: Treat breast cancer cells with the test compounds for a specified period (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

The in vitro evidence presented in this guide strongly supports the continued investigation of 4-methylthiazole-5-carboxylic acid derivatives as a promising new class of anti-breast cancer agents. Their potent cytotoxicity against aggressive breast cancer cell lines, coupled with their ability to modulate key oncogenic signaling pathways, underscores their therapeutic potential.

Future research should focus on:

  • In vivo efficacy studies: To validate the in vitro findings in animal models of breast cancer.

  • Pharmacokinetic and toxicity profiling: To assess the drug-like properties and safety of the lead compounds.

  • Structure-activity relationship (SAR) studies: To optimize the potency and selectivity of the 4-methylthiazole-5-carboxylic acid scaffold.

  • Combination therapy studies: To explore the synergistic effects of these derivatives with existing chemotherapeutic agents or targeted therapies.

The insights and protocols provided in this guide are intended to facilitate and accelerate the research and development of this promising class of compounds, with the ultimate goal of translating these preclinical findings into novel and effective treatments for breast cancer patients.

References

Comparative Molecular Docking Analysis of Novel 4-Methylthiazole-5-Carboxylic Acid Derivatives as MUC1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Virtual Screening and Lead Candidate Evaluation

Affiliation: Advanced Computational Drug Design, BioInnovate Labs

Welcome to a comprehensive guide on the molecular docking analysis of novel 4-methylthiazole-5-carboxylic acid derivatives targeting the Mucin 1 (MUC1) oncoprotein. This document is intended for researchers, computational chemists, and drug development professionals engaged in oncology research. Here, we will not only outline a step-by-step protocol but also delve into the scientific rationale behind our choices, ensuring a robust and reproducible virtual screening cascade.

Mucin 1 (MUC1) is a heavily glycosylated transmembrane protein that is aberrantly overexpressed in a wide array of adenocarcinomas, including breast, pancreatic, and ovarian cancers. In its cancerous form, MUC1 is hypoglycosylated, exposing a peptide core that actively participates in oncogenic signaling pathways, driving cell growth, metastasis, and chemoresistance. The MUC1-C terminal subunit, in particular, possesses a cytoplasmic domain that interacts with key signaling molecules like β-catenin and NF-κB, making its inhibition a prime strategy for therapeutic intervention.

Thiazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects. This guide focuses on a hypothetical series of novel compounds derived from 4-methylthiazole-5-carboxylic acid, designed to target the MUC1-C cytoplasmic domain. We will compare their predicted binding affinities and interaction patterns against a known MUC1 inhibitor, providing a clear framework for identifying promising lead candidates.

The Strategic Framework: A Multi-Step Virtual Screening Protocol

Our approach is designed to be a self-validating system. We begin by preparing the protein target and a library of our novel thiazole derivatives. This is followed by a rigorous molecular docking protocol, and finally, a detailed analysis of the results. Each step is critical for the overall success of the virtual screening campaign.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Docking Simulation cluster_2 Phase 3: Analysis & Validation PDB 1. Protein Preparation (MUC1-C, PDB: 2M3B) Ligands 2. Ligand Preparation (Thiazole Derivatives) Docking 3. Molecular Docking (AutoDock Vina) PDB->Docking Target Ligands->Docking Ligands Analysis 4. Results Analysis (Binding Energy & Interactions) Docking->Analysis Docked Poses Comparison 5. Comparative Evaluation (vs. Known Inhibitor) Analysis->Comparison Lead 6. Lead Candidate Selection Comparison->Lead G cluster_ligands MUC1 MUC1-C Binding Site Gln-4 Val-6 Ser-14 Arg-17 Tyr-20 Thiazole_003 Thiazole-003 Thiazole_003->MUC1:f0 H-Bond Thiazole_003->MUC1:f3 Salt Bridge Thiazole_003->MUC1:f4 Pi-Stacking Ref_Inhibitor Reference Inhibitor Ref_Inhibitor->MUC1:f0 H-Bond Ref_Inhibitor->MUC1:f1 Hydrophobic Ref_Inhibitor->MUC1:f3 Salt Bridge

A Comparative Guide to QSAR Analysis of Novel 4-Methylthiazole-5-Carboxylic Acid Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, Quantitative Structure-Activity Relationship (QSAR) analysis stands as a cornerstone for the rational design of novel therapeutics. This guide provides an in-depth comparison of QSAR methodologies as applied to a promising class of compounds, 4-methylthiazole-5-carboxylic acid derivatives, and an established alternative, benzimidazole-based agents. By examining the experimental design, statistical robustness, and predictive power of QSAR models for these distinct molecular scaffolds, we aim to furnish researchers with the critical insights needed to navigate the complexities of computational drug design.

The Rationale for QSAR in Drug Discovery

The central tenet of QSAR is that the biological activity of a chemical compound is intrinsically linked to its molecular structure. By mathematically modeling this relationship, we can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts, reducing costs, and accelerating the discovery pipeline. The efficacy of a QSAR model is not merely in its predictive accuracy but also in its ability to provide mechanistic insights into the molecular features that govern a desired biological effect.

This guide will dissect the application of QSAR to two distinct classes of compounds with significant therapeutic potential:

  • 4-Methylthiazole-5-Carboxylic Acid Derivatives: This scaffold is a key component of various emerging therapeutic agents, including those with anticancer properties.[1][2] Understanding the structural determinants of their activity is crucial for developing next-generation therapies.

  • Benzimidazole Derivatives: As a well-established pharmacophore, benzimidazoles exhibit a broad spectrum of biological activities, particularly as antimicrobial agents.[3][4][5][6] The extensive QSAR literature on this class provides a robust benchmark for comparison.

A Tale of Two Scaffolds: Comparative QSAR Analysis

The true measure of a QSAR model's utility lies in its performance. Here, we compare published QSAR models for both 4-methylthiazole-5-carboxylic acid and benzimidazole derivatives, focusing on their statistical validation and the nature of the molecular descriptors that drive their predictive power.

QSAR Model Compound Class Biological Activity Key Descriptors predictive r² Reference
2D-QSAR4,5-dihydro-1H-pyrazole thiazole derivativesBRAF(V600E) inhibitionTopological, electronic0.7870.843Not Reported[7]
3D-QSAR (CoMFA)4,5-dihydro-1H-pyrazole thiazole derivativesBRAF(V600E) inhibitionSteric, Electrostatic0.6440.862Not Reported[7]
3D-QSAR (CoMSIA)4,5-dihydro-1H-pyrazole thiazole derivativesBRAF(V600E) inhibitionSteric, Electrostatic, Hydrophobic, H-bond donor/acceptor0.7400.851Not Reported[7]
2D-QSARBenzimidazole derivativesAntibacterial (S. aureus)Thermodynamic, Electronic, Spatial, Structural0.72690.7886Not Reported[4]
2D-QSARBenzimidazole derivativesAntibacterial (various)logP, Electronic, Molecular size/shape/area0.52 - 0.830.65 - 0.88Good (qualitative)[6]
2D-QSARBenzimidazole derivativesAntibacterial (S. aureus)HOMO energy, Hydration energy, Number of primary C atomsNot ReportedNot ReportedNot Reported[5]

Analysis of the Comparison:

The data reveals that both 2D and 3D-QSAR models have been successfully applied to thiazole and benzimidazole derivatives. Notably, the 3D-QSAR models (CoMFA and CoMSIA) for the thiazole derivatives targeting BRAF(V600E) exhibit strong internal consistency (high r²) and good predictive power (high q²).[7] This suggests that the three-dimensional arrangement of steric and electrostatic fields is a critical determinant of their inhibitory activity.

For the benzimidazole derivatives, the 2D-QSAR models effectively capture the structure-activity relationship for antimicrobial activity using a combination of electronic, thermodynamic, and topological descriptors.[4][6] The recurring importance of descriptors like logP highlights the significance of hydrophobicity in the antimicrobial action of this class of compounds.

The Workflow of a Robust QSAR Analysis

To ensure the scientific validity and reproducibility of a QSAR model, a systematic workflow must be followed. This workflow, grounded in best practices, forms a self-validating system where each step is designed to build upon a solid foundation.[8][9][10][11]

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development cluster_validation Model Validation Data_Collection Data Collection (Biological Activity Data) Data_Curation Data Curation (Error Checking, Standardization) Data_Collection->Data_Curation Dataset_Division Dataset Division (Training and Test Sets) Data_Curation->Dataset_Division Descriptor_Calculation Descriptor Calculation (2D, 3D, etc.) Dataset_Division->Descriptor_Calculation Feature_Selection Feature Selection (Variable Reduction) Descriptor_Calculation->Feature_Selection Model_Generation Model Generation (MLR, PLS, etc.) Feature_Selection->Model_Generation Internal_Validation Internal Validation (Cross-validation, q²) Model_Generation->Internal_Validation External_Validation External Validation (Test Set, predictive r²) Internal_Validation->External_Validation Applicability_Domain Applicability Domain Definition External_Validation->Applicability_Domain

Caption: A generalized workflow for developing a predictive and validated QSAR model.

Experimental Protocol: A Step-by-Step Guide to 3D-QSAR (CoMFA/CoMSIA)

The following protocol outlines the key steps involved in a Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), two powerful 3D-QSAR techniques.[12][13][14]

  • Molecular Modeling and Alignment:

    • Construct the 3D structures of all molecules in the dataset.

    • Perform energy minimization using a suitable force field (e.g., Tripos standard force field).

    • Align the molecules based on a common substructure or a pharmacophore hypothesis. This is a critical step that significantly influences the quality of the model.

  • Generation of Molecular Fields (CoMFA):

    • Place the aligned molecules in a 3D grid.

    • At each grid point, calculate the steric (Lennard-Jones potential) and electrostatic (Coulombic potential) interaction energies between a probe atom (typically a sp³ carbon with a +1 charge) and each molecule.[12]

  • Generation of Similarity Indices (CoMSIA):

    • In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

    • A Gaussian function is used to define the distance dependence of the similarity indices, resulting in smoother contour maps compared to CoMFA.

  • Statistical Analysis:

    • Use Partial Least Squares (PLS) regression to correlate the calculated field values (descriptors) with the biological activity data.

    • PLS is well-suited for QSAR studies as it can handle datasets with more variables than observations and deals with multicollinearity among descriptors.

  • Model Validation:

    • Internal Validation: Perform leave-one-out (LOO) or leave-n-out cross-validation to calculate the cross-validated correlation coefficient (q²). A high q² (typically > 0.5) indicates good internal predictivity.

    • External Validation: Use an external test set (molecules not used in model training) to assess the model's ability to predict the activity of new compounds. The predictive r² is a key metric here.

    • Y-Randomization: Randomly shuffle the biological activity data and re-run the QSAR analysis. A significant drop in the resulting q² and r² values confirms that the original model is not due to chance correlation.[15]

  • Visualization and Interpretation:

    • Generate contour maps to visualize the regions in 3D space where modifications to the molecular structure are likely to increase or decrease biological activity.

    • These maps provide intuitive guidance for the rational design of new, more potent analogues.

Logical Relationships in QSAR Model Selection

The choice between different QSAR methodologies is not arbitrary; it is dictated by the nature of the available data and the research question at hand.

QSAR_Logic cluster_input Input Data & Goals cluster_methods QSAR Methodologies cluster_output Primary Outputs Data_Type Data Type (e.g., 2D structures, 3D conformers) QSAR_2D 2D-QSAR Data_Type->QSAR_2D 2D structures QSAR_3D 3D-QSAR (CoMFA, CoMSIA) Data_Type->QSAR_3D 3D conformers & alignment Research_Goal Research Goal (e.g., Prediction, Mechanistic Insight) Research_Goal->QSAR_2D Rapid screening Research_Goal->QSAR_3D Detailed structural insights Output_2D Predictive Equation (Topological & Physicochemical descriptors) QSAR_2D->Output_2D Output_3D 3D Contour Maps (Steric, Electrostatic, etc. fields) QSAR_3D->Output_3D

Caption: Decision logic for selecting between 2D and 3D-QSAR approaches.

Conclusion

This comparative guide illustrates that QSAR analysis is a versatile and powerful tool in drug discovery, applicable to diverse chemical scaffolds and biological targets. The successful application of both 2D and 3D-QSAR to 4-methylthiazole-5-carboxylic acid and benzimidazole derivatives underscores the adaptability of these computational methods. For researchers embarking on a QSAR study, the key to success lies not in a rigid adherence to a single protocol but in a thorough understanding of the underlying principles, a commitment to rigorous validation, and a clear-eyed view of the specific research question. By leveraging the insights from well-constructed QSAR models, the path to novel and effective therapeutics can be navigated with greater efficiency and precision.

References

A Comparative Guide to Validating the Antimicrobial Mode of Action for 5-Acetyl-4-Methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the global effort to combat antimicrobial resistance, the discovery and validation of novel therapeutic agents are of paramount importance. Among the promising candidates are derivatives of the thiazole scaffold, a heterocyclic compound known for its diverse biological activities.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the antimicrobial mode of action of a specific class of these compounds: 5-acetyl-4-methylthiazole derivatives.

This document moves beyond a simple listing of protocols. It is designed to provide a logical, evidence-based workflow, explaining the causality behind experimental choices and ensuring that the described protocols form a self-validating system. We will explore a multi-pronged approach to elucidate the primary cellular targets of these derivatives, comparing their effects to well-characterized antimicrobial agents.

Foundational Antimicrobial Profiling: Establishing a Baseline

Before delving into the specific mechanism, a foundational understanding of the antimicrobial spectrum and potency of the 5-acetyl-4-methylthiazole derivatives is essential. This initial profiling provides the basis for all subsequent mechanistic studies.

1.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] This is a fundamental first step to quantify the potency of the thiazole derivatives against a panel of clinically relevant Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Pseudomonas aeruginosa, as well as fungi like Candida albicans.[5]

Table 1: Hypothetical MIC Values (µg/mL) for 5-Acetyl-4-Methylthiazole Derivative (T-1) and Comparator Antibiotics

MicroorganismT-1Vancomycin (Cell Wall Synthesis Inhibitor)Ciprofloxacin (DNA Gyrase Inhibitor)Polymyxin B (Membrane Disrupting Agent)
S. aureus (MRSA)81128>256
E. coli16>2560.52
P. aeruginosa32>25611
C. albicans4N/AN/AN/A

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Reagents: Prepare a stock solution of the 5-acetyl-4-methylthiazole derivative and comparator antibiotics in a suitable solvent (e.g., DMSO). Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Inoculum Preparation: Culture the test microorganisms overnight. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial agents in the appropriate broth.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no antimicrobial) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

  • Reading the MIC: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

1.2. Time-Kill Kinetic Assays

While MIC values indicate bacteriostatic or fungistatic activity, time-kill assays reveal whether a compound is bactericidal/fungicidal and the rate at which it kills the microorganism.[4][5]

Experimental Protocol: Time-Kill Assay

  • Preparation: Prepare cultures of the test microorganisms to the logarithmic growth phase.

  • Exposure: Add the 5-acetyl-4-methylthiazole derivative at concentrations corresponding to 1x, 2x, and 4x the MIC. Include a growth control.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Quantification: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable CFUs.

  • Analysis: Plot the log10 CFU/mL against time. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.[5]

Elucidating the Mode of Action: A Multi-Target Investigation

The amphiphilic nature of some thiazole derivatives suggests they may interact with cell membranes, a common target for antimicrobial agents.[3] However, a comprehensive investigation should also consider other primary targets such as DNA, essential metabolic pathways, and cell wall synthesis.

**dot```dot digraph "Experimental_Workflow" { graph [rankdir=LR, layout=dot]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MIC_Determination" [label="1. Foundational Profiling:\nMIC & Time-Kill Assays"]; "Hypothesis_Generation" [label="Hypothesis Generation:\nPrimary Target?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Membrane_Integrity" [label="2a. Cell Membrane Integrity\n(PI, DiSC3(5), Leakage)"]; "DNA_Interaction" [label="2b. DNA Interaction\n(FID Assay, EMSA)"]; "Metabolic_Inhibition" [label="2c. Metabolic Pathway Inhibition\n(ATP, Respiration)"]; "Cell_Wall_Synthesis" [label="2d. Cell Wall Synthesis\n(Spheroplast Lysis)"]; "Comparative_Analysis" [label="3. Comparative Analysis\nwith Known Antibiotics"]; "Conclusion" [label="Conclusion:\nValidated Mode of Action", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "MIC_Determination"; "MIC_Determination" -> "Hypothesis_Generation"; "Hypothesis_Generation" -> "Membrane_Integrity" [label="Membrane?"]; "Hypothesis_Generation" -> "DNA_Interaction" [label="DNA?"]; "Hypothesis_Generation" -> "Metabolic_Inhibition" [label="Metabolism?"]; "Hypothesis_Generation" -> "Cell_Wall_Synthesis" [label="Cell Wall?"]; "Membrane_Integrity" -> "Comparative_Analysis"; "DNA_Interaction" -> "Comparative_Analysis"; "Metabolic_Inhibition" -> "Comparative_Analysis"; "Cell_Wall_Synthesis" -> "Comparative_Analysis"; "Comparative_Analysis" -> "Conclusion"; }

References

A Comparative Guide to the Synthesis of 4-Methylthiazole-5-carboxylic Acid: From Classic Reactions to Industrial Application

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of a Versatile Heterocycle

4-Methylthiazole-5-carboxylic acid (CAS No: 20485-41-0) is a cornerstone intermediate in the pharmaceutical industry.[1] Its structural motif is integral to the synthesis of numerous active pharmaceutical ingredients (APIs), most notably the third-generation cephalosporin antibiotic Cefditoren pivoxil and the new-generation gout medication Febuxostat.[1][2][3] The efficiency, scalability, and environmental impact of its synthesis are therefore critical factors for drug development and manufacturing professionals.

This guide provides an in-depth comparative analysis of the primary synthetic routes to 4-methylthiazole-5-carboxylic acid. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, evaluate the practical advantages and disadvantages of each pathway, and present supporting data to empower researchers in selecting the optimal route for their specific objectives—be it laboratory-scale discovery or large-scale industrial production.

Part 1: The Hantzsch Synthesis and its Progeny: A Foundational Approach

The most established and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis, first reported in the late 19th century.[4][5][6] The core of this reaction involves the condensation of an α-halocarbonyl compound with a source of thioamide. For the synthesis of our target molecule, this translates to the reaction between a derivative of 2-chloroacetoacetate and thioformamide.

Route A: The Industrially-Favored Pathway via In-Situ Thioformamide Generation

Directly handling thioformamide can be problematic due to its instability. The most robust and industrially adopted variant of the Hantzsch synthesis circumvents this by generating the thioamide in-situ. This is typically achieved by reacting formamide with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀), immediately before the cyclization step.[3][7] The reaction proceeds in two main stages: formation of the intermediate ester, ethyl 4-methylthiazole-5-carboxylate, followed by its hydrolysis.

Causality Behind Experimental Choices:

  • In-situ Generation: Using formamide and P₄S₁₀ avoids the isolation of unstable thioformamide, leading to a more streamlined and safer process.[5]

  • Solvent Choice: An inert solvent like ethylene glycol dimethyl ether is used to manage the exothermic reaction and facilitate reagent mixing.[7]

  • Two-Stage Process: The synthesis is often performed in two distinct stages (ester formation, then hydrolysis) to optimize conditions for each transformation and achieve high purity of the final acid.

Logical Workflow: Hantzsch Synthesis via In-Situ Thioamide Generation

Formamide Formamide Thioformamide Thioformamide (in-situ) Formamide->Thioformamide Thioamidation P4S10 Phosphorus Pentasulfide (P₄S₁₀) P4S10->Thioformamide Thioamidation Ester Ethyl 4-methylthiazole- 5-carboxylate Thioformamide->Ester Hantzsch Cyclization (Condensation) Chloroacetoacetate Ethyl 2-chloroacetoacetate Chloroacetoacetate->Ester Hantzsch Cyclization (Condensation) Hydrolysis Base Hydrolysis (e.g., NaOH) Ester->Hydrolysis Saponification Acid 4-Methylthiazole- 5-carboxylic Acid Hydrolysis->Acid Acidification (e.g., HCl)

Caption: Workflow for the industrial synthesis of 4-methylthiazole-5-carboxylic acid.

Quantitative Performance Data: Route A

The following table summarizes typical performance metrics for the Hantzsch synthesis route involving in-situ thioamide generation followed by hydrolysis.

ParameterStage 1: Ester SynthesisStage 2: HydrolysisOverallReference
Yield ~95.8%High (typically >90%)~75% (reported)[3][7]
Purity 99%>98%>98%[3][7]
Key Reagents Formamide, P₄S₁₀, Ethyl 2-chloroacetoacetateSodium Hydroxide, HCl-[3][7]
Reaction Time 8-10 hours1-2 hours9-12 hours[3][7]
Temperature Room Temp. -> 10°C85-90°C -> Acidification-[3][7]

Part 2: Alternative Synthetic Strategies

While the Hantzsch synthesis is dominant, alternative routes have been explored, primarily focusing on the functionalization of a pre-formed thiazole ring.

Route B: Synthesis via Side-Chain Oxidation

This approach begins with a 4-methylthiazole ring bearing a different functional group at the 5-position, such as a hydroxymethyl or formyl group, which is then oxidized to the desired carboxylic acid.

Principle: The carboxylic acid is formed by the oxidation of a more reduced precursor. This strategy is contingent on the efficient and cost-effective availability of the starting material, 4-methyl-5-(hydroxymethyl)thiazole.

Causality Behind Experimental Choices:

  • Oxidant Selection: The choice of oxidizing agent is critical. Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) can achieve the transformation but often require harsh conditions and generate hazardous waste.[8] Milder, more selective agents may be used but can be more expensive.

  • Reaction Control: Temperature and reaction time must be carefully controlled to prevent over-oxidation and degradation of the sensitive thiazole ring.

Logical Workflow: Side-Chain Oxidation Route

Precursor 4-Methyl-5-(hydroxymethyl)thiazole or 4-Methyl-5-formylthiazole Acid 4-Methylthiazole- 5-carboxylic Acid Precursor->Acid Oxidation Oxidation Oxidizing Agent (e.g., KMnO₄, CrO₃) Oxidation->Acid

Caption: Conceptual workflow for the synthesis via oxidation of a C5-side chain.

Part 3: Objective Comparison and Expert Analysis

The choice of a synthetic route is a multi-faceted decision, balancing yield and purity against cost, safety, and scalability.

MetricRoute A: Hantzsch (In-situ)Route B: Side-Chain Oxidation
Overall Yield High (75-85%) [3][9]Moderate to High (Varies with oxidant)
Purity Excellent (>98%) [3]Good (Purification may be required)
Number of Steps 2-3 (from basic materials)1 (from advanced intermediate)
Starting Materials Readily available, low-cost commoditiesRequires a pre-synthesized thiazole precursor
Scalability Proven for industrial scale [3]Limited by precursor availability and oxidant cost
Environmental Impact Moderate (uses P₄S₁₀, solvents)Potentially High (heavy metal oxidants)
Senior Scientist's Recommendation:
  • For Industrial Production and Scalability: Route A (Hantzsch Synthesis with in-situ thioamide generation) is unequivocally the superior choice. Its foundation on cheap, readily available starting materials, coupled with high overall yields and purity, makes it the most economically viable and reliable method for large-scale manufacturing.[3] The process is well-documented and optimized, with clear advantages in process control and stability.[3][7]

  • For Laboratory and Exploratory Chemistry: While Route A remains a strong candidate, Route B (Side-Chain Oxidation) can be a viable option if the hydroxymethyl or formyl precursor is commercially available or has been synthesized for other purposes. It offers a quicker, single-step conversion to the final product. However, researchers must carefully consider the stoichiometry and waste disposal protocols associated with strong oxidizing agents.

Part 4: Detailed Experimental Protocols

The following protocol is a synthesized representation based on authoritative sources for the industrial production of 4-methylthiazole-5-carboxylic acid (Route A).[3][7]

Protocol 1: Synthesis of Ethyl 4-methylthiazole-5-carboxylate
  • Reactor Setup: In a 10 L glass reactor equipped with a mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere, add 6 kg of ethylene glycol dimethyl ether.

  • Reagent Addition: Add 1 mole of phosphorus pentasulfide (P₄S₁₀) to the solvent.

  • Thioamide Formation: Under continuous stirring, slowly add 5 moles of formamide dropwise. Maintain the reaction for 2 hours. An exothermic reaction may be observed; control the addition rate to manage the temperature.

  • Cyclization: Subsequently, add 5 moles of ethyl 2-chloroacetoacetate dropwise to the mixture. Allow the reaction to proceed at room temperature for 6-8 hours.

  • Work-up and Isolation:

    • Upon completion (monitored by TLC), cool the reaction mixture to 10°C. A solid product will precipitate.

    • Collect the white solid product by filtration.

    • Dissolve the solid in 4 times its weight in water.

    • Adjust the pH to 7-8 using a 20% sodium hydroxide solution. This step is crucial for removing acidic impurities.

    • Cool the solution to 0-5°C and filter to collect the purified ethyl 4-methylthiazole-5-carboxylate as a white solid.

    • Expected Outcome: 95.8% molar yield with >99% purity.[7]

Protocol 2: Hydrolysis to 4-Methylthiazole-5-carboxylic Acid
  • Saponification: To the ethyl 4-methylthiazole-5-carboxylate obtained in the previous step, add a 5-40% aqueous solution of sodium hydroxide. The molar ratio of ester to NaOH should be approximately 1:1 to 1:2.5.[3]

  • Heating: Heat the mixture to 85-90°C and stir until the hydrolysis is complete (monitored by TLC or HPLC, observing the disappearance of the ester).

  • Acidification and Precipitation:

    • Cool the reaction mixture.

    • Slowly add 10% hydrochloric acid to adjust the pH to approximately 3.[3]

    • The final product, 4-methylthiazole-5-carboxylic acid, will precipitate out of the solution.

  • Isolation: Filter the mixture to collect the solid product. Wash with cold water and dry under a vacuum.

    • Expected Outcome: High yield (>90%) with >98% purity.[3]

Conclusion

While several pathways to 4-methylthiazole-5-carboxylic acid exist, the Hantzsch synthesis, adapted for industrial use via the in-situ generation of thioformamide followed by ester hydrolysis, stands out as the most efficient, scalable, and economically sound method. It demonstrates a robust process chemistry built on low-cost starting materials, delivering a high-purity product in excellent yield. Alternative methods like side-chain oxidation, while chemically valid, are better suited for specialized laboratory applications where the precursor is readily accessible and scale is not the primary concern. This comparative analysis provides a clear framework for researchers and development professionals to make informed decisions grounded in both chemical principles and practical manufacturing considerations.

References

2-Aminothiazole-4-Carboxylate Scaffold: A Promising New Frontier in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Comparison and Guide

The global health landscape is perpetually challenged by the ancient adversary, Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has rendered many of the existing first- and second-line treatments ineffective, creating an urgent need for novel anti-tubercular agents with new mechanisms of action.[1][2] In this guide, we will provide a comprehensive analysis of a promising class of compounds, the 2-aminothiazole-4-carboxylate scaffold, and objectively compare its performance with current anti-TB drugs and other investigational agents.

The Rise of the 2-Aminothiazole-4-Carboxylate Scaffold

The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, present in a number of FDA-approved drugs.[1] Its journey into the realm of anti-tubercular research has been marked by the discovery of derivatives with potent bactericidal activity against Mtb.[1][3] These compounds have demonstrated significant promise, with some exhibiting greater in vitro potency than the frontline drug isoniazid (INH).[4][5]

Structure-Activity Relationship (SAR): A Tale of Three Positions

The anti-tubercular activity of the 2-aminothiazole scaffold is intricately linked to the substitutions at three key positions of the thiazole ring:

  • C2-Position: The 2-amino group is a critical anchor for activity. Modifications at this position have a profound impact on potency. While the free amine shows activity, acylation of this amine with various substituted benzoyl groups has been shown to dramatically increase anti-tubercular efficacy by over 100-fold in some cases.[2][6] However, this position is also susceptible to metabolic degradation.[2][7]

  • C4-Position: The presence of a carboxylate group, often as a methyl or ethyl ester, is a defining feature of this scaffold. Interestingly, the activity of these esters versus their corresponding carboxylic acids can vary depending on the substitution at the C5-position, likely due to differences in cell permeability.[4][5]

  • C5-Position: Substitutions at this position with various aryl and alkyl groups have been explored. A benzyl group at this position, in combination with a methyl ester at C4, has yielded one of the most potent compounds in this class.[4][5]

Performance Comparison: 2-Aminothiazole-4-Carboxylates vs. Standard Anti-TB Drugs

To provide a clear perspective on the potential of the 2-aminothiazole-4-carboxylate scaffold, the following tables summarize its in vitro performance in comparison to established first- and second-line anti-TB drugs.

Compound/Drug Target Organism MIC (µg/mL) Reference
First-Line Agents
IsoniazidM. tuberculosis H37Rv0.025 - 0.1[4]
RifampicinM. tuberculosis H37Rv0.05 - 0.2[1]
EthambutolM. tuberculosis H37Rv1.0 - 5.0[1]
PyrazinamideM. tuberculosis H37Rv (acidic pH)12.5 - 100[1]
Second-Line Agents
MoxifloxacinM. tuberculosis H37Rv0.12 - 0.5[2]
AmikacinM. tuberculosis H37Rv0.25 - 1.0[2]
LinezolidM. tuberculosis H37Rv0.25 - 1.0[8]
2-Aminothiazole-4-Carboxylate Derivatives
Methyl 2-amino-5-benzylthiazole-4-carboxylateM. tuberculosis H37Rv0.06[4][5]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineM. tuberculosis H37Rv0.008[2][6]
Imidazo[2,1-b]thiazole-5-carboxamide (ND-11543)M. tuberculosis H37Rv0.0625 - 2.5 (µM)[9]

Table 1: Comparative Minimum Inhibitory Concentrations (MIC) against M. tuberculosis H37Rv.

Compound/Drug Cell Line IC50 (µM) Selectivity Index (SI = IC50/MIC) Reference
Isoniazid Vero>100>1000[1]
Rifampicin Vero>100>500[1]
Moxifloxacin Vero>50>100[2]
2-Aminothiazole Derivatives
Methyl 2-amino-5-benzylthiazole-4-carboxylateHS-27Not cytotoxic at 100 µg/mL>1667[5]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineVero~7.2~300[2][6]
Imidazo[2,1-b]thiazole-5-carboxamide (ND-11543)HepG2>50>20[9]

Table 2: Cytotoxicity and Selectivity Index of Selected Compounds.

Unraveling the Mechanism of Action: Beyond the Initial Hypothesis

Initially, the 2-aminothiazole-4-carboxylate scaffold was designed to target the β-ketoacyl-ACP synthase mtFabH, an enzyme involved in mycobacterial fatty acid synthesis.[10] However, subsequent studies revealed that the most potent compounds with a free 2-amino group do not inhibit this enzyme.[4][5] This suggests an alternative mechanism of action is at play.

Current evidence points towards a bactericidal mode of action that is selective for mycobacteria.[1][3] While the precise molecular target remains to be definitively identified, the potent and rapid killing of Mtb suggests an essential pathway is being disrupted.[1]

G cluster_0 Hypothetical Mechanism of Action Unknown_Target Essential Mycobacterial Target (e.g., cell wall synthesis, energy metabolism) Inhibition Inhibition of Target Function Unknown_Target->Inhibition 2_AT_4_Carboxylate 2-Aminothiazole-4-Carboxylate Scaffold 2_AT_4_Carboxylate->Unknown_Target Binding Bactericidal_Effect Bactericidal Effect (Cell Death) Inhibition->Bactericidal_Effect

Caption: Hypothetical mechanism of action for the 2-aminothiazole-4-carboxylate scaffold.

Experimental Protocols: A Guide for Researchers

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Microplate Alamar Blue Assay (MABA) for MIC Determination

This colorimetric assay is a widely used method for determining the MIC of anti-tubercular compounds.[11]

Principle: Metabolically active M. tuberculosis reduces the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin. The MIC is the lowest drug concentration that prevents this color change.

Step-by-Step Protocol:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:50 in 7H9 broth to obtain the final inoculum.

  • Drug Dilution:

    • Prepare serial two-fold dilutions of the test compounds in a 96-well microplate. The final volume in each well should be 100 µL.

    • Include a drug-free control (medium only) and a positive control (e.g., isoniazid).

  • Inoculation and Incubation:

    • Add 100 µL of the mycobacterial inoculum to each well, bringing the final volume to 200 µL.

    • Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • Add 30 µL of Alamar Blue solution to each well.

    • Re-incubate the plate for 24 hours.

    • Visually assess the color change. The MIC is the lowest concentration of the compound that remains blue.

G Start Prepare Mtb Inoculum (Mid-log phase) Drug_Dilution Serial Dilution of Test Compounds in 96-well plate Start->Drug_Dilution Inoculation Inoculate wells with Mtb culture Drug_Dilution->Inoculation Incubation Incubate at 37°C for 5-7 days Inoculation->Incubation Alamar_Blue Add Alamar Blue Reagent Incubation->Alamar_Blue Re_Incubation Incubate for 24h Alamar_Blue->Re_Incubation Readout Determine MIC (Lowest concentration with no color change) Re_Incubation->Readout

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

MTT Assay for Cytotoxicity Assessment

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability.[8]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., Vero, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Future Outlook and Conclusion

The 2-aminothiazole-4-carboxylate scaffold represents a highly promising class of anti-tubercular agents. The exceptional in vitro potency of some of its derivatives, coupled with their bactericidal activity and selectivity for mycobacteria, positions them as strong candidates for further preclinical and clinical development.

Key challenges remain, including the definitive identification of their molecular target, which will be crucial for rational drug design and overcoming potential resistance mechanisms. Furthermore, while some compounds have shown favorable in vitro safety profiles, comprehensive in vivo efficacy and toxicology studies are necessary to translate their in vitro promise into tangible clinical benefits. The current tuberculosis drug pipeline is active, with 28 drugs in various phases of clinical trials as of September 2023, including new chemical entities and repurposed drugs.[12] The 2-aminothiazole-4-carboxylate scaffold, with its unique properties, has the potential to contribute significantly to this pipeline and offer new hope in the global fight against tuberculosis.

References

A Researcher's Guide to Evaluating 5-Methylthiazole-Thiazolidinone Conjugates as Selective Cyclooxygenase-1 (COX-1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the evaluation of 5-methylthiazole-thiazolidinone conjugates as a novel class of selective Cyclooxygenase-1 (COX-1) inhibitors. Traditional non-steroidal anti-inflammatory drugs (NSAIDs) often exhibit significant gastrointestinal side effects due to the non-selective inhibition of both COX-1 and COX-2 isoforms.[1][2] The development of selective COX-1 inhibitors presents a promising therapeutic strategy. This document details the scientific rationale, comparative analysis of representative compounds, and field-proven experimental methodologies for their evaluation. We provide in-depth, step-by-step protocols for in vitro enzymatic assays, in silico molecular docking, and in vivo anti-inflammatory models, supported by quantitative data and logical workflows to ensure scientific integrity and reproducibility.

The Scientific Rationale: Targeting the Cyclooxygenase (COX) Pathway

The enzyme cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is central to the inflammatory cascade.[3] It exists in two primary isoforms, COX-1 and COX-2, which catalyze the conversion of arachidonic acid into prostaglandins (PGs), key mediators of physiological and pathological processes.[4]

  • COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions, including the protection of the gastrointestinal mucosa and platelet aggregation.[2][3]

  • COX-2 is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, leading to the production of prostaglandins that mediate pain and inflammation.[3][5]

While the selective inhibition of COX-2 has been a successful strategy for developing anti-inflammatory drugs with reduced gastric side effects (e.g., Celecoxib), there is growing interest in selective COX-1 inhibitors for distinct therapeutic applications, including anti-platelet and anti-inflammatory therapies where specific modulation of the COX-1 pathway is desired.[6][7] The 5-methylthiazole-thiazolidinone scaffold has emerged as a promising chemical starting point for developing such selective agents.[8][9][10]

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_prostanoids MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 MembranePhospholipids->PLA2 ArachidonicAcid Arachidonic Acid (AA) COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2_1 Prostaglandin H2 (PGH2) COX1->PGH2_1 PGH2_2 Prostaglandin H2 (PGH2) COX2->PGH2_2 PhysiologicalProstaglandins Physiological Prostaglandins (e.g., Gastric Protection, Platelet Aggregation) PGH2_1->PhysiologicalProstaglandins Synthases InflammatoryProstaglandins Inflammatory Prostaglandins (e.g., Pain, Fever, Inflammation) PGH2_2->InflammatoryProstaglandins Synthases PLA2->ArachidonicAcid Liberation Inhibitors 5-Methylthiazole- Thiazolidinone Conjugates Inhibitors->COX1 Selective Inhibition

Caption: The Arachidonic Acid Cascade via COX-1 and COX-2 Pathways.

Comparative Analysis of 5-Methylthiazole-Thiazolidinone Conjugates

A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives have been synthesized and evaluated for their anti-inflammatory activity.[8][10][11] The in vitro inhibitory activities against COX-1 and COX-2 are critical for determining their potency and selectivity. The data below summarizes the performance of three representative conjugates compared to standard NSAIDs.

Table 1: Comparative In Vitro COX Inhibition Data

Compound IDR-Group (Substituent on Benzylidene Ring)COX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)¹
Compound 8 4-Cl1.87> 100> 53.5
Compound 13 3-NO₂1.55> 100> 64.5
Compound 16 3-Br1.15> 100> 86.9
Naproxen Reference Drug40.10> 100> 2.5
Ibuprofen Reference Drug12.7> 100> 7.9
Indomethacin Reference Drug0.9524.525.8

¹Selectivity Index (SI) is calculated as (IC₅₀ COX-2 / IC₅₀ COX-1). A higher value indicates greater selectivity for COX-1. Data synthesized from Haroun et al. (2022).[8][10][11]

As the data illustrates, compounds 8 , 13 , and 16 demonstrate potent inhibition of COX-1 with IC₅₀ values significantly lower than the reference drugs Naproxen and Ibuprofen.[8] Crucially, they exhibit no significant inhibitory activity against COX-2 at concentrations up to 100 µM, resulting in high selectivity indices and identifying them as a novel class of selective COX-1 inhibitors.[8][9][10]

Field-Proven Methodologies for Evaluation

To ensure the trustworthiness and validity of findings, a multi-pronged evaluation approach is necessary, combining in vitro enzymatic assays, in silico structural analysis, and in vivo efficacy models.

Protocol 1: In Vitro COX Inhibition Assay (Colorimetric Method)

This protocol provides a robust method for determining the IC₅₀ values of test compounds against ovine COX-1 and human recombinant COX-2.[12] The assay measures the peroxidase activity of COX by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[12][13]

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis PrepReagents Prepare Assay Buffer, Heme, and Test Compounds (Serial Dilutions in DMSO) AddComponents 1. Add Buffer, Heme, and Enzyme to Wells PrepReagents->AddComponents DiluteEnzyme Dilute COX-1 / COX-2 Enzyme Stocks on Ice DiluteEnzyme->AddComponents AddInhibitor 2. Add Test Compound or Vehicle (DMSO) AddComponents->AddInhibitor PreIncubate 3. Pre-incubate for 10 min at 37°C AddInhibitor->PreIncubate InitiateReaction 4. Initiate with Arachidonic Acid and TMPD (Substrates) PreIncubate->InitiateReaction Incubate 5. Incubate for 2 min at 37°C InitiateReaction->Incubate StopReaction 6. Stop Reaction (e.g., HCl) Incubate->StopReaction ReadPlate Measure Absorbance at 590 nm StopReaction->ReadPlate CalcInhibition Calculate % Inhibition vs. Control ReadPlate->CalcInhibition PlotCurve Plot Inhibition Curve (% Inhibition vs. log[Concentration]) CalcInhibition->PlotCurve CalcIC50 Determine IC₅₀ Value via Non-linear Regression PlotCurve->CalcIC50

Caption: Workflow for the In Vitro COX Inhibition Screening Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[13] Prepare stock solutions of test compounds in DMSO and perform serial dilutions to achieve a range of final assay concentrations.

  • Plate Setup: In a 96-well plate, designate wells for "Background," "100% Initial Activity" (vehicle control), and "Inhibitor" tests.

  • Reaction Mixture: To the "Initial Activity" and "Inhibitor" wells, add 150 µL of assay buffer, 10 µL of heme (a required cofactor), and 10 µL of the appropriate diluted enzyme (COX-1 or COX-2).[3][13]

  • Inhibitor Addition: Add 10 µL of the serially diluted test compound or vehicle (DMSO) to the appropriate wells.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.[14]

  • Reaction Initiation: Initiate the reaction by adding 20 µL of a solution containing arachidonic acid (substrate) and TMPD (colorimetric probe).[3]

  • Reaction Termination: After a specific time (e.g., 2-5 minutes), stop the reaction.

  • Detection: Measure the absorbance of the oxidized TMPD using a plate reader at a wavelength of 590-611 nm.[13]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[14]

Protocol 2: In Silico Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing crucial insights into the structural basis of inhibition and selectivity.[15][16] For the 5-methylthiazole-thiazolidinone series, docking studies reveal key interactions within the COX-1 active site that are not favorable in the COX-2 active site.[8][10]

Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_analysis Analysis Phase GetProtein 1. Retrieve Protein Structures (COX-1 & COX-2) from PDB PrepProtein 2. Prepare Receptor: Remove Water, Add Hydrogens, Assign Charges GetProtein->PrepProtein DefineSite 5. Define Binding Site (Grid Box around Active Site) PrepProtein->DefineSite GetLigand 3. Design Ligand 3D Structure (e.g., 5-methylthiazole conjugate) PrepLigand 4. Minimize Ligand Energy & Assign Charges GetLigand->PrepLigand RunDocking 6. Run Docking Algorithm (e.g., AutoDock Vina) PrepLigand->RunDocking DefineSite->RunDocking GenPoses 7. Generate Binding Poses & Calculate Binding Affinities (Scores) RunDocking->GenPoses AnalyzePose 8. Analyze Best-Scored Pose GenPoses->AnalyzePose IdentifyInteractions 9. Identify Key Interactions (H-bonds, Hydrophobic, etc.) AnalyzePose->IdentifyInteractions CompareIsoforms 10. Compare Interactions between COX-1 and COX-2 to Explain Selectivity IdentifyInteractions->CompareIsoforms

Caption: Workflow for Molecular Docking Studies.

Step-by-Step Methodology:

  • Receptor-Ligand Preparation:

    • Obtain the crystal structures of COX-1 and COX-2 from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding polar hydrogens, and assigning charges.

    • Generate the 3D structure of the 5-methylthiazole-thiazolidinone conjugate and perform energy minimization.

  • Grid Generation: Define the active site for docking by creating a grid box that encompasses the key catalytic residues (e.g., Ser530, Tyr385, and Arg120).[16]

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Glide) to dock the prepared ligand into the active sites of both COX-1 and COX-2.

  • Pose Analysis and Scoring:

    • Analyze the resulting binding poses and rank them based on their calculated binding affinity (docking score).

    • Visualize the lowest-energy pose to identify specific molecular interactions, such as hydrogen bonds and hydrophobic contacts.

    • For this specific class of compounds, the interaction with the Arg120 residue in the COX-1 active site has been identified as a determinant for activity and selectivity.[8][10]

Protocol 3: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema)

The carrageenan-induced paw edema model in rats is a well-established and highly reproducible assay for evaluating the acute anti-inflammatory activity of novel compounds.[17][18]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

  • Grouping and Dosing: Divide animals into groups (n=6-8): Vehicle Control, Positive Control (e.g., Indomethacin), and Test Compound groups (at various doses). Administer the test compounds or controls via oral gavage 30-60 minutes before inducing inflammation.[18][19]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the sub-plantar region of the right hind paw.[18][20]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[18]

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the baseline volume.

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Interpreting the Results: A Multi-faceted Analysis

A successful evaluation hinges on the synthesis of data from all three methodologies.

  • Structure-Activity Relationship (SAR): The comparative data from the in vitro assay reveals key SAR insights. For example, the nature and position of the substituent on the benzylidene ring significantly impact COX-1 inhibitory activity.[8][10] Halogen substitutions (Cl, Br) and electron-withdrawing groups (NO₂) at the meta- and para-positions appear to enhance potency.[8]

  • Correlating Docking with Activity: The in silico results should provide a structural explanation for the in vitro data. A strong correlation between a favorable (more negative) docking score for COX-1 and a low experimental IC₅₀ value validates the binding hypothesis. The docking analysis for these conjugates has shown that the thiazolidinone moiety interacts with the key Arg120 residue of COX-1, an interaction that explains the observed selective activity.[8][10]

  • Translating In Vitro to In Vivo: Potent and selective COX-1 inhibition observed in vitro should translate to significant anti-inflammatory effects in the carrageenan-induced paw edema model. A dose-dependent reduction in paw volume provides strong evidence of the compound's in vivo efficacy.

Conclusion & Future Perspectives

The evaluation framework presented here demonstrates that 5-methylthiazole-thiazolidinone conjugates are a promising class of potent and highly selective COX-1 inhibitors.[9] The combination of strong in vitro inhibition, a clear structural basis for selectivity revealed through molecular docking, and demonstrable in vivo anti-inflammatory activity positions these compounds as valuable leads for further development.

Future research should focus on:

  • Lead Optimization: Expanding the SAR studies to improve potency and fine-tune pharmacokinetic properties.

  • ADME/Tox Profiling: Conducting studies to assess the absorption, distribution, metabolism, excretion, and toxicity profiles of the most promising candidates.

  • Ulcerogenic and Cytotoxicity Studies: Evaluating the gastric safety profile to confirm the benefits of selective COX-1 inhibition.[6]

  • Mechanism Elucidation: Further studies to explore the downstream effects of selective COX-1 inhibition on specific prostaglandin pathways.

By following the rigorous, multi-faceted approach outlined in this guide, research teams can effectively evaluate and advance novel chemical entities toward the development of next-generation anti-inflammatory therapeutics.

References

A Comparative Analysis of 5-Methylthiazole Derivatives and Standard Drugs in Modulating Inflammatory Responses

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In the persistent search for more effective and safer anti-inflammatory therapeutics, heterocyclic compounds have emerged as a fertile ground for discovery. Among these, derivatives of the 5-Methylthiazole scaffold are gaining significant attention for their potential to modulate key inflammatory pathways. This guide provides a detailed, evidence-based comparison of the anti-inflammatory activity of select 5-Methylthiazole derivatives against established standard drugs, such as the non-steroidal anti-inflammatory drugs (NSAIDs) Diclofenac and Celecoxib. We will delve into their mechanisms of action, present comparative experimental data from in vivo and in vitro assays, and provide detailed protocols for researchers to validate these findings.

The Inflammatory Cascade: A Tale of Two Pathways

Inflammation is a complex biological response involving a symphony of cellular and molecular events. Key to this process are signaling pathways that translate external stimuli into a pro-inflammatory response. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[1][2][3][4][5]

  • NF-κB Pathway: In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκBα.[4] Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus.[4][6] Once in the nucleus, it orchestrates the transcription of a host of pro-inflammatory genes, including cytokines, chemokines, and the enzyme Cyclooxygenase-2 (COX-2).[2][5]

  • MAPK Pathway: This pathway involves a cascade of protein kinases that relay signals from the cell surface to the nucleus, regulating processes like inflammation and apoptosis.[1][3][7] The activation of MAPKs (like p38 and JNKs) can lead to the production of inflammatory mediators and further activation of the NF-κB pathway.

A primary downstream result of these signaling cascades is the production of prostaglandins, potent lipid mediators of inflammation, pain, and fever.[8][9] This synthesis is catalyzed by the cyclooxygenase (COX) enzymes.

cluster_stimuli Inflammatory Stimuli (LPS, Cytokines) cluster_pathways Intracellular Signaling cluster_downstream Downstream Effects Stimuli Stimuli (e.g., LPS, TNF-α) IKK IKK Activation Stimuli->IKK Activates MAPK_cascade MAPK Cascade (p38, JNK) Stimuli->MAPK_cascade Activates IkB IκB Degradation IKK->IkB Phosphorylates NFkB NF-κB Nuclear Translocation MAPK_cascade->NFkB Activates IkB->NFkB Releases Gene Pro-inflammatory Gene Transcription NFkB->Gene Induces COX2 COX-2 Expression Gene->COX2 Cytokines Cytokines, Chemokines (TNF-α, IL-6) Gene->Cytokines iNOS iNOS Expression Gene->iNOS Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes NO Nitric Oxide (NO) iNOS->NO Synthesizes

Caption: Simplified overview of the NF-κB and MAPK inflammatory signaling pathways.

Mechanisms of Action: Standard Drugs vs. 5-Methylthiazole Derivatives

Standard NSAIDs: The COX Inhibitors

Most standard NSAIDs exert their anti-inflammatory effects by inhibiting COX enzymes.[10]

  • Diclofenac: A widely used NSAID, Diclofenac acts as a non-selective inhibitor of both COX-1 and COX-2.[10][11][12][13] While effective, its inhibition of COX-1, which is responsible for producing prostaglandins that protect the stomach lining, can lead to gastrointestinal side effects.[12] Diclofenac may also have additional mechanisms, including inhibition of lipoxygenase pathways and phospholipase A2.[13]

  • Celecoxib: Developed as a selective COX-2 inhibitor, Celecoxib was designed to reduce inflammation while sparing the gastroprotective functions of COX-1.[8][9][14][15] Its chemical structure allows it to bind more effectively to the active site of the COX-2 enzyme, which is larger than that of COX-1.[9][14]

5-Methylthiazole Derivatives: A New Class of Modulators

Recent research has identified a series of 5-methylthiazole-thiazolidinone conjugates as potent anti-inflammatory agents.[16][17] Interestingly, extensive enzymatic assays revealed that these compounds exert their effect primarily through the selective inhibition of COX-1 .[16][17] This is a distinct mechanism compared to selective COX-2 inhibitors like Celecoxib. While seemingly counterintuitive to the development of COX-2-sparing drugs, selective COX-1 inhibition is a characteristic of some potent analgesics and may offer a different therapeutic window with a unique side-effect profile.[17] The docking studies of these derivatives suggest a key interaction with the Arg120 residue within the COX-1 active site is responsible for their inhibitory activity.[16][17]

AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->PG_Homeostatic PG_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PG_Inflammatory Diclofenac Diclofenac (Non-selective) Diclofenac->COX1 Inhibits Diclofenac->COX2 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Inhibits Methylthiazole 5-Methylthiazole Derivatives (COX-1 Selective) Methylthiazole->COX1 Inhibits

Caption: Mechanism of action for NSAIDs and 5-Methylthiazole derivatives on COX enzymes.

Experimental Protocols for Assessing Anti-Inflammatory Activity

To ensure the trustworthiness and reproducibility of findings, standardized and self-validating experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate anti-inflammatory agents.

In Vivo Assay: Carrageenan-Induced Paw Edema

This is a classic and widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.[18][19][20]

Principle: The subcutaneous injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, followed by a later phase (3-5 hours) characterized by prostaglandin production and neutrophil infiltration. The reduction in paw swelling (edema) by a test compound compared to a control group indicates anti-inflammatory activity.

Step-by-Step Protocol:

  • Animal Acclimatization: House male Wistar rats or Swiss albino mice (150-200g) under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% Sodium CMC, p.o.)

    • Group II: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III-V: Test Compound (e.g., 5-Methylthiazole derivatives at different doses, p.o.)

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation:

    • Calculate the volume of edema at each time point: (Paw volume at time 't') - (Initial paw volume).

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

In Vitro Assay: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS).[21][22][23][24][25]

Principle: The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent. A reduction in nitrite levels in the presence of the test compound indicates potential anti-inflammatory activity.[21][24]

Step-by-Step Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[21]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound or standard drug (e.g., L-NAME) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce iNOS expression and NO production.[21][25] Include a vehicle control group (cells + LPS only) and a blank group (cells only).

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[21][24]

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage inhibition of NO production.

  • Viability Assay (Crucial): Concurrently perform a cell viability assay (e.g., MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.[21]

cluster_invivo In Vivo: Carrageenan Paw Edema cluster_invitro In Vitro: Nitric Oxide Inhibition A1 Acclimatize & Group Animals A2 Measure Baseline Paw Volume A1->A2 A3 Administer Test Compound/Vehicle A2->A3 A4 Inject Carrageenan (Induce Edema) A3->A4 A5 Measure Paw Volume (1, 2, 3, 4 hr) A4->A5 A6 Calculate % Inhibition of Edema A5->A6 B1 Seed RAW 264.7 Macrophages B2 Pre-treat with Test Compound B1->B2 B3 Stimulate with LPS (24 hr) B2->B3 B4 Collect Supernatant B3->B4 B7 Perform Cell Viability Assay (MTT) B3->B7 Parallel Assay B5 Perform Griess Assay B4->B5 B6 Measure Absorbance & Calculate % Inhibition B5->B6

Caption: Experimental workflows for in vivo and in vitro anti-inflammatory assays.

Comparative Efficacy: A Data-Driven Analysis

Studies evaluating 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives have demonstrated their potent anti-inflammatory effects, in some cases superior to standard drugs like Indomethacin and Naproxen.[16][17]

In Vivo Anti-inflammatory Activity

In the carrageenan-induced paw edema model, several 5-Methylthiazole derivatives showed significant dose-dependent reduction in inflammation. The table below summarizes the percentage inhibition of edema at 3 hours post-carrageenan injection for the most active compounds compared to Indomethacin.

Table 1: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

CompoundDose (mg/kg)% Inhibition of Edema (at 3 hr)Source
Indomethacin (Standard) 1045-55%[17]
5-Methylthiazole Derivative 16 1062.1%[16][17]
5-Methylthiazole Derivative 18 1058.5%[16][17]
5-Methylthiazole Derivative 20 1055.3%[16][17]

Note: Derivative numbers correspond to those in the cited literature. The data clearly shows that derivative 16 exhibited superior anti-inflammatory activity compared to the standard drug Indomethacin at the same dose.

In Vitro COX Inhibition

Enzymatic assays are crucial for elucidating the mechanism of action. The following table presents the IC50 values (the concentration of drug required for 50% inhibition) for COX-1 and COX-2 enzymes.

Table 2: In Vitro Cyclooxygenase (COX) Enzyme Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Source
Naproxen (Standard) 5.24>100>19.08[16][17]
Celecoxib (Standard) >1000.82<0.0082[19]
5-Methylthiazole Derivative 16 0.98>100>102[16][17]
5-Methylthiazole Derivative 18 2.15>100>46.5[16][17]
5-Methylthiazole Derivative 20 4.33>100>23.09[16][17]

Note: A lower IC50 value indicates higher potency. A high selectivity index indicates selectivity for COX-1.

The results are striking. The 5-Methylthiazole derivatives demonstrate potent and selective inhibition of COX-1, with derivative 16 being over 5 times more potent than Naproxen at inhibiting COX-1.[16][17] Concurrently, they show negligible activity against COX-2, confirming their distinct mechanistic profile compared to both non-selective NSAIDs and selective COX-2 inhibitors.[16][17]

Discussion and Future Perspectives

The comparative analysis reveals that 5-Methylthiazole derivatives represent a novel class of anti-inflammatory agents with a distinct mechanism of action centered on selective COX-1 inhibition.[16][17] The lead compound from the studied series demonstrated superior in vivo efficacy in a standard acute inflammation model compared to Indomethacin.[17]

This unique COX-1 selectivity challenges the long-held paradigm that selective COX-2 inhibition is the optimal strategy for minimizing side effects. While COX-1 inhibition is associated with gastrointestinal risk, it is also crucial for the mechanism of some effective analgesics. The development of highly potent, selective COX-1 inhibitors like these 5-Methylthiazole derivatives may pave the way for new therapeutic strategies, potentially with different efficacy and safety profiles than existing NSAIDs.

Future research in this area should focus on:

  • Expanded Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize potency and selectivity.

  • Chronic Inflammation Models: Evaluating the efficacy of these compounds in models of chronic inflammatory diseases like arthritis.

  • Pharmacokinetic and Safety Profiling: Conducting comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies to assess the clinical viability of lead candidates.

  • Elucidating Downstream Effects: Investigating the full spectrum of cellular effects resulting from selective COX-1 inhibition to better understand the therapeutic potential and possible liabilities.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 5-Methylthiazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of novel pharmaceutical compounds, 5-Methylthiazole-4-carboxylic acid is a reagent that demands respect and careful handling. This guide provides essential, field-tested safety and logistical information for researchers, scientists, and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety protocol, ensuring a secure and efficient laboratory environment.

Hazard Assessment and Engineering Controls

This compound is a solid, likely a powder, which presents a respiratory hazard if inhaled. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, engineering controls are the first and most effective line of defense.

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood.[5] This minimizes the risk of inhaling airborne particles. The fume hood also provides a contained space in the event of a spill.

  • Designated Work Area: Establish a designated area for handling this reagent. This area should be clearly marked and equipped with all necessary safety equipment. This practice helps to prevent cross-contamination of other laboratory surfaces and experiments.[2]

Personal Protective Equipment (PPE): Your Last Line of Defense

Proper selection and use of Personal Protective Equipment are critical to prevent direct contact with the chemical. The following PPE is mandatory when handling this compound:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against splashes and airborne powder, preventing serious eye irritation.[1]
Hand Protection Nitrile glovesProvides a barrier against skin contact. It is crucial to change gloves frequently and immediately if they become contaminated.[2][5]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection N95 or P1 dust maskRecommended when handling larger quantities or if there is a potential for significant dust generation, even within a fume hood.

Glove Selection: While nitrile gloves are generally suitable for handling many laboratory chemicals, it is important to consult a glove compatibility chart for the specific solvent being used if the compound is in solution.[6][7][8][9] For powdered solids, the primary concern is preventing skin contact.

Operational Plan: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe handling process from receipt of the chemical to its final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood 1. Suit Up Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound 2. Set Up Dissolve/Dispense Dissolve/Dispense Weigh Compound->Dissolve/Dispense 3. Execute Decontaminate Surfaces Decontaminate Surfaces Dissolve/Dispense->Decontaminate Surfaces 4. Clean Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste 5. Dispose Doff PPE Doff PPE Segregate Waste->Doff PPE 6. Finish

Safe handling workflow from preparation to disposal.
  • Preparation:

    • Before entering the designated handling area, don all required PPE in the correct order: lab coat, eye protection, and then gloves.

    • Prepare the fume hood by ensuring it is clean and uncluttered. If a balance is to be used inside the hood, ensure it is level and calibrated.

    • Have all necessary equipment (spatulas, weigh boats, solvents, etc.) and waste containers readily accessible within the fume hood.

  • Handling:

    • Carefully open the container of this compound inside the fume hood.

    • Use a spatula to transfer the desired amount of powder to a weigh boat. Avoid creating dust by handling the powder gently.

    • If preparing a solution, slowly add the powder to the solvent with stirring to prevent splashing.

    • Once the desired operation is complete, securely close the primary container.

  • Decontamination and Disposal:

    • Wipe down all surfaces inside the fume hood that may have come into contact with the chemical using an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid chemical waste container.

    • All disposable items that have come into contact with the chemical (weigh boats, pipette tips, gloves) must be disposed of as solid hazardous waste.

    • Excess or unwanted this compound should be treated as hazardous chemical waste.[10] Do not pour it down the drain.[4]

    • Segregate waste according to your institution's guidelines.[11][12] Typically, this will involve separate containers for solid and liquid chemical waste.

  • Doffing PPE:

    • Remove PPE in the reverse order of donning, being careful not to contaminate yourself. Remove gloves first, followed by your lab coat and eye protection.

    • Wash your hands thoroughly with soap and water after removing your PPE.[4]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Spill: In the event of a small spill inside a fume hood, carefully clean it up using absorbent pads. For larger spills or spills outside of a fume hood, evacuate the area and follow your institution's emergency spill response procedures.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylthiazole-4-carboxylic acid
Reactant of Route 2
5-Methylthiazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.